Neuropeptide Y (13-36), human
Description
Properties
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[2-(pyrrolidine-2-carbonylamino)propanoylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C134H207N41O36S/c1-14-67(7)104(128(209)171-97(60-101(136)183)123(204)165-92(54-66(5)6)125(206)174-105(68(8)15-2)129(210)175-106(72(12)177)130(211)162-86(25-20-51-151-134(144)145)113(194)160-87(42-44-100(135)182)117(198)158-84(23-18-49-149-132(140)141)114(195)163-90(107(137)188)55-73-26-34-78(178)35-27-73)173-126(207)95(58-76-32-40-81(181)41-33-76)168-122(203)96(59-77-62-146-64-152-77)169-116(197)85(24-19-50-150-133(142)143)159-119(200)91(53-65(3)4)164-110(191)71(11)155-127(208)99(63-176)172-121(202)94(57-75-30-38-80(180)39-31-75)167-120(201)93(56-74-28-36-79(179)37-29-74)166-115(196)83(22-17-48-148-131(138)139)156-108(189)70(10)154-112(193)89(46-52-212-13)161-124(205)98(61-103(186)187)170-118(199)88(43-45-102(184)185)157-109(190)69(9)153-111(192)82-21-16-47-147-82/h26-41,62,64-72,82-99,104-106,147,176-181H,14-25,42-61,63H2,1-13H3,(H2,135,182)(H2,136,183)(H2,137,188)(H,146,152)(H,153,192)(H,154,193)(H,155,208)(H,156,189)(H,157,190)(H,158,198)(H,159,200)(H,160,194)(H,161,205)(H,162,211)(H,163,195)(H,164,191)(H,165,204)(H,166,196)(H,167,201)(H,168,203)(H,169,197)(H,170,199)(H,171,209)(H,172,202)(H,173,207)(H,174,206)(H,175,210)(H,184,185)(H,186,187)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150)(H4,144,145,151) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVRWBQWAYQJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C134H207N41O36S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3000.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and History of Human Neuropeptide Y (13-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that is abundantly expressed in the central and peripheral nervous systems of mammals, including humans.[1][2] Since its discovery, NPY has been implicated in a wide array of physiological processes, including the regulation of food intake, blood pressure, and mood.[3] The diverse functions of NPY are mediated by a family of G protein-coupled receptors (GPCRs), designated Y1, Y2, Y4, and Y5 in humans. The study of these receptors and their endogenous ligands has been crucial in understanding the complex signaling networks governed by NPY. A key tool in dissecting this system has been the C-terminal fragment, Neuropeptide Y (13-36) (NPY (13-36)). This technical guide provides an in-depth exploration of the discovery and history of human NPY (13-36), focusing on the seminal research that established its identity and physiological significance.
The Dawn of Neuropeptide Y: Discovery of the Parent Peptide
The story of Neuropeptide Y (13-36) begins with the discovery of its parent molecule, Neuropeptide Y. In 1982, Tatemoto and colleagues at the Karolinska Institute in Sweden reported the isolation of a novel 36-amino acid peptide from the porcine brain.[4][5] They named it Neuropeptide Y due to its N-terminal and C-terminal tyrosine (Y) residues. This discovery was made possible by a chemical detection method developed by Tatemoto and Mutt that identified peptides with a C-terminal amide structure, a common feature of many biologically active peptides.
Subsequent research quickly established the widespread distribution of NPY in the mammalian brain and peripheral nervous system. Early studies in human brain tissue revealed high concentrations of NPY, particularly in the basal ganglia, amygdala, and nucleus accumbens, suggesting its fundamental role in motor control and emotional processing.
The Emergence of a Key Fragment: The "Discovery" of NPY (13-36)
The "discovery" of Neuropeptide Y (13-36) was not a singular event of isolation and sequencing from human tissue in the same manner as its parent peptide. Instead, its significance emerged from functional studies aimed at characterizing the newly discovered NPY receptors. Researchers observed that C-terminal fragments of NPY exhibited differential binding affinities to various tissues, suggesting the existence of multiple NPY receptor subtypes.
A pivotal moment in the history of human NPY (13-36) was the characterization of NPY receptors in the human hippocampus. In a 1991 study published in Brain Research, Li and Hexum identified a 50 kDa NPY receptor in human hippocampal membranes. Through competitive binding assays using various NPY fragments, they demonstrated that this receptor had a high affinity for C-terminal fragments, with a rank order of potency of NPY > NPY(13-36) > NPY(20-36) ≥ NPY(18-36). This pharmacological profile was consistent with the classification of this receptor as a Y2 subtype. This study was instrumental in establishing NPY (13-36) as a selective agonist for the human Y2 receptor and a critical tool for distinguishing it from the Y1 receptor, which shows low affinity for C-terminal fragments.
While the endogenous presence of NPY (13-36) in human circulation and tissues is a result of the enzymatic processing of full-length NPY, its initial identification as a key pharmacological tool was a direct result of these early receptor characterization studies.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that led to the discovery and characterization of NPY and its fragments.
Isolation and Sequencing of Porcine Neuropeptide Y (Tatemoto et al., 1982)
The initial isolation of NPY from porcine brain laid the groundwork for all subsequent research. The protocol involved a multi-step purification process.
-
Tissue Extraction: Porcine brains were extracted with acid and the resulting extract was subjected to a series of chromatographic steps.
-
Chromatography: The purification process likely involved several stages of chromatography, including ion-exchange and gel filtration, to separate peptides based on their charge and size.
-
Chemical Detection: A key innovation was the use of a chemical assay to detect peptides with a C-terminal amide structure. This allowed for the specific targeting of biologically active peptides.
-
Amino Acid Sequencing: The purified peptide was then subjected to amino acid sequencing using the Edman degradation method to determine the primary structure of NPY.
Affinity Labeling of the Human Hippocampal Y2 Receptor (Li and Hexum, 1991)
This study was crucial in characterizing the human Y2 receptor and establishing the selectivity of NPY (13-36).
-
Membrane Preparation: Human hippocampal tissue was homogenized and centrifuged to prepare a crude membrane fraction containing the NPY receptors.
-
Radioligand Binding Assay: The membranes were incubated with radioiodinated NPY ([¹²⁵I]NPY) in the presence or absence of unlabeled NPY or its fragments (including NPY (13-36)) to determine their binding affinities.
-
Affinity Labeling: A cross-linking agent was used to covalently attach the radiolabeled NPY to its receptor.
-
SDS-PAGE and Autoradiography: The membrane proteins were then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and the radiolabeled receptor was visualized by autoradiography. This allowed for the determination of the molecular weight of the receptor.
Synthesis and Purification of Neuropeptide Y Fragments
The early studies on NPY receptor subtypes relied on the availability of synthetic NPY fragments. The primary method for producing these peptides was, and continues to be, Solid-Phase Peptide Synthesis (SPPS).
-
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin. This allows for easy removal of excess reagents and by-products by simple washing steps.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin and all protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).
-
Purification: The crude synthetic peptide is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the desired peptide from impurities based on its hydrophobicity.
-
Characterization: The final purified peptide is characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.
Quantitative Data
The following tables summarize the key quantitative data from the early studies on human NPY (13-36) and its interaction with the Y2 receptor.
Table 1: Binding Affinity of NPY and its Fragments to the Human Hippocampal Y2 Receptor
| Ligand | IC₅₀ (nM) |
| Neuropeptide Y (1-36) | 0.27 |
| Neuropeptide Y (13-36) | > NPY (1-36) |
| Neuropeptide Y (20-36) | > NPY (13-36) |
| Neuropeptide Y (18-36) | ≥ NPY (20-36) |
Data from Li and Hexum, Brain Research, 1991. The exact IC₅₀ for NPY (13-36) was not provided in the abstract but was shown to be the most potent of the C-terminal fragments.
Signaling Pathways and Experimental Workflows
The actions of Neuropeptide Y (13-36) are mediated through the Y2 receptor, a member of the G protein-coupled receptor family.
Neuropeptide Y (13-36) Signaling Pathway
Caption: Signaling pathway of Neuropeptide Y (13-36) via the Y2 receptor.
Experimental Workflow for Y2 Receptor Characterization
Caption: Experimental workflow for the characterization of the human Y2 receptor.
Conclusion
The discovery and characterization of human Neuropeptide Y (13-36) represent a significant milestone in our understanding of the complex NPY system. While not discovered as an isolated endogenous peptide in the traditional sense, its identification as a potent and selective Y2 receptor agonist was a critical step forward. The early research in the late 1980s and early 1990s, built upon the foundational discovery of NPY, provided the essential pharmacological tools to dissect the distinct physiological roles of the Y1 and Y2 receptors. The methodologies developed during this era, from peptide synthesis to receptor binding and characterization techniques, have paved the way for the ongoing development of novel therapeutics targeting the NPY system for a range of disorders, including obesity, cardiovascular diseases, and mood disorders. The history of NPY (13-36) serves as a compelling example of how the study of peptide fragments can unlock a deeper understanding of complex biological signaling systems.
References
- 1. Neuropeptide Y distribution in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y (NPY) and depression: from animal studies to the human condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Neuropeptide Y--a novel brain peptide with structural similarities to peptide YY and pancreatic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y: complete amino acid sequence of the brain peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Neuropeptide Y (13-36) Human
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for the human neuropeptide Y (NPY) fragment, NPY (13-36). It details its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
Neuropeptide Y (13-36) is a C-terminal fragment of the full-length 36-amino acid neuropeptide Y. It functions as a selective agonist primarily for the Neuropeptide Y receptor type 2 (Y2R), with a lower affinity for the Neuropeptide Y receptor type 5 (Y5R).[1][2] Unlike the full-length NPY, NPY (13-36) exhibits a significantly reduced affinity for the Neuropeptide Y receptor type 1 (Y1R).[3][4] The Y2 receptor is predominantly located on presynaptic neurons, and its activation typically leads to the inhibition of neurotransmitter release.[5]
The signaling cascade initiated by NPY (13-36) binding to the Y2 receptor is mediated through pertussis toxin-sensitive Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, activation of the Y2 receptor by NPY (13-36) attenuates the influx of extracellular calcium, leading to a reduction in intracellular calcium concentrations. This modulation of calcium levels contributes to its inhibitory effect on neurotransmitter secretion.
Activation of the Y5 receptor by NPY (13-36) also couples to Gi proteins and has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Quantitative Data: Receptor Binding and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of human NPY (13-36) at various NPY receptor subtypes. The data is compiled from studies utilizing different human cell lines and experimental conditions.
| Receptor Subtype | Ligand | Assay Type | Cell Line/System | Ki (nM) | EC50 (nM) | Reference |
| Y1R | human NPY (13-36) | cAMP Inhibition | In vitro | 300 | ||
| Y2R | human NPY (13-36) | cAMP Inhibition | In vitro | 2.2 | ||
| Y4R | human NPY (13-36) | cAMP Inhibition | In vitro | >1,000 | ||
| Y5R | human NPY (13-36) | cAMP Inhibition | In vitro | 20 | ||
| Y2R | NPY (13-36) | Radioligand Binding | Human Neuroblastoma (CHP-234) | 0.64 ± 0.07 (Kd) | ||
| Y2R | NPY (13-36) | Radioligand Binding | Human Neuroblastoma (SMS-KAN) | Potent Ligand |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by Neuropeptide Y (13-36).
References
An In-depth Technical Guide to Human Neuropeptide Y (13-36): Structure, Sequence, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a 36-amino acid peptide, is a crucial neurotransmitter in both the central and peripheral nervous systems, playing a significant role in a myriad of physiological processes.[1] Its truncated fragment, Neuropeptide Y (13-36) [NPY (13-36)], has garnered considerable attention as a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2 receptor), and to some extent, the Y5 receptor.[2][3] This technical guide provides a comprehensive overview of the structure, sequence, and functional characteristics of human NPY (13-36), with a focus on its interaction with the Y2 receptor and the associated signaling pathways. Detailed experimental protocols for studying this peptide are also provided to facilitate further research and drug development endeavors.
Structure and Sequence of Human Neuropeptide Y (13-36)
Amino Acid Sequence and Physicochemical Properties
Human Neuropeptide Y (13-36) is a 24-amino acid peptide fragment derived from the C-terminus of the full-length human Neuropeptide Y. Its sequence and key physicochemical properties are summarized below.
Table 1: Amino Acid Sequence and Physicochemical Properties of Human Neuropeptide Y (13-36)
| Property | Value | Reference |
| Three-Letter Sequence | Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 | [4][5] |
| One-Letter Sequence | PAEDMARYYSALRHYINLITRQRY-NH2 | |
| Molecular Formula | C₁₃₄H₂₀₇N₄₁O₃₆S₁ | |
| Molecular Weight | ~3000.44 g/mol | |
| CAS Registry Number | 122341-40-6 |
Three-Dimensional Structure
The three-dimensional structure of the full-length human neuropeptide Y has been determined by NMR spectroscopy in an aqueous solution (PDB ID: 1RON). This study revealed that the C-terminal portion, encompassing residues 13-36, folds into an amphipathic alpha-helix. The N-terminal region of the full-length peptide is less defined. While a specific structure for the isolated NPY (13-36) fragment is not available in the Protein Data Bank, it is inferred to adopt a similar alpha-helical conformation, which is crucial for its interaction with the Y2 receptor. The crystal structure of the human NPY Y1 receptor has been solved (PDB ID: 5ZBQ), providing insights into the general architecture of NPY receptors. More recently, the cryo-electron microscopy structures of the human Y2 receptor in complex with NPY and another endogenous ligand, PYY(3-36), have been elucidated (PDB ID: 7YON), offering a detailed view of the ligand-binding pocket.
Functional Activity and Signaling Pathways
Receptor Selectivity and Binding Affinity
Human NPY (13-36) is a potent and selective agonist for the Y2 receptor. Truncation of the N-terminus of the full-length NPY results in a significant loss of affinity for the Y1 receptor, while high affinity for the Y2 receptor is maintained. NPY (13-36) has also been shown to stimulate the Y5 receptor, although its primary role is associated with Y2 receptor activation. The binding affinities of human NPY (13-36) for various NPY receptor subtypes are summarized in the table below.
Table 2: Binding Affinities (Ki, nM) of Neuropeptide Y Analogs to Human NPY Receptors
| Ligand | Y1 Receptor (SK-N-MC cells) | Y2 Receptor (SMS-KAN cells) | Reference |
| NPY (1-36) | 0.4 ± 0.1 | 0.4 ± 0.1 | |
| NPY (3-36) | 18 ± 4 | 1.5 ± 0.3 | |
| NPY (13-36) | >1000 | 4.0 ± 0.9 |
Signaling Pathways
Activation of the Y2 receptor by NPY (13-36) primarily initiates signaling through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein into its α and βγ subunits can also lead to the modulation of other downstream effectors, including ion channels. In some cellular contexts, Y2 receptors have also been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in inositol 1,4,5-trisphosphate (IP3) and intracellular calcium mobilization.
Figure 1: NPY (13-36) Signaling through the Y2 Receptor.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled NPY (13-36) for the Y2 receptor expressed in a cell line.
Materials:
-
Cell membranes from a cell line stably expressing the human Y2 receptor (e.g., CHO-hY2R or SMS-KAN cells).
-
Radioligand (e.g., ¹²⁵I-Peptide YY).
-
Unlabeled NPY (13-36) at a range of concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of unlabeled full-length NPY, e.g., 1 µM).
-
GF/C glass fiber filters.
-
96-well plates.
-
Gamma counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of unlabeled NPY (13-36) in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
50 µL of unlabeled NPY (13-36) at various concentrations (for the competition curve) or binding buffer (for total binding) or non-specific binding control.
-
50 µL of cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measurement: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of NPY (13-36).
-
Determine the IC₅₀ value (the concentration of NPY (13-36) that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 2. Neuropeptide Y2 receptors are involved in enhanced neurogenic vasoconstriction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Neuropeptide Y (13-36), human - Elabscience® [elabscience.com]
The Role of Neuropeptide Y (13-36) in the Human Central Nervous System: A Technical Guide
Executive Summary: Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely expressed in the central nervous system (CNS) and implicated in a vast array of physiological processes.[1][2] This document focuses on the C-terminal fragment, NPY (13-36), a key endogenous ligand that exhibits high selectivity for the Neuropeptide Y Y2 receptor (Y2R), with some activity also reported at the Y5 receptor.[3][4][5] Unlike its parent peptide, NPY (1-36), which potently stimulates food intake, NPY (13-36) does not induce an orexigenic response and is instead a critical modulator of anxiety, neuroprotection, and synaptic transmission. Its effects are often region-specific and context-dependent, presenting a complex but promising profile for therapeutic development. This guide provides an in-depth review of the functions of NPY (13-36) in the CNS, detailing its receptor interactions, signaling pathways, and physiological outcomes, supported by experimental data and methodologies for researchers and drug development professionals.
Receptor Binding and Selectivity
NPY (13-36) is a product of the cleavage of full-length NPY and functions as a preferential agonist for the Y2 receptor subtype. The Y2 receptor is a G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals, where it functions as an autoreceptor to inhibit the release of NPY and other co-localized neurotransmitters like glutamate and GABA. The binding affinity of NPY (13-36) is significantly lower for the Y1 receptor, which requires the intact N-terminus of the NPY peptide for high-affinity binding. NPY (13-36) has also been shown to activate the Y5 receptor, which is implicated in feeding behavior.
| Ligand | Primary Receptor Target(s) | Key Differentiating Feature in CNS | References |
| NPY (1-36) | Y1, Y2, Y5 | Potent stimulator of food intake (orexigenic) | |
| NPY (13-36) | Y2, Y5 | Does not stimulate food intake; key modulator of anxiety and neuroprotection | |
| [Leu³¹,Pro³⁴]NPY | Y1 | Selective Y1 agonist; anxiolytic and orexigenic effects |
Core Functions of NPY (13-36) in the Central Nervous System
The functional role of NPY (13-36) is multifaceted, with significant implications for anxiety, neuronal survival, and appetite regulation.
The effect of NPY (13-36) on anxiety is notably complex and appears to be dependent on the site of administration within the CNS.
-
Anxiogenic Effects: When administered via intracerebroventricular (ICV) injection in mice, the Y2 agonist NPY (13-36) produced an anxiogenic (anxiety-promoting) effect in the elevated plus-maze test. This suggests that widespread activation of Y2 receptors can contribute to anxiety-like behaviors.
-
Anxiolytic Effects: Conversely, direct microinjection of NPY (13-36) into the vicinity of the locus coeruleus (LC) in rats resulted in an anxiolytic-like (anxiety-reducing) effect. This indicates that the targeted activation of Y2 receptors in specific neural circuits involved in stress and arousal can reduce anxiety. This highlights the region-specific therapeutic potential of targeting Y2 receptors.
References
- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 2. Neuropeptide Y (NPY) and the central nervous system: distribution effects and possible relationship to neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropeptide Y in Alcohol Addiction and Affective Disorders [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. genscript.com [genscript.com]
Neuropeptide Y (13-36): A Technical Guide to its Human Cardiovascular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY), a 36-amino acid peptide, is a significant cotransmitter in the sympathetic nervous system, playing a crucial role in cardiovascular regulation. Its C-terminal fragment, Neuropeptide Y (13-36) [NPY (13-36)], is a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2). While the cardiovascular effects of the full-length NPY peptide in humans are relatively well-documented, specific clinical data on the direct effects of NPY (13-36) on the human cardiovascular system remain limited. This technical guide synthesizes the available preclinical and indirect human evidence to provide a comprehensive overview for researchers and drug development professionals. We will delve into the known signaling pathways, summarize relevant preclinical data, and detail established experimental protocols for investigating vascular responses to neuropeptides in humans, which can be adapted for future studies on NPY (13-36).
Introduction to Neuropeptide Y and its Fragments
Neuropeptide Y is a highly conserved neurotransmitter and neuromodulator found in both the central and peripheral nervous systems.[1] In the periphery, it is co-localized and co-released with norepinephrine from sympathetic nerves, particularly during periods of high sympathetic activation.[2] NPY exerts its diverse physiological effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5 in humans.[3]
The full-length NPY (1-36) peptide can be cleaved by enzymes such as dipeptidyl peptidase-4 (DPP-4) to generate C-terminal fragments.[4] One such fragment, NPY (13-36), demonstrates a high affinity and selectivity for the Y2 receptor, with significantly lower affinity for the Y1 receptor.[5] This selectivity makes NPY (13-36) a valuable tool for investigating the specific physiological roles of the Y2 receptor.
The NPY Y2 Receptor in the Human Cardiovascular System
The NPY Y2 receptor is primarily known for its presynaptic inhibitory function on sympathetic nerve terminals, where its activation leads to a reduction in the release of norepinephrine and NPY itself. This suggests a potential role for Y2 receptor agonists in modulating sympathetic outflow and, consequently, cardiovascular function. Y2 receptors are also expressed in various components of the human cardiovascular system, including vascular smooth muscle cells and the heart, although their functional significance in these tissues is less well-characterized than that of the Y1 receptor.
Activation of presynaptic Y2 receptors can lead to a decrease in heart rate and may counteract the vasoconstrictor effects mediated by Y1 receptors. Preclinical studies in various animal models have shown that NPY (13-36) can elicit cardiovascular responses, including transient changes in blood pressure. However, the translation of these findings to human physiology requires direct investigation.
Preclinical Cardiovascular Effects of NPY (13-36)
While human clinical data is lacking, preclinical studies in animal models provide some insights into the potential cardiovascular effects of NPY (13-36). It is crucial to note that these findings may not be directly transferable to humans.
| Animal Model | Administration Route | Observed Cardiovascular Effects | Reference |
| Anesthetized Rats | Intracerebroventricular | Transiently raised blood pressure. | |
| Anesthetized Guinea Pigs | Intravenous | Inhibition of vagal bradycardia. | |
| Rat model of congestive heart failure | Infusion | Increased renal blood flow. |
These preclinical data suggest that NPY (13-36) can modulate cardiovascular parameters, with effects that may vary depending on the route of administration and the physiological state of the animal. The observed pressor response in some studies highlights the complexity of NPY receptor signaling in cardiovascular control.
Signaling Pathways
The activation of the Y2 receptor by NPY (13-36) initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and influence various downstream cellular processes.
In the context of the cardiovascular system, particularly at presynaptic nerve terminals, Y2 receptor activation is linked to the inhibition of voltage-gated calcium channels. This reduction in calcium influx is a key mechanism underlying the inhibition of neurotransmitter release.
Figure 1: Signaling pathway of NPY (13-36) via the Y2 receptor.
Experimental Protocols for Human Studies
Investigating the cardiovascular effects of vasoactive substances like NPY (13-36) in humans requires rigorous and well-defined experimental protocols. The intra-arterial infusion of a substance into the forearm, coupled with the measurement of forearm blood flow, is a widely accepted and safe method for assessing its direct vascular effects.
Forearm Blood Flow Measurement via Intra-arterial Infusion
Objective: To determine the dose-dependent effects of NPY (13-36) on forearm vascular resistance.
Methodology:
-
Subject Preparation: Healthy, non-smoking volunteers undergo a screening process, including medical history, physical examination, and baseline cardiovascular measurements. Subjects should refrain from caffeine, alcohol, and strenuous exercise for at least 24 hours prior to the study.
-
Catheterization: Under local anesthesia, a cannula is inserted into the brachial artery of the non-dominant arm for drug infusion and continuous blood pressure monitoring. A retrograde intravenous cannula is placed in a dorsal hand vein of the same arm for venous blood sampling.
-
Forearm Blood Flow Measurement: Forearm blood flow is measured using venous occlusion plethysmography with a mercury-in-silastic strain gauge or Doppler ultrasound. The hand circulation is excluded by inflating a wrist cuff to suprasystolic pressure.
-
Drug Infusion: NPY (13-36) is dissolved in a sterile saline solution and infused at escalating, non-systemically active doses. Each dose is infused for a set period (e.g., 5-10 minutes) to achieve a steady-state response. A saline infusion serves as a control.
-
Data Acquisition: Forearm blood flow, heart rate, and intra-arterial blood pressure are recorded continuously throughout the infusion period. Venous blood samples can be collected to measure local neurotransmitter levels.
-
Data Analysis: Forearm vascular conductance (FVC) is calculated as (Forearm Blood Flow / Mean Arterial Pressure) x 100. Changes in FVC from baseline are plotted against the infused dose of NPY (13-36) to construct a dose-response curve.
Figure 2: Experimental workflow for forearm blood flow studies.
Future Directions and Conclusion
The selective activation of the NPY Y2 receptor by NPY (13-36) presents a promising avenue for therapeutic intervention in cardiovascular diseases characterized by sympathetic overactivity. However, the current lack of direct human clinical data on the cardiovascular effects of NPY (13-36) represents a significant knowledge gap.
Future research should focus on conducting well-controlled clinical trials, utilizing established methodologies such as the forearm blood flow technique, to elucidate the precise dose-dependent effects of NPY (13-36) on human blood pressure, heart rate, and vascular resistance. Such studies are essential for validating the preclinical findings and for determining the therapeutic potential of targeting the NPY Y2 receptor in cardiovascular medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Neuropeptide Y and neurovascular control in skeletal muscle and skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple neuropeptide Y receptors are involved in cardiovascular regulation. Peripheral and central mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuropeptide Y (13-36) Human: A Technical Guide to its Role in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a 36-amino acid peptide, is a potent and abundant neurotransmitter in the central and peripheral nervous systems, playing a crucial role in a myriad of physiological processes, including the intricate regulation of energy metabolism.[1] Among its various fragments, Neuropeptide Y (13-36) [NPY(13-36)] has emerged as a molecule of significant interest due to its selective agonist activity, primarily at the NPY Y2 receptor subtype. This technical guide provides a comprehensive overview of the involvement of human NPY(13-36) in metabolic regulation, detailing its mechanism of action, signaling pathways, and effects on key metabolic parameters. The content is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of complex biological processes.
Data Presentation: Quantitative Analysis of NPY(13-36) Interactions and Effects
The metabolic effects of Neuropeptide Y (13-36) are underpinned by its specific binding affinity to Neuropeptide Y receptors and its subsequent impact on physiological processes. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of Human Neuropeptide Y (13-36) for Human NPY Receptors
| Receptor Subtype | Ligand | Binding Affinity (Ki in nM) | Cell Line/Tissue | Reference |
| Y1 | NPY(13-36) | >1000 | SK-N-MC cells | [2] |
| Y2 | NPY(13-36) | 25.1 | SMS-KAN cells | [2] |
| Y4 | NPY(13-36) | - | - | - |
| Y5 | NPY(13-36) | >300 | Rat Brain | [3] |
Table 2: Effects of Intracerebroventricular (ICV) Administration of NPY(13-36) on Food Intake in Rats
| Peptide | Dose (nmol) | Change in 2-hour Food Intake (g) vs. Saline Control | Reference |
| NPY | 2.4 | +4.8 ± 0.6 | |
| NPY(13-36) | up to 50 | No significant change |
Note: These studies in rats demonstrate that while full-length NPY potently stimulates food intake, NPY(13-36) does not, even at high doses, suggesting a distinct role for the Y2 receptor in the central regulation of feeding behavior compared to the Y1 and Y5 receptors which are known to stimulate feeding.
Signaling Pathways of Neuropeptide Y (13-36)
NPY(13-36) exerts its biological effects by binding to and activating the NPY Y2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by Y2 receptor activation involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence for the modulation of intracellular calcium concentrations.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of NPY(13-36) and its metabolic effects.
Protocol 1: Competitive Radioligand Binding Assay for NPY Y2 Receptor
This protocol is adapted from methodologies described for NPY receptor binding assays.
1. Membrane Preparation:
-
Culture human neuroblastoma cells known to express the NPY Y2 receptor (e.g., SMS-KAN).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
25 µL of radiolabeled ligand (e.g., ¹²⁵I-PYY(3-36) at a final concentration of ~25-50 pM).
-
25 µL of competing ligand (unlabeled NPY(13-36) at various concentrations, typically from 10⁻¹² to 10⁻⁶ M) or buffer for total binding, or a high concentration of unlabeled NPY for non-specific binding (e.g., 1 µM).
-
100 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 20-50 µg).
-
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Protocol 2: In Vivo Administration of NPY(13-36) in Rodents for Metabolic Studies
This protocol outlines the intracerebroventricular (ICV) injection of NPY(13-36) in rats to assess its central effects on metabolism, based on established procedures.
1. Animal Preparation and Cannula Implantation:
-
Use adult male rats (e.g., Wistar or Sprague-Dawley) housed individually with ad libitum access to food and water, maintained on a 12:12-hour light-dark cycle.
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Secure the rat in a stereotaxic frame.
-
Surgically implant a permanent guide cannula into the lateral cerebral ventricle using stereotaxic coordinates.
-
Allow the animals to recover for at least one week post-surgery.
2. Peptide Preparation and ICV Injection:
-
Dissolve human NPY(13-36) in sterile saline to the desired concentrations.
-
On the day of the experiment, gently restrain the conscious and freely moving rat.
-
Insert an injection cannula, connected to a microsyringe via polyethylene tubing, into the guide cannula.
-
Infuse a small volume (e.g., 2-5 µL) of the NPY(13-36) solution or saline (vehicle control) into the lateral ventricle over a period of 1-2 minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
3. Measurement of Metabolic Parameters:
-
Food Intake: Immediately after the injection, return the rat to its home cage with a pre-weighed amount of food. Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and correcting for any spillage.
-
Body Weight: Record the body weight of the animals daily at the same time.
-
Energy Expenditure and Respiratory Quotient (RQ): Place the animals in metabolic cages equipped for indirect calorimetry to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂). Calculate energy expenditure and RQ (VCO₂/VO₂) to assess fuel utilization.
-
Blood Sampling and Analysis: At the end of the experiment, collect blood samples for the analysis of metabolic hormones (e.g., insulin, leptin, ghrelin) and metabolites (e.g., glucose, triglycerides, free fatty acids) using appropriate assay kits.
4. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of NPY(13-36) treatment with the vehicle control group.
-
A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
Neuropeptide Y (13-36) represents a valuable tool for dissecting the role of the NPY Y2 receptor in human metabolic regulation. Its high selectivity for the Y2 receptor allows for targeted investigations into the anorexigenic and other metabolic effects mediated by this specific pathway. While central administration in animal models has not shown a direct effect on food intake, the peripheral actions and the interplay with other metabolic hormones warrant further in-depth investigation. The data, protocols, and visualizations provided in this technical guide are intended to serve as a foundational resource for researchers and drug development professionals aiming to explore the therapeutic potential of modulating the NPY Y2 receptor for the management of metabolic disorders. Future clinical trials in humans are necessary to fully elucidate the metabolic consequences of NPY(13-36) administration and to determine its viability as a therapeutic agent.
References
Neuropeptide Y (13-36) and Its Role in Feeding Behavior: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most potent orexigenic (appetite-stimulating) agents identified in the central nervous system.[1][2] It exerts its effects through a family of G-protein coupled receptors, namely Y1, Y2, Y4, and Y5.[3][4] While the full-length NPY (1-36) peptide robustly stimulates food intake, primarily through Y1 and Y5 receptors, its C-terminal fragment, NPY (13-36), exhibits a distinct pharmacological profile and a divergent role in the regulation of appetite.[1] This technical guide provides a comprehensive overview of the effects of human Neuropeptide Y (13-36) on feeding behavior, detailing experimental protocols, summarizing quantitative data, and illustrating the underlying signaling pathways.
NPY (13-36) is a selective agonist for the Y2 receptor. Y2 receptors are predominantly located presynaptically on neurons, including NPY-releasing neurons in the arcuate nucleus of the hypothalamus, where they function as autoreceptors to inhibit neurotransmitter release. This inhibitory action forms the basis of the observed effects of NPY (13-36) on feeding, which starkly contrast with the orexigenic properties of the full-length peptide.
Experimental Methodologies
The investigation of NPY (13-36)'s effects on feeding behavior predominantly involves intracerebroventricular (ICV) administration in rodent models. This technique allows for the direct delivery of the peptide to the central nervous system, bypassing the blood-brain barrier.
Key Experimental Protocol: Intracerebroventricular Cannulation and Injection in Rats
This protocol outlines a standard procedure for assessing the effects of centrally administered NPY (13-36) on food intake in rats.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are individually housed in controlled environments with a standard 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., fasting).
2. Stereotaxic Surgery for Cannula Implantation:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).
-
Stereotaxic Implantation: A guide cannula is stereotaxically implanted into a lateral cerebral ventricle. The coordinates are determined based on a standard rat brain atlas.
-
Recovery: A post-operative recovery period of at least one week is allowed before the commencement of experiments. A dummy cannula is kept in the guide cannula to maintain patency.
3. Intracerebroventricular Injection Procedure:
-
Acclimation: On the day of the experiment, rats are acclimated to the testing room for at least one hour.
-
Injection: The dummy cannula is removed, and an injection needle connected to a microsyringe is inserted into the guide cannula. NPY (13-36), dissolved in a sterile vehicle (e.g., 0.9% saline), is infused slowly over 1-2 minutes. Control groups receive an equivalent volume of the vehicle.
-
Post-Infusion: The injection needle is left in place for an additional minute to prevent backflow. The dummy cannula is then reinserted.
4. Measurement of Food Intake:
-
Procedure: Immediately following the injection, pre-weighed amounts of chow are placed in the cages.
-
Data Collection: Food intake is measured at specific time points, typically 1, 2, 4, and 24 hours post-injection, by weighing the remaining food.
5. Experimental Workflow Diagram:
References
An In-depth Technical Guide to the Human Receptor Binding Profile of Neuropeptide Y (13-36)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human receptor binding profile of Neuropeptide Y (13-36) [NPY (13-36)], a C-terminal fragment of the full-length Neuropeptide Y. This document details its binding affinities, functional activities, and the associated signaling pathways, supported by detailed experimental protocols.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that is abundantly expressed in the central and peripheral nervous systems and plays a crucial role in various physiological processes, including appetite regulation, anxiety, and cardiovascular function. NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), namely the Y1, Y2, Y4, and Y5 receptors in humans. NPY (13-36) is a major metabolite of NPY, and understanding its interaction with NPY receptors is critical for the development of receptor-subtype-selective ligands for therapeutic applications. This guide focuses on the human receptor binding characteristics of NPY (13-36).
Receptor Binding Affinity of Human NPY (13-36)
NPY (13-36) exhibits a distinct binding profile, showing marked selectivity for the Y2 and Y5 receptors over the Y1 and Y4 receptors. The Y1 receptor has a reduced affinity for C-terminal fragments like NPY (13-36)[1]. In contrast, the Y2 receptor demonstrates a high affinity for such C-terminal fragments[1].
The following table summarizes the available quantitative data on the binding affinity (Ki in nM) of human NPY (13-36) for the human NPY receptor subtypes.
| Receptor Subtype | Ligand | Ki (nM) | Cell Line | Radioligand | Reference |
| Y1 | NPY (13-36) | >1000 | SK-N-MC | ¹²⁵I-PYY | [2] |
| Y2 | NPY (13-36) | ~4-fold higher affinity than NPY (3-36) | SMS-KAN | ¹²⁵I-PYY | [1] |
| Y4 | NPY (13-36) | >300 | HEK293 | ¹²⁵I-[Leu³¹,Pro³⁴]PYY | [3] |
| Y5 | NPY (13-36) | Rank order affinity: NPY > [Pro³⁴]NPY > NPY(3–36) = hPP = [Pro³⁴]NPY(13–36) > [d-Trp³²]NPY = NPY(13–36) | HEK-293 | ¹²⁵I-PYY |
Functional Activity of Human NPY (13-36)
NPY (13-36) acts as an agonist at both the Y2 and Y5 receptors. Its activation of these Gi-coupled receptors typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
The functional potency of NPY (13-36) is summarized in the table below.
| Receptor Subtype | Assay Type | Parameter | Value | Cell Line | Reference |
| Y2 | cAMP Inhibition | EC50 (nM) | Data not consistently available in searches | CHO, HEK293 | |
| Y5 | Calcium Mobilization / cAMP Inhibition | Agonist | Potentiates PE-induced MAPK phosphorylation | Primary Cardiomyocytes |
Signaling Pathways
The primary signaling pathway for NPY receptors, including the Y2 and Y5 subtypes preferentially targeted by NPY (13-36), involves coupling to inhibitory G-proteins (Gi/o). Activation of these receptors by NPY (13-36) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ-subunits of the G-protein can also modulate other downstream effectors, such as ion channels. Furthermore, activation of the Y5 receptor has been shown to involve the extracellular signal-regulated kinase (ERK) signaling pathway.
References
An In-depth Technical Guide to the Interaction of Neuropeptide Y (13-36) with the Human Y5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the human Neuropeptide Y (NPY) Y5 receptor and its ligand, the NPY (13-36) fragment. This document details the binding affinities, downstream signaling pathways, and experimental protocols relevant to studying this specific molecular interaction.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that is a member of the pancreatic polypeptide family and is widely distributed throughout the central and peripheral nervous systems.[1][2][3] NPY exerts its diverse physiological effects, including regulation of food intake, cardiovascular function, and cell growth, through a family of G protein-coupled receptors (GPCRs) designated Y1, Y2, Y4, Y5, and y6 (a pseudogene in humans).[4][5] The Y5 receptor, in particular, has garnered significant interest due to its implicated role in appetite regulation and potential as a therapeutic target for metabolic diseases.
The N-terminally truncated fragment, NPY (13-36), is known to be a potent agonist at the Y2 receptor. However, it also demonstrates interaction with the Y5 receptor, making the study of this interaction crucial for understanding the specific physiological roles of the Y5 receptor and for the development of selective therapeutic agents. This guide will delve into the quantitative aspects of this interaction, the signaling cascades it initiates, and the methodologies used to investigate it.
Data Presentation: Ligand Binding Affinities
The following table summarizes the binding affinities of Neuropeptide Y (13-36) and other relevant ligands for the human Y5 receptor. This data is crucial for comparing the selectivity and potency of various compounds that target this receptor.
| Ligand | Receptor | Assay Type | Cell Line | Radioligand | Ki (nM) | EC50 (nM) | Reference |
| pNPY (13-36) | hY5 | Radioligand Binding | HEC-1B | [3H]propionyl-pNPY | > pNPY (2-36) | ||
| NPY (13-36) | Y5 | Radioligand Binding | HEK-293 | [125I]PYY | > [d-Trp32]NPY | ||
| NPY (13-36) | Y5 | Functional Assay | In vivo (rat) | N/A | |||
| pNPY | hY5 | Radioligand Binding | HEC-1B | [3H]propionyl-pNPY | 1.7 ± 0.2 (KD) | ||
| p[Leu31Pro34]NPY | hY5 | Radioligand Binding | HEC-1B | [3H]propionyl-pNPY | Similar to pNPY | ||
| pNPY (2-36) | hY5 | Radioligand Binding | HEC-1B | [3H]propionyl-pNPY | Similar to pNPY | ||
| p[D-Trp32]NPY | hY5 | Radioligand Binding | HEC-1B | [3H]propionyl-pNPY | > pNPY (2-36) | ||
| NPY | Y5 | Radioligand Binding | HEK-293 | [125I]PYY | 0.96 ± 0.19 | ||
| [Pro34]NPY | Y5 | Radioligand Binding | HEK-293 | [125I]PYY | Higher than NPY | ||
| NPY (3-36) | Y5 | Radioligand Binding | HEK-293 | [125I]PYY | Similar to hPP | ||
| hPP | Y5 | Radioligand Binding | HEK-293 | [125I]PYY | Similar to NPY (3-36) | ||
| [d-Trp32]NPY | Y5 | Radioligand Binding | HEK-293 | [125I]PYY | > NPY (13-36) |
Signaling Pathways
Activation of the human Y5 receptor by its agonists, including NPY (13-36), initiates a cascade of intracellular signaling events primarily through its coupling to Gαi proteins. This leads to the modulation of several key downstream pathways.
Gαi-Mediated Inhibition of Adenylyl Cyclase
Upon agonist binding, the Y5 receptor undergoes a conformational change, leading to the activation of the associated Gαi protein. The activated Gαi subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The activation of the Y5 receptor can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cell proliferation, differentiation, and survival. The exact mechanism of ERK1/2 activation by the Y5 receptor can be complex and may involve Gβγ subunits activating downstream effectors, leading to the sequential phosphorylation and activation of Ras, Raf, MEK, and finally ERK1/2.
PI3K/AKT Pathway
Evidence also suggests that NPY, through its receptors including Y5, can activate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is fundamental in regulating cell growth, survival, and metabolism. Activation of this pathway typically involves the Gβγ subunits of the G protein recruiting PI3K to the plasma membrane, where it phosphorylates PIP2 to PIP3. PIP3 then serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT can then phosphorylate a multitude of downstream targets to exert its effects.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of the NPY (13-36)-Y5 receptor interaction. Below are generalized protocols for key experiments, which should be optimized for specific cell lines and experimental conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity of NPY (13-36) for the Y5 receptor.
1. Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Y5 receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand that binds to the Y5 receptor (e.g., [125I]PYY or [3H]NPY).
-
Add increasing concentrations of the unlabeled competitor ligand, NPY (13-36).
-
Add the prepared cell membranes to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of NPY (13-36) to inhibit adenylyl cyclase activity.
1. Cell Culture:
-
Seed cells stably expressing the human Y5 receptor into a 96-well plate and culture overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of NPY (13-36) to the wells.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
3. cAMP Detection:
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay based on HTRF, FRET, or ELISA.
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the NPY (13-36) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of NPY (13-36) that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Calcium Mobilization Assay
This assay is used to determine if Y5 receptor activation leads to an increase in intracellular calcium, typically through coupling to Gαq or via Gβγ subunit activation of phospholipase C (PLC). While Y5 is primarily Gαi-coupled, co-transfection with a promiscuous G protein like Gα16 can force a calcium response.
1. Cell Culture:
-
Seed cells expressing the human Y5 receptor (and potentially a promiscuous G protein) onto a black, clear-bottom 96-well plate and culture overnight.
2. Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye de-esterification and loading into the cytoplasm.
3. Measurement of Calcium Flux:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of NPY (13-36) to the wells and immediately begin recording the fluorescence intensity over time.
-
As a positive control, use an agonist known to elicit a calcium response in the cell line.
4. Data Analysis:
-
The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the NPY (13-36) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This technical guide provides a foundational understanding of the interaction between NPY (13-36) and the human Y5 receptor. The provided data, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery. Further research is warranted to fully elucidate the physiological and pathological implications of this specific receptor-ligand interaction.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and Characterization of the Neuropeptide Y Y5 Receptor Subtype in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of neuropeptide Y and its Y1 and Y5 receptors in maintaining self-renewal and proliferation of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Signaling Pathways of Neuropeptide Y (13-36) in Humans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling pathways activated by the human neuropeptide Y (NPY) fragment, NPY (13-36). As a C-terminal fragment of the full-length NPY, this peptide exhibits selective agonism for specific NPY receptor subtypes, thereby initiating a cascade of intracellular events with significant physiological implications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling networks to facilitate a comprehensive understanding for research and therapeutic development.
Receptor Binding Profile of NPY (13-36)
Neuropeptide Y (13-36) primarily exerts its effects through preferential binding to the Y2 receptor subtype, a member of the G protein-coupled receptor (GPCR) family. While it can also interact with the Y5 receptor, its affinity for the Y1 receptor is significantly lower[1][2][3]. This selectivity is crucial for its distinct physiological roles compared to the full-length NPY.
Table 1: Binding Affinities of NPY (13-36) for Human NPY Receptors
| Receptor Subtype | Ligand | Cell Line | Binding Assay Method | Affinity (Ki/IC50) | Reference |
| Y1 | NPY (13-36) | SK-N-MC | Radioligand Competition Assay (¹²⁵I-PYY) | >1000 nM | [2] |
| Y2 | NPY (13-36) | SMS-KAN | Radioligand Competition Assay (¹²⁵I-PYY) | ~4-fold higher affinity than for Y1 | [4] |
| Y5 | NPY (13-36) | HEK-293 (Y5-expressing) | Not specified | Stimulates Y5 receptor |
Core Signaling Pathways Activated by NPY (13-36)
Upon binding to its primary target, the Y2 receptor, NPY (13-36) initiates a series of intracellular signaling events predominantly through the coupling to inhibitory G proteins (Gi/o). These pathways collectively modulate neuronal excitability, neurotransmitter release, and other cellular functions.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
A canonical signaling pathway activated by NPY (13-36) through the Y2 receptor is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.
-
Mechanism: Activation of the Gi/o protein by the Y2 receptor leads to the dissociation of its αi subunit, which directly inhibits the activity of adenylyl cyclase.
-
Consequence: The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). PKA is a critical kinase that phosphorylates numerous downstream targets, and its inhibition can affect gene transcription, metabolism, and ion channel function. In a human neuroblastoma cell line, 100 nM NPY(13-36) was shown to inhibit both basal and forskolin-stimulated cAMP levels.
Modulation of Ion Channels
NPY (13-36) plays a significant role in regulating ion channel activity, which is a key mechanism for its effects on neuronal excitability and neurotransmitter release.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Activation of Y2 receptors leads to the inhibition of N- and L-type voltage-gated calcium channels. This effect is mediated by the βγ subunits of the Gi/o protein. By reducing calcium influx, NPY (13-36) can suppress the release of neurotransmitters from presynaptic terminals. In PC-12 cells, NPY (13-36) was found to attenuate the K+-evoked increase in intracellular calcium by decreasing the influx of extracellular calcium.
-
Activation of G-protein Inwardly Rectifying Potassium (GIRK) Channels: The βγ subunits of the Gi/o protein can also activate GIRK channels. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Emerging evidence indicates that NPY receptors, including Y2, can activate the MAPK/ERK signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
Mechanism: The precise mechanism of Y2 receptor-mediated MAPK/ERK activation is still under investigation but may involve βγ subunit-dependent activation of Src kinases, which in turn can lead to the activation of the Ras-Raf-MEK-ERK cascade. Studies have shown that NPY can induce the phosphorylation of ERK1/2.
-
Functional Relevance: Activation of the MAPK/ERK pathway by NPY (13-36) could be involved in its long-term effects, such as those related to neuroprotection and angiogenesis.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity of NPY (13-36) for NPY receptors.
-
Cell Culture and Membrane Preparation:
-
Culture human cell lines endogenously expressing or transfected with the desired NPY receptor subtype (e.g., SK-N-MC for Y1, SMS-KAN for Y2).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.
-
-
Competition Binding Assay:
-
Incubate cell membranes with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-PYY) and increasing concentrations of unlabeled NPY (13-36).
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of NPY (13-36) that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay measures the ability of NPY (13-36) to inhibit adenylyl cyclase activity.
-
Cell Culture and Treatment:
-
Plate cells expressing the Y2 receptor in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of varying concentrations of NPY (13-36).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the NPY (13-36) concentration.
-
Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Western Blot for ERK1/2 Phosphorylation
This method is used to assess the activation of the MAPK/ERK pathway.
-
Cell Culture and Stimulation:
-
Grow cells to near confluence and then serum-starve them to reduce basal ERK phosphorylation.
-
Stimulate the cells with NPY (13-36) for various time points.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold change in phosphorylation.
-
Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium concentration upon NPY (13-36) stimulation.
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Live-Cell Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with a physiological salt solution.
-
Record baseline fluorescence and then apply NPY (13-36) through the perfusion system.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, express the change as a relative fluorescence intensity (F/F0).
-
Conclusion
Neuropeptide Y (13-36) is a critical signaling molecule that acts primarily through the Y2 receptor to modulate a range of physiological processes. Its core signaling mechanisms involve the Gi/o-mediated inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of the MAPK/ERK pathway. A thorough understanding of these pathways, supported by robust experimental data, is essential for the development of novel therapeutics targeting the NPY system for a variety of disorders, including those related to cardiovascular regulation, pain, and neurological conditions. This guide provides a foundational framework for researchers and drug development professionals to further explore the intricate signaling networks of NPY (13-36).
References
Neuropeptide Y (13-36) Human: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter abundantly expressed in the central and peripheral nervous systems, playing a crucial role in a vast number of physiological processes[1][2][3][4]. Its C-terminal fragment, Neuropeptide Y (13-36) [NPY (13-36)], acts as a preferential agonist for the NPY Y2 and Y5 receptors[5]. This selectivity distinguishes its functional profile from the full-length NPY, which also potently activates the Y1 receptor. This technical guide provides an in-depth analysis of the therapeutic potential of human NPY (13-36), focusing on its applications in epilepsy, anxiety, and metabolic disorders. We consolidate quantitative data, detail relevant experimental protocols, and provide visualizations of key signaling pathways and workflows to support further research and development in this area.
Core Concepts: NPY Receptors and Signaling
The biological actions of NPY and its fragments are mediated by a family of G-protein coupled receptors (GPCRs), of which four (Y1, Y2, Y4, and Y5) are functional in humans. These receptors primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of calcium (Ca²⁺) and potassium (K⁺) channel activity, and activation of various kinase cascades like the MAP kinase pathway. NPY (13-36) preferentially activates Y2 and Y5 receptors. The Y2 receptor, often located presynaptically, acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters, including glutamate. This mechanism is central to many of its potential therapeutic effects.
Potential Therapeutic Applications
Epilepsy
NPY is considered a potent endogenous antiepileptic agent, with its seizure-suppressing effects primarily mediated through Y2 and Y5 receptors. NPY (13-36), as a Y2/Y5 agonist, has demonstrated significant potential in preclinical epilepsy models.
Mechanism of Action: In the context of epilepsy, the activation of presynaptic Y2 receptors by NPY (13-36) is thought to be a key mechanism. This activation inhibits the release of excitatory neurotransmitters like glutamate from presynaptic terminals, thereby reducing neuronal hyperexcitability and suppressing seizure activity. Studies on human hippocampal slices from pharmacoresistant epilepsy patients have shown that the antiepileptic effect of NPY can be abolished by a specific Y2 receptor antagonist, underscoring the importance of this pathway.
Preclinical Evidence:
-
In mouse hippocampal slice models, exogenous application of NPY (13-36) mimicked the antiepileptic effects of full-length NPY.
-
Dose-response studies showed that NPY (13-36) reversibly blocked hippocampal seizure activity in an all-or-none fashion at concentrations between 0.25 and 1 μM.
-
Gene therapy approaches using adeno-associated virus (AAV) vectors to overexpress NPY or the Y2 agonist NPY (13-36) in the piriform cortex have reported seizure-suppressant effects.
Anxiety and Stress-Related Disorders
The NPY system is a critical modulator of anxiety and the stress response. While Y1 receptor activation is strongly associated with anxiolytic (anxiety-reducing) effects, the role of the Y2 receptor is more complex and appears to be region-dependent.
Mechanism of Action: Y2 receptors function as presynaptic autoreceptors that regulate the release of NPY. Antagonists of Y2 receptors are thought to increase the synaptic levels of endogenous NPY, which can then act on Y1 receptors to produce anxiolytic effects. However, direct administration of the Y2 agonist NPY (13-36) into specific brain regions, such as the locus coeruleus, has also been shown to produce anxiolytic effects, indicating a more direct role for Y2 activation in anxiety modulation.
Preclinical Evidence:
-
Intracerebroventricular (i.c.v.) administration of full-length NPY produces marked anxiolytic-like actions in animal models.
-
While some studies found i.c.v. NPY (13-36) was not anxiolytic, suggesting a primary role for Y1 receptors, other research points to region-specific anxiolytic effects of Y2 activation.
-
NPY, in general, has been shown to prevent stress-induced development of anxiety in models like the forced swim test and elevated plus maze.
Obesity and Metabolic Disorders
The role of the NPY system in energy homeostasis is well-established, with central NPY being one of the most potent stimulators of food intake. However, the effects of NPY (13-36) and Y2 receptor activation are distinct and suggest a different therapeutic angle, particularly concerning peripheral administration.
Mechanism of Action: Central administration of NPY (13-36) does not cause an increase in food intake, unlike full-length NPY, indicating that the orexigenic effect is not mediated by Y2 or Y5 receptors. In contrast, peripheral administration of Y2 receptor agonists, such as PYY(3-36) (a related peptide) and modified NPY (13-36), has been shown to reduce food intake. This anorexigenic effect is thought to be mediated by Y2 receptors on vagal afferent neurons that signal satiety from the gut to the brain. Furthermore, Y2 receptors in peripheral adipose tissue have been implicated in mediating stress-induced obesity by promoting fat angiogenesis and adipocyte proliferation.
Preclinical Evidence:
-
Subcutaneous injection of a polyethylene glycol-conjugated (PEGylated) peptide agonist based on the NPY (13-36) sequence reduced food intake in fasted rodents. This effect was blocked by the Y2 antagonist BIIE0246, confirming the receptor's involvement.
-
The dual Y2/Y4 receptor agonist obinepitide entered phase I/II clinical trials for obesity, highlighting the therapeutic interest in this pathway.
Quantitative Data Summary
Table 1: NPY (13-36) Receptor Selectivity and Affinity
| Receptor Subtype | Ligand Preference / Activity of NPY (13-36) | Reference |
| Y1 Receptor | Poorly activated; micromolar affinity. N-terminal truncation results in a significant loss of affinity. | |
| Y2 Receptor | Potent agonist, with affinity equal to or greater than full-length NPY. | |
| Y4 Receptor | Less potent than at Y2/Y5. | |
| Y5 Receptor | Potent agonist, but with lower affinity than full-length NPY. |
Table 2: Preclinical Efficacy of NPY (13-36) in Epilepsy Models
| Experimental Model | Administration Route | Dose / Concentration | Observed Effect | Reference |
| Mouse Hippocampal Slices | Bath Perfusion | 0.25 - 1 µM | Reversible, all-or-none blockade of epileptiform discharge activity. | |
| Rat Hippocampal Synaptosomes (Kainate Model) | In Vitro Application | 300 nM | Inhibition of KCl-evoked glutamate release (effect varies with epilepsy progression). | |
| AAV Vector Overexpression | Intracerebral Injection | N/A | Seizure-suppressant effect in the piriform cortex. |
Key Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Injection
This protocol is used for delivering compounds directly into the brain's ventricular system in rodent models.
Objective: To assess the central effects of NPY (13-36) by bypassing the blood-brain barrier.
Methodology:
-
Anesthesia: The animal (e.g., rat, mouse) is anesthetized using an appropriate agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.
-
Cannula Implantation: A small hole is drilled in the skull at precise coordinates relative to bregma to target a lateral ventricle (e.g., for a rat: 0.6 mm posterior, 1.9 mm lateral to bregma). A sterile guide cannula is lowered to a specific depth (e.g., 2.1 mm ventral from bregma) and secured to the skull with dental cement and surgical screws.
-
Recovery: A dummy cannula is inserted to keep the guide patent. The incision is sutured, and the animal is administered analgesics and allowed to recover for at least one week.
-
Injection: For experiments, the dummy cannula is removed, and an injector cannula connected to a microsyringe is inserted. The test compound (e.g., NPY (13-36) dissolved in artificial cerebrospinal fluid) is infused at a slow, controlled rate (e.g., 1-5 µL over several minutes).
Hippocampal Slice Electrophysiology
This ex vivo protocol is used to study neuronal activity and the effects of neuromodulators in a controlled environment.
Objective: To measure the effect of NPY (13-36) on epileptiform activity in brain tissue.
Methodology:
-
Slice Preparation: An animal is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). The hippocampus is dissected, and transverse slices (e.g., 400-500 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF. To induce epileptiform activity, the ACSF composition can be modified (e.g., 0-Mg²⁺ ACSF or addition of a convulsant like kainic acid).
-
Data Acquisition: An extracellular recording electrode is placed in a specific hippocampal subfield (e.g., CA3 pyramidal cell layer). Spontaneous or evoked field potentials are amplified, filtered, and recorded.
-
Drug Application: After a stable baseline of seizure-like activity is established, NPY (13-36) is added to the perfusing ACSF at known concentrations (e.g., 0.25-1 µM). The effect on the frequency and amplitude of epileptiform discharges is measured. A washout period with normal ACSF is used to test for reversibility.
Conclusion and Future Directions
Neuropeptide Y (13-36) presents a compelling profile as a selective modulator of the NPY Y2 and Y5 receptors. Its most promising therapeutic potential lies in the treatment of epilepsy, where its ability to inhibit glutamate release via Y2 activation offers a direct anti-seizure mechanism. While its role in anxiety is more nuanced, region-specific Y2 agonism could provide a novel therapeutic avenue. In metabolic diseases, the development of peripherally acting Y2 agonists based on the NPY (13-36) structure could yield effective treatments for obesity by enhancing satiety signals, although the role of peripheral Y2 receptors in adipose tissue growth warrants careful consideration.
Future research should focus on developing systemically active, selective Y2/Y5 agonists with favorable pharmacokinetic profiles. Further elucidation of the specific downstream signaling pathways activated by NPY (13-36) in different tissues will be critical for predicting efficacy and potential side effects. The progression of NPY system modulators into clinical trials will ultimately determine the viability of these promising preclinical findings.
References
Methodological & Application
Application Notes and Protocols: Neuropeptide Y (13-36) Human In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays designed to characterize the activity of human Neuropeptide Y (13-36), a C-terminal fragment of Neuropeptide Y (NPY). NPY (13-36) is a crucial tool for studying the physiological roles of NPY receptor subtypes, acting as a selective agonist for the Y2 receptor, with some activity also reported at the Y5 receptor.[1][2][3][4] The following protocols are intended for researchers in pharmacology, neuroscience, and drug development.
Introduction to Neuropeptide Y (13-36)
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter involved in a wide array of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms.[5] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5 in humans. The N-terminally truncated fragment, NPY (13-36), demonstrates preferential binding and activation of the Y2 receptor subtype. This selectivity makes it an invaluable pharmacological tool for differentiating the functions of Y2 receptors from other NPY receptor subtypes.
Receptor Binding Affinity
The binding affinity of NPY (13-36) for various human NPY receptor subtypes is summarized in the table below. The data highlights its high affinity for the Y2 receptor.
| Ligand | Y1 Receptor Affinity | Y2 Receptor Affinity | Y4 Receptor Affinity | Y5 Receptor Affinity |
| Neuropeptide Y (1-36) | High | High | Low | High |
| NPY (3-36) | Low | High | Low | Moderate |
| NPY (13-36) | Low | High | Low | Low |
Note: "High," "Moderate," and "Low" are relative terms. Specific Ki or IC50 values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Neuropeptide Y (13-36) for the human Y2 receptor expressed in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing the human Y2 receptor (HEK293-hY2R)
-
Cell culture medium
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radiolabeled ligand (e.g., ¹²⁵I-PYY)
-
Unlabeled Neuropeptide Y (13-36)
-
Non-specific binding control (high concentration of unlabeled NPY, e.g., 1 µM)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture HEK293-hY2R cells to confluence in T75 flasks.
-
Membrane Preparation:
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Homogenize the cell pellet in ice-cold binding buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of ¹²⁵I-PYY (final concentration ~0.1 nM), and 50 µL of varying concentrations of Neuropeptide Y (13-36) (e.g., 10⁻¹² to 10⁻⁶ M).
-
For total binding, add 50 µL of binding buffer instead of the competitor.
-
For non-specific binding, add 50 µL of 1 µM unlabeled NPY (1-36).
-
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Filtration: Terminate the assay by rapid filtration through the 96-well filter plates using a vacuum manifold. Wash the filters three times with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal binding against the log concentration of Neuropeptide Y (13-36).
-
Determine the IC₅₀ value using non-linear regression analysis.
-
The Ki value can be calculated using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
This protocol assesses the functional activity of Neuropeptide Y (13-36) by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing the Y2 receptor. The Y2 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human Y2 receptor (CHO-hY2R)
-
Cell culture medium
-
Stimulation buffer containing a phosphodiesterase inhibitor
-
Forskolin
-
Neuropeptide Y (13-36)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Plate the CHO-hY2R cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes.
-
Compound Addition: Add varying concentrations of Neuropeptide Y (13-36) to the wells and incubate for 15 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Neuropeptide Y (13-36) concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 3: Calcium Mobilization Assay
This protocol measures the ability of Neuropeptide Y (13-36) to induce changes in intracellular free calcium concentration ([Ca²⁺]i) in cells expressing the Y2 receptor.
Materials:
-
Human neuroblastoma cell line (e.g., CHP-234) endogenously expressing the Y2 receptor.
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fluo-3/AM or Fura-2/AM)
-
Neuropeptide Y (13-36)
-
Fluorescence plate reader or microscope with digital imaging system
Procedure:
-
Cell Plating: Culture cells on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-3/AM) as per the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity before the addition of the agonist.
-
Agonist Addition: Add varying concentrations of Neuropeptide Y (13-36) to the cells.
-
Signal Detection: Monitor the change in fluorescence intensity over time. NPY (13-36) has been shown to induce an increase in intracellular calcium in human chromaffin cells.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity change from baseline. Plot the change in fluorescence against the log concentration of Neuropeptide Y (13-36) to determine the EC₅₀ value.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for In Vivo Human Studies of Neuropeptide Y (13-36)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo experimental studies in humans using Neuropeptide Y (13-36) [NPY (13-36)], a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2). The information is intended to guide researchers in exploring the physiological roles of the Y2 receptor in humans and to support early-stage drug development.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems, playing a crucial role in various physiological processes. NPY (13-36) is a C-terminal fragment of NPY that demonstrates high selectivity for the Y2 receptor. Activation of the Y2 receptor is implicated in the regulation of cardiovascular function, anxiety, and potentially appetite modulation. While full-length NPY has multiple receptor targets, the selectivity of NPY (13-36) for the Y2 receptor makes it a valuable tool for dissecting the specific functions of this receptor subtype in human physiology.
Rationale for Human In Vivo Studies
Preclinical studies in animal models have suggested various potential therapeutic applications for Y2 receptor agonists. However, translating these findings to humans requires carefully designed in vivo experiments. Human studies are essential to:
-
Determine the safety and tolerability profile of exogenously administered NPY (13-36).
-
Elucidate the dose-dependent physiological effects on cardiovascular, metabolic, and neurological parameters.
-
Establish proof-of-concept for potential therapeutic interventions targeting the Y2 receptor.
Proposed Experimental Design: A Phase I-Style, Dose-Escalation Study
A robust initial human study would involve a randomized, placebo-controlled, single-ascending dose design. This design allows for a thorough safety evaluation at each dose level before escalating to the next, ensuring participant safety.
Study Objectives:
-
Primary Objective: To assess the safety and tolerability of intravenous (IV) infusion of NPY (13-36) in healthy human volunteers.
-
Secondary Objectives:
-
To characterize the pharmacokinetic profile of NPY (13-36).
-
To evaluate the pharmacodynamic effects of NPY (13-36) on cardiovascular parameters (blood pressure, heart rate).
-
To explore the effects of NPY (13-36) on subjective measures of anxiety and mood.
-
To investigate the impact of NPY (13-36) on appetite and food intake.
-
Participant Population: Healthy adult volunteers (male and female), aged 18-55 years, with a body mass index (BMI) between 18.5 and 29.9 kg/m ².
Quantitative Data Summary
The following tables summarize proposed dosing regimens and key parameters to be monitored. Dosing information is extrapolated from preclinical data and clinical studies of the related Y2 agonist, Peptide YY (3-36) (PYY(3-36)).
Table 1: Proposed Intravenous Infusion Dosing Regimen for NPY (13-36)
| Cohort | Dose Level (pmol/kg/min) | Infusion Duration (minutes) | Total Dose (nmol/kg) |
| 1 | 0.5 | 90 | 0.045 |
| 2 | 1.5 | 90 | 0.135 |
| 3 | 5.0 | 90 | 0.45 |
| 4 | 15.0 | 90 | 1.35 |
| Placebo | 0 (Vehicle) | 90 | 0 |
Table 2: Schedule of Assessments
| Assessment | Screening | Baseline (Day -1) | Dosing Day (Day 0) | Follow-up (Day 1, 7) |
| Informed Consent | X | |||
| Medical History & Physical Exam | X | X (pre/post-dose) | X | |
| Vital Signs (BP, HR, RR, Temp) | X | X | Every 15 min during infusion, then hourly | X |
| Continuous Cardiac Monitoring (ECG) | During infusion and 4h post | |||
| Blood Sampling (PK, Biomarkers) | X | Pre-dose, multiple timepoints during and post-infusion | X | |
| Subjective Questionnaires (Anxiety, Mood) | X | Pre-dose, post-infusion | X | |
| Appetite and Food Intake Assessment | X | Post-infusion buffet meal | ||
| Adverse Event Monitoring | Continuous | X |
Experimental Protocols
Reconstitution and Formulation Protocol
Materials:
-
Lyophilized human Neuropeptide Y (13-36) (sterile, research-grade)
-
Sterile Water for Injection (WFI)
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Human Serum Albumin (HSA), 25% solution (optional, to prevent peptide adhesion)
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filters
Procedure:
-
Reconstitution:
-
Allow the lyophilized NPY (13-36) vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically reconstitute the peptide with a small volume of Sterile WFI to create a concentrated stock solution (e.g., 1 mg/mL). Gently swirl to dissolve; do not shake vigorously.
-
-
Formulation for Infusion:
-
Calculate the required volume of the stock solution based on the desired final concentration for infusion.
-
Aseptically withdraw the calculated volume of the NPY (13-36) stock solution.
-
Add the peptide solution to a pre-filled infusion bag of 0.9% Sodium Chloride.
-
To minimize peptide adhesion to the infusion bag and tubing, 0.1% Human Serum Albumin can be added to the saline bag prior to the addition of the peptide.
-
The final concentration should be calculated to deliver the target dose (in pmol/kg/min) based on the participant's body weight and a constant infusion rate.
-
-
Sterilization and Quality Control:
-
Filter the final infusion solution through a 0.22 µm sterile filter into the final administration container if not prepared in a closed system.
-
A sample of the final formulation should be retained for concentration verification and sterility testing.
-
Stability and Storage:
-
Lyophilized NPY (13-36) should be stored at -20°C or below.[1]
-
Reconstituted stock solutions should be aliquoted and stored at -20°C for short-term use or -80°C for long-term storage to avoid repeated freeze-thaw cycles.
-
The final infusion solution should be prepared immediately before use. If immediate use is not possible, it should be stored at 2-8°C and used within 24 hours.
Intravenous Infusion Protocol
Equipment:
-
Calibrated infusion pump
-
Standard IV administration set
-
Peripheral intravenous catheter
Procedure:
-
Establish peripheral intravenous access in a suitable forearm vein.
-
Prime the infusion tubing with the NPY (13-36) or placebo solution.
-
Connect the infusion tubing to the IV catheter.
-
Program the infusion pump to deliver the solution at the predetermined constant rate for the specified duration (e.g., 90 minutes).
-
Monitor the participant closely for any signs of adverse reactions throughout the infusion period.
Pharmacokinetic and Pharmacodynamic Assessment Protocol
Blood Sampling:
-
Collect venous blood samples into pre-chilled tubes containing appropriate anticoagulants and protease inhibitors at specified time points (e.g., pre-dose, 15, 30, 60, 90, 120, 180, 240 minutes, and 24 hours post-infusion start).
-
Immediately place samples on ice and process by centrifugation at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
Cardiovascular Monitoring:
-
Measure blood pressure and heart rate using an automated oscillometric device at regular intervals.
-
Continuous ECG monitoring should be performed to detect any cardiac rhythm disturbances.
Appetite Assessment:
-
Following the infusion and a rest period, provide participants with a standardized ad libitum buffet-style meal.
-
Measure the total caloric intake and macronutrient composition of the consumed food.
-
Use visual analog scales (VAS) to assess subjective feelings of hunger, satiety, and prospective food consumption before and after the meal.
Signaling Pathways and Experimental Workflow
Conclusion
The study of Neuropeptide Y (13-36) in humans holds significant potential for advancing our understanding of Y2 receptor-mediated physiology and for the development of novel therapeutics. The protocols and experimental design outlined in these application notes provide a foundational framework for conducting safe and informative in vivo studies. Researchers should adapt these guidelines to their specific research questions and ensure all studies are conducted under strict ethical and regulatory oversight.
References
Application Notes and Protocols for Neuropeptide Y (13-36) Human Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely expressed in the central and peripheral nervous systems.[1] It is involved in a diverse range of physiological processes, including the regulation of food intake, anxiety, and blood pressure. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y1, Y2, Y4, and Y5 subtypes are the most well-characterized in humans.[1]
The NPY Y2 receptor subtype is of particular interest as it is a presynaptic autoreceptor that modulates the release of neurotransmitters.[2] The endogenous ligand NPY (13-36), a C-terminal fragment of full-length NPY, is a selective agonist for the Y2 receptor.[3][4] This selectivity makes NPY (13-36) and the Y2 receptor a critical system to study for the development of therapeutic agents targeting conditions such as epilepsy, mood disorders, and obesity.
Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with receptors. This document provides detailed application notes and protocols for performing a competitive radioligand binding assay to determine the affinity of test compounds for the human Neuropeptide Y Y2 receptor, using NPY (13-36) as a reference compound.
Principle of the Assay
The radioligand binding assay is a highly sensitive and quantitative method used to measure the affinity of a ligand for its receptor. In a competitive binding assay, a radiolabeled ligand with known high affinity for the receptor (e.g., [¹²⁵I]-Peptide YY) is incubated with a source of the receptor (e.g., cell membranes expressing the human Y2 receptor). Unlabeled "cold" ligands, such as a test compound or a reference compound like NPY (13-36), are added at increasing concentrations to compete with the radioligand for binding to the receptor.
The amount of radioligand bound to the receptor is measured at each concentration of the competing ligand. As the concentration of the unlabeled competitor increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of the competing ligand that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the competing ligand, which represents its binding affinity for the receptor.
Data Presentation
The binding affinities of Neuropeptide Y (13-36) and other relevant ligands for the human NPY Y2 receptor are summarized in the table below. These values are typically determined using competitive radioligand binding assays.
| Compound | Receptor Subtype | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) |
| Human NPY (13-36) | Human Y2 | [¹²⁵I]-PYY | KAN-TS Cells | 3.1 ± 0.66 | 3.4 ± 0.16 |
| Neuropeptide Y (human, rat) | Human Y2 | [¹²⁵I]-Peptide YY | KAN-TS Cells | - | ~1 |
| PYY (3-36) | Human Y2 | [¹²⁵I]-PYY | - | Similar to NPY | - |
| NPY (18-36) | Human Y2 | [¹²⁵I]-PYY | KAN-TS Cells | 5.5 ± 0.91 | 5.7 ± 1.8 |
| NPY (22-36) | Human Y2 | [¹²⁵I]-PYY | KAN-TS Cells | 16 ± 3.9 | 16 ± 1.3 |
Data is compiled from multiple sources. Ki and IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing a competitive radioligand binding assay for the human Neuropeptide Y Y2 receptor.
Materials and Reagents
-
Cell Lines: A human cell line stably expressing the NPY Y2 receptor (e.g., KAN-TS or HEK293 cells).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) with high specific activity.
-
Unlabeled Ligands:
-
Neuropeptide Y (13-36), human (for standard curve)
-
Test compounds
-
Non-specific binding control: A high concentration of unlabeled Neuropeptide Y (human, rat) (e.g., 1 µM).
-
-
Buffers and Solutions:
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12).
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.7.
-
Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4.
-
Scintillation Cocktail.
-
-
Equipment and Consumables:
-
Cell culture flasks and plates
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.1-0.3% polyethyleneimine (PEI)
-
Vacuum filtration manifold or cell harvester
-
Gamma counter
-
Plate shaker
-
Experimental Workflow Diagram
Caption: Workflow for the Neuropeptide Y (13-36) radioligand binding assay.
Step-by-Step Protocol
1. Membrane Preparation
-
Culture human cells expressing the NPY Y2 receptor to a high density in appropriate cell culture flasks.
-
Harvest the cells by scraping or trypsinization and wash them with ice-cold PBS.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane suspension and store at -80°C until use.
2. Competitive Binding Assay
-
Thaw the membrane aliquots on ice and dilute to the desired concentration in ice-cold assay buffer. Homogenize briefly before use.
-
Set up a 96-well microplate with the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding (NSB): A saturating concentration of unlabeled NPY (e.g., 1 µM), radioligand, and membrane suspension.
-
Competition: A range of concentrations of the test compound or NPY (13-36), radioligand, and membrane suspension.
-
-
Add the components to the wells in the following order:
-
25 µL of assay buffer or unlabeled ligand (for NSB and competition wells).
-
25 µL of radioligand (e.g., [¹²⁵I]-PYY at a final concentration of ~25 pM).
-
200 µL of the diluted membrane suspension.
-
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 25°C).
3. Separation and Detection
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in PEI, using a cell harvester.
-
Quickly wash the filters multiple times (e.g., 5 times with 1 mL) with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials or a compatible plate.
-
Add scintillation cocktail to each vial/well.
-
Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should form a sigmoidal curve.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this needs to be determined in a separate saturation binding experiment).
-
-
-
Signaling Pathway
The Neuropeptide Y Y2 receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins. Activation of the Y2 receptor by an agonist like NPY (13-36) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G protein can also modulate the activity of other downstream effectors, such as ion channels.
Caption: Simplified NPY Y2 receptor signaling pathway.
References
Application Notes: Intracerebroventricular Administration of Neuropeptide Y (13-36) Human
Disclaimer: The following application notes and protocols are for research and informational purposes only. The intracerebroventricular (ICV) administration of Neuropeptide Y (13-36) in humans is an investigational procedure and has not been established as a standard clinical practice. All clinical research must be conducted under strict ethical and regulatory oversight, including Institutional Review Board (IRB) and relevant national authority approval.
Introduction
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian brain and is implicated in a wide array of physiological processes.[1] The fragment Neuropeptide Y (13-36) [NPY(13-36)] is a C-terminal fragment of NPY that acts as a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2).[2][3] Y2 receptors are primarily located presynaptically on neurons in the central nervous system (CNS) and their activation typically leads to the inhibition of neurotransmitter release.[4]
Given the widespread distribution of Y2 receptors and their role in neuronal excitability, central administration of NPY(13-36) presents a therapeutic avenue for neurological and psychiatric disorders. Preclinical studies in animal models have suggested the potential for NPY and its analogues to be neuroprotective, modulate seizure activity, and influence energy metabolism.[1] Direct administration into the cerebrospinal fluid (CSF) via intracerebroventricular (ICV) injection is a strategy to bypass the blood-brain barrier, ensuring that the peptide reaches its central targets. In humans, this is typically achieved through a surgically implanted Ommaya reservoir.
Mechanism of Action & Therapeutic Rationale
NPY(13-36) selectively binds to and activates the Y2 receptor, which is a G-protein coupled receptor (GPCR). The Y2 receptor is coupled to inhibitory G-proteins (Gαi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. The net effect of Y2 receptor activation is a reduction in neuronal excitability and the inhibition of neurotransmitter release, including glutamate, the principal excitatory neurotransmitter.
This mechanism underlies the therapeutic rationale for investigating ICV NPY(13-36) for conditions characterized by neuronal hyperexcitability, such as:
-
Drug-Resistant Epilepsy: By suppressing excessive glutamate release, Y2 agonists may act as endogenous anticonvulsants.
-
Neuroprotection: NPY has been shown to protect neurons from excitotoxicity and ischemic injury in animal models.
-
Pain Modulation: Central NPY signaling is involved in descending pain modulation pathways.
Signaling Pathway of NPY(13-36) via Y2 Receptor
Caption: NPY(13-36) activates the Y2 receptor, leading to Gαi-mediated inhibition of adenylyl cyclase and Gβγ-mediated modulation of ion channels, ultimately reducing neurotransmitter release.
Quantitative Data from Preclinical Studies
The following table summarizes data from intracerebroventricular administration of NPY analogues in rat models. This data is crucial for informing potential dose-ranging studies in humans, though direct extrapolation is not possible and requires careful allometric scaling and safety considerations.
| Compound | Animal Model | Dose Range (ICV) | Key Observations | Reference |
| NPY(13-36) | Rat | 0.024 - 7.2 nmol | Dose-dependently stimulated plasma ACTH release. | |
| NPY(13-36) | Rat | 0.4 - 2.0 nmol | Had no significant anxiolytic-like effects in Montgomery's or Vogel's conflict tests. | |
| NPY(13-36) | Rat | Up to 50 nmol | Caused no increase in food intake. | |
| NPY(13-36) | Rat | 10 µg | Changed postprandial duodenal motility to an interdigestive (fasted) pattern. | |
| NPY | Rat | 1 µg/µL (2h infusion) | Increased locomotor activity, shifted metabolism to lipid storage. | |
| NPY | Rat | 5 µg (x5 over 24h) | Promoted white fat lipid storage and decreased brown fat thermogenesis. |
Experimental Protocols
Protocol 1: Preclinical ICV Cannulation and Injection in Rodents (Exemplar)
This protocol describes a standard method for ICV administration in rats, which is the basis for the quantitative data cited.
1. Materials:
-
NPY(13-36) peptide, sterile saline (0.9%)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical tools, dental cement, skull screws
-
Guide cannula and dummy cannula (e.g., 26-gauge)
-
Injection needle (e.g., 33-gauge) connected to a microsyringe pump
2. Surgical Procedure (Cannula Implantation):
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Shave and sterilize the scalp. Make a midline incision to expose the skull.
-
Using bregma as a reference, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm).
-
Drill a burr hole at the target coordinates. Implant stainless steel anchor screws.
-
Lower the guide cannula to the desired depth and secure it to the skull and anchor screws using dental cement.
-
Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least one week.
3. ICV Injection Procedure:
-
Gently restrain the conscious animal. Remove the dummy cannula.
-
Insert the injection needle (extending slightly beyond the guide cannula) connected to the microsyringe.
-
Infuse the desired volume of NPY(13-36) solution (e.g., 1-5 µL) over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow diffusion and prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
Proceed with behavioral or physiological assessment.
Workflow for Preclinical ICV Study
Caption: Standard workflow for a preclinical intracerebroventricular (ICV) injection study in rodents.
Protocol 2: Proposed First-in-Human ICV Administration via Ommaya Reservoir (Hypothetical Clinical Trial Protocol)
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a single ascending dose of NPY(13-36) administered via an Ommaya reservoir in subjects with drug-resistant focal epilepsy.
1. Subject Selection Criteria (Illustrative):
-
Inclusion: Adults (18-65 years) with a confirmed diagnosis of drug-resistant focal epilepsy, having failed ≥3 appropriate anti-epileptic drugs. Surgically implanted Ommaya reservoir for clinical purposes or placed for the trial.
-
Exclusion: Evidence of obstructive hydrocephalus, active CNS infection, significant unstable medical conditions, allergy to peptides.
2. Investigational Product Preparation:
-
NPY(13-36) to be synthesized under Good Manufacturing Practice (GMP) conditions.
-
A sterile, pyrogen-free, preservative-free isotonic solution of NPY(13-36) is prepared in 0.9% Sodium Chloride for Injection, USP.
-
The final product is filtered through a 0.22 µm filter into sterile vials for single use.
3. Procedure: Ommaya Reservoir Placement:
-
If not already in place, the Ommaya reservoir is surgically implanted by a qualified neurosurgeon.
-
The procedure involves placing a burr hole in the skull (commonly at Kocher's point) and guiding the catheter tip into the lateral ventricle, confirmed by imaging.
-
The reservoir dome is placed in a subgaleal pocket.
-
Post-operative CT or MRI is performed to confirm proper placement before use.
4. Administration Protocol (Dose Escalation Cohorts):
-
Aseptic Technique: The entire procedure must be performed under strict aseptic conditions by trained personnel to minimize infection risk.
-
Preparation: The scalp over the reservoir is prepared with an antiseptic scrub (e.g., povidone-iodine).
-
CSF Withdrawal: A 25-gauge butterfly needle is inserted into the reservoir dome. A volume of CSF equal to the volume of the drug to be injected (e.g., 2-5 mL) is slowly withdrawn for analysis (e.g., cell count, protein, glucose, and pharmacokinetic samples).
-
Drug Injection: The syringe containing the precise dose of NPY(13-36) is attached to the needle port. The drug is injected slowly over approximately 5 minutes.
-
Flush: Following drug administration, the line is flushed with 1-2 mL of sterile, preservative-free 0.9% saline to ensure the full dose is delivered into the ventricle.
-
Post-Injection: The needle is removed, and a sterile dressing is applied.
5. Safety Monitoring:
-
Continuous monitoring of vital signs, neurological status, and intracranial pressure (if applicable) for at least 24 hours post-dose.
-
Serial CSF sampling via the reservoir to monitor for signs of inflammation or infection.
-
Continuous EEG monitoring to assess for changes in seizure frequency or pattern.
-
Blood sampling for systemic pharmacokinetic and safety labs.
Logical Workflow for Proposed Human ICV Trial
Caption: Logical workflow for a first-in-human, single ascending dose clinical trial of ICV NPY(13-36).
References
Application Notes and Protocols for Generating a Dose-Response Curve of Neuropeptide Y (13-36) in Human Cell Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a 36-amino acid peptide, is a crucial neurotransmitter in the central and peripheral nervous systems, involved in a wide array of physiological processes. The biological effects of NPY are mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The C-terminal fragment, Neuropeptide Y (13-36) [NPY (13-36)], is a well-characterized agonist with a notable selectivity for the Y2 receptor subtype.[1][2] Understanding the dose-response relationship of NPY (13-36) is fundamental for elucidating the specific roles of the Y2 receptor in physiological and pathological conditions and for the development of targeted therapeutics.
These application notes provide a comprehensive guide to generating a dose-response curve for human NPY (13-36), focusing on its interaction with the Y2 receptor. Detailed protocols for key in vitro experiments, data presentation in structured tables, and visualizations of the signaling pathway and experimental workflows are included to facilitate research and drug development efforts.
Neuropeptide Y (13-36) and the Y2 Receptor Signaling Pathway
Neuropeptide Y (13-36) preferentially binds to and activates the Y2 receptor, which is predominantly coupled to the inhibitory G-protein, Gi.[3] Activation of the Y2 receptor by an agonist like NPY (13-36) initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] The dissociation of the G-protein subunits can also modulate the activity of other downstream effectors, including ion channels, leading to various cellular responses.[5]
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of human Neuropeptide Y (13-36). This data is essential for designing experiments and interpreting results.
Table 1: Receptor Binding Affinity of Neuropeptide Y (13-36)
This table presents the binding affinity (Ki) of NPY (13-36) for the human Y2 receptor, determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| NPY (13-36) | Human Y2 | SMS-KAN (neuroblastoma) | ¹²⁵I-PYY | 0.95 ± 0.18 | |
| NPY (13-36) | Human Y2 | LN319 (glioblastoma) | ¹²⁵I-PYY | 67.2 |
Table 2: In Vivo Dose-Response of Neuropeptide Y (13-36) on ACTH Release
This table shows the in vivo effect of intracerebroventricular (ICV) administration of NPY (13-36) on plasma Adrenocorticotropic hormone (ACTH) levels in rats. The data is presented as a percentage of the saline control.
| Dose (nmol) | Mean Plasma ACTH (% of Saline Control) ± SEM | Statistical Significance (p-value) | Reference |
| 0.072 | ~120 ± 15 | >0.05 | |
| 0.72 | ~180 ± 20 | <0.01 | |
| 7.2 | ~220 ± 25 | <0.01 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the generation of a dose-response curve for NPY (13-36).
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of NPY (13-36) for the Y2 receptor by measuring its ability to displace a radiolabeled ligand.
References
- 1. genscript.com [genscript.com]
- 2. pnas.org [pnas.org]
- 3. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuropeptide Y (13-36) Human in Seizure Induction Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of human Neuropeptide Y (13-36) (NPY (13-36)), a selective agonist for the Neuropeptide Y Y2 receptor, in preclinical seizure induction models. This document includes summaries of key quantitative data, detailed experimental protocols for common seizure models, and visualizations of relevant pathways and workflows.
Neuropeptide Y (NPY) is a crucial inhibitory neuromodulator in the central nervous system and is considered an endogenous antiepileptic agent.[1] Its C-terminal fragment, NPY (13-36), which preferentially activates the Y2 receptor, has been shown to mimic the anticonvulsant effects of full-length NPY, primarily by suppressing glutamate release.[2] This makes NPY (13-36) a valuable tool for investigating the therapeutic potential of Y2 receptor activation in epilepsy research.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of human NPY (13-36) in various seizure models.
Table 1: In Vitro Efficacy of Human NPY (13-36) in Hippocampal Slice Models
| Seizure Model | Preparation | NPY (13-36) Concentration | Observed Effect | Reference |
| 0-Mg²⁺-induced epileptiform activity | Mouse Hippocampal Slices | 0.25 - 1 µM | Reversible, all-or-none blockade of hippocampal seizure activity. | [1][3] |
| 0-Mg²⁺-induced epileptiform activity | Mouse Hippocampal Slices from Y5R⁻/⁻ mice | 1 µM | No effect on seizure activity, suggesting a potential role for Y5 receptors in certain contexts. | |
| KCl-induced Glutamate Release | Rat Hippocampal Synaptosomes | 300 nM | Inhibition of glutamate release (to 60.1 ± 2.1% of control). |
Table 2: In Vivo Efficacy of Human NPY (13-36) in Chemoconvulsant Models
| Seizure Model | Animal Model | Administration Route | NPY (13-36) Dose/Treatment | Observed Effect | Reference | | --- | --- | --- | --- | --- | | Kainic Acid-induced Limbic Seizures | Rat | Intrapiriform Cortex (AAV-mediated expression) | AAV-FIB-NPY13-36 | Significantly prolonged latency to Class III and Class IV limbic seizures. | | | Kainic Acid-induced Seizures | Mouse | Intracerebroventricular (ICV) | Not specified for NPY (13-36) alone, but noted that Y2 selective agonists inhibit seizures. | |
Experimental Protocols
Protocol 1: Kainic Acid-Induced Seizure Model in Rodents
This protocol describes the induction of acute seizures using kainic acid (KA), a potent agonist of glutamate receptors.
Materials:
-
Kainic acid monohydrate
-
Sterile saline (0.9% NaCl)
-
Rodents (mice or rats)
-
Injection supplies (syringes, needles)
-
Behavioral observation arena
-
(Optional) EEG recording equipment
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Ensure free access to food and water.
-
Kainic Acid Solution Preparation: Prepare a stock solution of kainic acid by dissolving it in sterile saline. For systemic administration, a typical concentration is 1 mg/mL. For intracerebral injections, higher concentrations (e.g., 20 mM) may be used. The solution should be freshly prepared on the day of the experiment.
-
Administration of NPY (13-36) or Vehicle:
-
Intracerebroventricular (ICV) Injection: For central administration, anesthetize the animal and place it in a stereotaxic frame. Cannulate the lateral ventricle at specific coordinates (e.g., for mice: 0.6 mm posterior, 1.9 mm lateral, and 2.1 mm ventral to bregma). Infuse the desired dose of NPY (13-36) or vehicle. Allow for a recovery period of at least 7 days before seizure induction.
-
Adeno-Associated Virus (AAV) Mediated Expression: For long-term expression, stereotaxically inject an AAV vector encoding NPY (13-36) into the target brain region (e.g., hippocampus or piriform cortex). Allow several weeks for gene expression before seizure induction.
-
-
Kainic Acid Administration:
-
Systemic Injection (Rats): Inject KA subcutaneously or intraperitoneally. A common starting dose is 10-12 mg/kg. Some protocols use repeated lower doses (e.g., 2.5 mg/kg every 30 minutes) to reduce mortality.
-
Systemic Injection (Mice): Administer KA intraperitoneally at a dose of 10 mg/kg.
-
Intrahippocampal Injection (Mice): For a more localized seizure onset, stereotaxically inject a small volume of a concentrated KA solution (e.g., 0.74 mM to 20 mM) directly into the hippocampus.
-
-
Seizure Monitoring and Scoring:
-
Immediately after KA administration, place the animal in an observation arena.
-
Monitor continuously for behavioral seizures for at least 2-4 hours.
-
Score seizure severity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first seizure and the duration of seizure activity.
-
If using EEG, record electrographic seizures and correlate them with behavioral observations.
-
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol details the induction of generalized myoclonic and clonic-tonic seizures using pentylenetetrazol (PTZ), a GABA-A receptor antagonist.
Materials:
-
Pentylenetetrazol (PTZ)
-
Sterile saline (0.9% NaCl)
-
Rodents (mice or rats)
-
Injection supplies
-
Behavioral observation arena
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
PTZ Solution Preparation: Dissolve PTZ in sterile saline to the desired concentration (e.g., 50 mg/mL). Prepare fresh on the day of use.
-
Administration of NPY (13-36) or Vehicle: Administer NPY (13-36) or vehicle via the desired route (e.g., ICV) at a predetermined time before PTZ injection.
-
PTZ Administration:
-
Acute Seizure Induction: Administer a single convulsive dose of PTZ subcutaneously or intraperitoneally. Doses can range from 35 mg/kg to 80 mg/kg depending on the desired seizure severity and animal strain. A two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later has been shown to be effective in rats while minimizing mortality.
-
Kindling Model: For a chronic epilepsy model, administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg in mice) repeatedly over several days or weeks until animals display generalized tonic-clonic seizures.
-
-
Seizure Monitoring and Scoring:
-
Observe the animals for at least 30 minutes following PTZ injection.
-
Record the latency to and duration of different seizure behaviors (e.g., myoclonic jerks, clonus, tonic hindlimb extension).
-
Score the maximal seizure severity reached by each animal.
-
Visualizations
NPY (13-36) Signaling Pathway in Seizure Suppression
Caption: NPY (13-36) binds to presynaptic Y2 receptors, leading to inhibition of glutamate release.
Experimental Workflow for In Vivo Seizure Model
Caption: Workflow for testing NPY (13-36) efficacy in rodent seizure models.
References
Neuropeptide Y (13-36) Human: Application Notes and Protocols for Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the central nervous system and plays a crucial role in regulating various physiological processes, including anxiety and stress. The diverse effects of NPY are mediated by a family of G-protein coupled receptors, primarily Y1, Y2, Y4, and Y5. Neuropeptide Y (13-36) human is a C-terminal fragment of NPY that selectively binds to and activates the Y2 receptor.[1][2] While activation of the Y1 receptor is generally associated with anxiolytic (anti-anxiety) effects, stimulation of the Y2 receptor by NPY (13-36) has been shown to produce more complex and sometimes contradictory effects, often being described as anxiogenic (anxiety-promoting).[3][4] However, the precise role of Y2 receptor activation in anxiety is nuanced and appears to be highly dependent on the specific brain region being studied.[5]
These application notes provide a comprehensive overview of the use of Neuropeptide Y (13-36) human in anxiety research, including its mechanism of action, detailed experimental protocols for in vivo studies, and a summary of key quantitative data from published research.
Mechanism of Action and Signaling Pathway
Neuropeptide Y (13-36) acts as a selective agonist for the NPY Y2 receptor. The Y2 receptor is predominantly located presynaptically, where it functions as an autoreceptor to inhibit the release of NPY and other neurotransmitters, such as GABA and glutamate. NPY receptors, including Y2, are coupled to Gi/o proteins. Upon activation by NPY (13-36), the Y2 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, regulation of intracellular calcium (Ca2+) concentrations, and activation of G-protein-coupled inwardly rectifying potassium (K+) channels. This ultimately results in a reduction of neuronal excitability and neurotransmitter release.
Figure 1: NPY (13-36) signaling through the Y2 receptor.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from key studies investigating the effects of Neuropeptide Y (13-36) on anxiety-like behaviors in rodents.
Table 1: Effects of Intracerebroventricular (ICV) Administration of NPY (13-36) on Anxiety-Like Behavior
| Animal Model | Species | Dose of NPY (13-36) | Behavioral Assay | Key Findings | Reference |
| Mouse | Mice | 20 pmol | Elevated Plus Maze | Significantly intensified the preference for the closed arms, indicating an anxiogenic effect. |
Table 2: Effects of Direct Microinjection of NPY (13-36) into Specific Brain Regions on Anxiety-Like Behavior
| Brain Region of Injection | Animal Model | Species | Dose of NPY (13-36) | Behavioral Assay | Key Findings | Reference |
| Vicinity of Locus Coeruleus | Rat | Wistar Rats | 100 pmol | Elevated Plus Maze | Increased percentage of open arm entries and time spent in open arms, suggesting an anxiolytic-like effect. | |
| Lateral Septum | Rat | Long Evans Rats | Not specified | Elevated Plus Maze | Increased open-arm exploration, indicating anxiolytic-like effects. | |
| Lateral Septum | Rat | Long Evans Rats | Not specified | Shock-Probe Burying Test | Decreased the proportion of rats that buried and their latency to initiate burying. |
Experimental Protocols
The following are detailed protocols for common in vivo experiments designed to assess the impact of Neuropeptide Y (13-36) on anxiety-like behaviors.
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection
This protocol is designed for the administration of NPY (13-36) directly into the cerebral ventricles of rodents.
Materials:
-
Neuropeptide Y (13-36) human
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula
-
Injection needle
-
Microinfusion pump
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rodent using an appropriate anesthetic agent and mount it in a stereotaxic apparatus.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target ventricle (e.g., lateral ventricle).
-
Cannula Implantation: Slowly lower the guide cannula to the desired coordinates and secure it to the skull using dental cement. Insert a dummy cannula to keep the guide cannula patent.
-
Recovery: Allow the animal to recover for at least one week before the injection procedure.
-
Peptide Preparation: Dissolve Neuropeptide Y (13-36) in sterile saline or aCSF to the desired concentration (e.g., 20 pmol/µL).
-
Injection: Gently restrain the animal, remove the dummy cannula, and insert the injection needle connected to the microinfusion pump. Infuse the NPY (13-36) solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
Post-Injection: After the infusion is complete, leave the injection needle in place for a short period to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.
-
Behavioral Testing: Conduct behavioral assays at a predetermined time point after the injection.
Protocol 2: Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are open, and two are enclosed by high walls.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for a 5-minute period using a video camera. Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.
Figure 2: Experimental workflow for EPM testing.
Conclusion
Neuropeptide Y (13-36) human is a valuable pharmacological tool for investigating the role of the NPY Y2 receptor in anxiety and other stress-related disorders. The seemingly contradictory findings in the literature, with reports of both anxiogenic and anxiolytic-like effects, highlight the complexity of the NPY system and the importance of considering the specific brain circuitry involved. The protocols and data presented here provide a foundation for researchers to design and execute rigorous experiments to further elucidate the therapeutic potential of targeting the NPY Y2 receptor for the treatment of anxiety disorders.
References
- 1. Frontiers | Neuropeptide Y in Alcohol Addiction and Affective Disorders [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y produces anxiety via Y2-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the neuropeptide Y system in stress-related psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Human Neuropeptide Y (13-36) in Rodent Behavioral Studies
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely expressed in the mammalian central nervous system, where it is involved in regulating stress, anxiety, mood, and cognition.[1][2] Its biological effects are mediated by a family of G-protein-coupled receptors, primarily Y1, Y2, Y4, and Y5.[2][3] Human Neuropeptide Y (13-36) [NPY (13-36)] is a C-terminal fragment of the full-length NPY peptide. It functions as a highly selective agonist for the Y2 receptor subtype.[4] The Y2 receptor is predominantly located presynaptically, where it acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters, including glutamate and GABA. This unique mechanism of action means that activating the Y2 receptor with NPY (13-36) can produce behavioral effects that are functionally opposite to those seen with full-length NPY, which primarily acts on Y1 receptors. These application notes provide a summary of the use of human NPY (13-36) in rodent models and detailed protocols for relevant behavioral assays.
Summary of Behavioral Effects
Anxiety and Depression
Activation of the Y2 receptor by NPY (13-36) or other selective agonists is consistently associated with anxiogenic-like (anxiety-producing) and depressive-like behaviors in rodents. This contrasts sharply with the anxiolytic (anxiety-reducing) effects mediated by the Y1 receptor. Studies using Y2 receptor knockout mice further support this, as these animals typically display a less anxious phenotype. The administration of Y2 agonists has been shown to increase anxiety-like behaviors in paradigms such as the elevated plus maze (EPM) and social interaction test.
| Behavioral Domain | Species/Strain | Agent | Dose & Route | Behavioral Test | Key Findings | Citations |
| Anxiety | Mouse | NPY (13-36) | Not Specified | Elevated Plus Maze (EPM) | Increases preference for closed arms, consistent with anxiogenic behavior. | |
| Anxiety | Rat | Y2 Agonists | Not Specified | Social Interaction Test, EPM | Anxiogenic effects observed. | |
| Depression | Mouse | Y2 Receptor Deletion | N/A (Knockout Model) | General Behavioral Phenotype | Deletion of the Y2 receptor produces an antidepressant phenotype. | |
| Schizophrenia-like | Mouse | PYY (3-36) (Y2 Agonist) | 1 µ g/100g & 20 µ g/100g (Systemic) | Social Interaction, Prepulse Inhibition | Profoundly impaired social interaction and disrupted sensorimotor gating. |
Feeding Behavior
While full-length NPY is one of the most potent orexigenic (appetite-stimulating) peptides known, the NPY (13-36) fragment does not stimulate food intake. Studies have shown that even at high intracerebroventricular (ICV) doses, NPY (13-36) fails to increase food consumption in rats, indicating that the Y2 receptor does not mediate the powerful feeding response associated with NPYergic systems. This makes NPY (13-36) a useful tool for isolating the non-feeding-related central effects of NPY receptor modulation.
| Behavioral Domain | Species/Strain | Agent | Dose & Route | Behavioral Test | Key Findings | Citations |
| Feeding | Rat | NPY (13-36) | Up to 50 nmol (ICV) | Food Intake Measurement | Caused no increase in food intake. | |
| Feeding | Rat | [Pro34]NPY(13–36) | Up to 50 nmol (ICV) | Food Intake Measurement | Had no effect on feeding. |
Learning and Memory
The role of the Y2 receptor in cognition is complex and appears to be highly dependent on the specific brain region and the age of the animal. While some studies suggest Y2 receptor activation can be detrimental to memory, others have found it can be beneficial, particularly in the context of age-related cognitive decline. Overexpression of NPY (13-36) specifically in the CA3 region of the hippocampus was found to improve long-term spatial memory in aged, memory-impaired rats. This suggests that reducing neuronal hyperexcitability in the aging hippocampus via Y2 receptor activation may be a viable therapeutic strategy.
| Behavioral Domain | Species/Strain | Agent | Dose & Route | Behavioral Test | Key Findings | Citations |
| Memory | Aged Long-Evans Rat | AAV-mediated NPY (13-36) overexpression | Bilateral injection into CA3 hippocampus | Water Maze | Improved hippocampal-dependent long-term memory in aged, impaired rats. | |
| Memory | Mouse | NPY (full length) | 1 nmol/2 µl (ICV) | Object Discrimination Test | Prolonged retention of non-social (object) memory. |
Key Signaling Pathway and Conceptual Framework
Activation of the presynaptic Y2 receptor by NPY (13-36) initiates a Gi/o-coupled signaling cascade. This inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This cascade ultimately suppresses voltage-gated Ca²⁺ channels, which in turn inhibits the release of NPY and other neurotransmitters like GABA and glutamate.
Caption: Y2 receptor signaling cascade initiated by NPY (13-36).
The functional effects of NPY are largely determined by a balance between Y1 and Y2 receptor activation. NPY (13-36) isolates the Y2 pathway, leading to outcomes that can oppose the effects of full-length NPY.
References
- 1. Reduced anxiety-like and depression-related behavior in neuropeptide Y Y4 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y prolongs non-social memory and differentially affects acquisition, consolidation, and retrieval of non-social and social memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for Neuropeptide Y (13-36) Human in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing human Neuropeptide Y (13-36) [NPY (13-36)], a selective Neuropeptide Y receptor subtype 2 (Y2) agonist, in organ bath experiments. The protocols and data presented are compiled from various scientific studies and are intended to assist in the design and execution of robust and reproducible experiments.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that is widely distributed in the central and peripheral nervous systems. It exerts its physiological effects through a family of G protein-coupled receptors (GPCRs) designated Y1, Y2, Y4, Y5, and y6. NPY (13-36) is a C-terminal fragment of NPY that exhibits high selectivity for the Y2 receptor subtype.[1][2] This selectivity makes it an invaluable tool for investigating the physiological roles of Y2 receptors in various tissues. Organ bath experiments provide a classic and effective method to study the functional responses of isolated tissues to pharmacological agents like NPY (13-36) in a controlled ex vivo environment.
Applications in Organ Bath Studies
Organ bath experiments using human NPY (13-36) are instrumental in characterizing the function of Y2 receptors in a variety of tissues. Common applications include:
-
Vascular Smooth Muscle: Investigating the role of Y2 receptors in vasoconstriction and vasodilation.[3]
-
Gastrointestinal Tract: Studying the effects on intestinal motility, smooth muscle contraction, and ion transport in the colonic mucosa.[4][5]
-
Respiratory System: Examining the influence on airway smooth muscle tone.
-
Central Nervous System: Although less common for traditional organ bath setups, isolated brain tissue preparations can be used to study neuronal excitability.
Data Summary
The following tables summarize quantitative data from representative studies on the effects of NPY (13-36) and related compounds in organ bath and similar tissue preparations.
Table 1: Contractile Responses to Y2 Receptor Agonists in Smooth Muscle
| Tissue | Agonist | Concentration | Observed Effect | Species | Reference |
| Ascending Colon (Longitudinal Muscle) | PYY(3-36) | 100 nM | Increase in basal tone and increased frequency and amplitude of spontaneous activity. | Mouse | |
| Mesenteric Arteries | NPY(13-36) | Not specified | Low contractile effect compared to Y1 agonists. | Rat |
Table 2: Effects on Ion Transport in Colonic Mucosa
| Tissue | Agonist | Concentration | Observed Effect | Species | Reference |
| Colon Mucosa | PYY(3-36) | 10 nM - 1 µM | Inhibition of short-circuit current (Isc). | Human | |
| Descending Colon Mucosa | PYY(3-36) | Not specified | Reduction of VIP-stimulated short-circuit current. | Mouse |
Table 3: Receptor Binding Affinities and Functional Potencies
| Receptor Subtype | Ligand | pKi / pEC50 (nM) | Tissue/Cell Line | Species | Reference |
| Y2 | NPY(13-36) | EC50: 11.4 | Human Colon Mucosa | Human |
Experimental Protocols
Protocol 1: Isometric Tension Recording in Vascular or Gastrointestinal Smooth Muscle
This protocol is adapted from studies on rodent mesenteric arteries and mouse colonic longitudinal smooth muscle.
Materials:
-
Human NPY (13-36)
-
Krebs-Henseleit (KH) solution (in mM: NaCl 119, KCl 4.7, CaCl2 2.5, KH2PO4 1.18, MgSO4 1.17, NaHCO3 25, Glucose 5.5)
-
Organ bath system with force-displacement transducers
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated tissue (e.g., arterial ring, intestinal smooth muscle strip)
Procedure:
-
Tissue Preparation: Dissect the desired tissue (e.g., mesenteric artery, segment of colon) in cold, oxygenated KH solution. For vascular studies, cut arterial rings of appropriate size. For intestinal studies, prepare longitudinal smooth muscle strips.
-
Mounting: Suspend the tissue segments in the organ baths containing KH solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissues to equilibrate for at least 45-60 minutes under a resting tension (e.g., 1 g for mouse colon). During this period, wash the tissues with fresh KH solution every 15-20 minutes.
-
Viability Test: Contract the tissue with a standard agent (e.g., high potassium solution, phenylephrine for arteries, acetylcholine for intestinal muscle) to ensure viability. Wash thoroughly until baseline tension is restored.
-
Pre-contraction (for vasodilation studies): If studying vasorelaxant effects, pre-contract the vascular rings with an appropriate agonist (e.g., vasopressin).
-
Drug Addition: Add cumulative concentrations of human NPY (13-36) to the organ bath to construct a concentration-response curve. Allow the response to stabilize at each concentration before adding the next.
-
Data Recording: Record changes in isometric tension using a suitable data acquisition system.
-
Data Analysis: Express the responses as a percentage of the maximal contraction to the viability test agent or as the change in tension (in grams or millinewtons). Calculate EC50 values from the concentration-response curves.
Protocol 2: Short-Circuit Current (Isc) Measurement in Human Colonic Mucosa (Ussing Chamber)
This protocol is based on studies investigating ion transport in human and mouse colonic mucosa.
Materials:
-
Human NPY (13-36)
-
Krebs-Henseleit (KH) solution
-
Ussing chamber system with voltage-clamp apparatus
-
Carbogen gas (95% O2 / 5% CO2)
-
Human colonic mucosal sheets
Procedure:
-
Tissue Preparation: Obtain human colonic mucosal sheets from surgical resections and immediately place them in cold, oxygenated KH solution.
-
Mounting: Mount the mucosal sheets between the two halves of the Ussing chambers, separating the mucosal and serosal sides.
-
Bathing Solution: Fill both the mucosal and serosal reservoirs with KH solution maintained at 37°C and continuously circulated and gassed with carbogen.
-
Equilibration and Measurement: Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV. The current required to do this is the short-circuit current (Isc), which is a measure of net ion transport. Allow the basal Isc to stabilize.
-
Drug Addition: Add human NPY (13-36) to the serosal (basolateral) side of the tissue. Changes in Isc reflect alterations in ion secretion or absorption.
-
Data Recording: Continuously record the Isc.
-
Data Analysis: The response to NPY (13-36) is measured as the maximal change in Isc (ΔIsc) from the stable baseline. Data are typically expressed in µA/cm².
Visualizations
Signaling Pathway of NPY Y2 Receptor
Caption: NPY Y2 receptor signaling pathway.
Experimental Workflow for Organ Bath Experiments
Caption: General workflow for organ bath experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Neuropeptide Y and peptide YY: major modulators of gastrointestinal blood flow and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y2 receptors are involved in enhanced neurogenic vasoconstriction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional consequences of neuropeptide Y Y2 receptor knockout and Y2 antagonism in mouse and human colonic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y, Y1, Y2 and Y4 receptors mediate Y agonist responses in isolated human colon mucosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of cAMP in Response to Human Neuropeptide Y (13-36)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that plays a crucial role in a variety of physiological processes, including appetite regulation, anxiety, and circadian rhythms. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), designated Y1 through Y6. The human NPY fragment (13-36) is a C-terminal fragment of the full-length peptide and is a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2).[1][2] The Y2 receptor is a member of the Gi/o-coupled GPCR family.[1] Activation of the Y2 receptor by NPY (13-36) leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1]
The measurement of intracellular cAMP levels is a cornerstone for studying the pharmacology of the NPY Y2 receptor and for screening potential therapeutic agonists or antagonists. This document provides detailed application notes and protocols for robust and sensitive methods to quantify cAMP changes in response to human Neuropeptide Y (13-36).
Neuropeptide Y Y2 Receptor Signaling Pathway
Activation of the NPY Y2 receptor by its agonist, NPY (13-36), initiates an intracellular signaling cascade. The receptor couples to an inhibitory G protein (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of its αi subunit from the βγ subunits. The activated αi subunit then inhibits the enzyme adenylyl cyclase (AC). This inhibition of AC results in a decrease in the conversion of ATP to cAMP, thereby lowering the intracellular cAMP concentration. This reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).
References
Application Notes and Protocols: Neuropeptide Y (13-36) Human - Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of Neuropeptide Y (13-36) human. The information is compiled to ensure the integrity of the product and the safety of laboratory personnel.
Product Information
| Identifier | Value |
| Product Name | Neuropeptide Y (13-36), human |
| Synonyms | NPY (13-36) (human, rat) |
| CAS Number | 122341-40-6[1] |
| Molecular Formula | C₁₃₄H₂₀₇N₄₁O₃₆S[1][2] |
| Molecular Weight | ~3000.44 g/mol [2] |
| Sequence | H-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂[2] |
| Purity | Typically ≥95% |
Safety and Handling
Neuropeptide Y (13-36) is not classified as a hazardous substance, but it is recommended to be handled with care in a laboratory setting.
2.1. Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Handle with chemically resistant gloves. Dispose of contaminated gloves after use. |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Not required under normal conditions of use. Avoid formation of dust and aerosols. |
2.2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |
2.3. Accidental Release Measures Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid dust formation.
Storage and Stability
Proper storage is crucial to maintain the peptide's stability and activity.
| Condition | Recommendation |
| Lyophilized Powder | Store at -20°C ± 5°C. Shipped at ambient temperature, but should be stored as recommended upon receipt. |
| Reconstituted Solution | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. It is recommended to prepare and use solutions on the same day if possible. Solutions may be stored at -20°C for up to one month. |
3.1. Reconstitution Protocol
-
Before opening the vial, bring it to room temperature.
-
Gently tap the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitute with sterile, distilled water or a buffer of choice to a desired concentration.
-
Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
Experimental Protocols
Neuropeptide Y (13-36) is a selective agonist for the Neuropeptide Y receptor type 2 (Y2). Below is a general protocol for an in vitro cell-based assay.
4.1. Protocol: In Vitro Functional Assay (cAMP Measurement)
This protocol outlines the measurement of cyclic AMP (cAMP) levels in response to NPY (13-36) in a cell line expressing the human Y2 receptor, which is typically Gi-coupled.
Materials:
-
HEK293 cells stably expressing the human Y2 receptor.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Phosphate Buffered Saline (PBS).
-
Forskolin.
-
This compound.
-
cAMP assay kit.
Procedure:
-
Cell Culture: Culture the Y2-expressing HEK293 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Peptide Preparation: Prepare a stock solution of NPY (13-36) and create serial dilutions to generate a dose-response curve.
-
Assay: a. Wash the cells once with warm PBS or serum-free media. b. Add varying concentrations of NPY (13-36) to the wells. c. Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and elevate cAMP levels. d. Incubate the plate at 37°C for the time recommended by the cAMP assay kit (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of NPY (13-36). The activation of the Gi-coupled Y2 receptor by NPY (13-36) should lead to an inhibition of forskolin-stimulated cAMP production.
Visualizations
5.1. Safe Handling and Storage Workflow
Caption: Workflow for handling and storing Neuropeptide Y (13-36).
5.2. Neuropeptide Y (13-36) Signaling Pathway
Caption: NPY (13-36) signaling through the Gi-coupled Y2 receptor.
References
Neuropeptide Y (13-36) human reconstitution and dilution instructions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropeptide Y (13-36) (NPY (13-36)) is a C-terminal fragment of the full-length Neuropeptide Y.[1] It functions as a potent and selective agonist for the Neuropeptide Y receptor subtype 2 (Y2).[2][3] While it can also stimulate the Y5 receptor, it has a significantly lower affinity for the Y1 receptor.[1][4] NPY receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gi/Go proteins to mediate their downstream effects. This peptide is a critical tool in neuroscience and pharmacology for studying a variety of physiological processes, including food intake, cardiovascular function, anxiety, and neuroprotection.
Product Specifications
This table summarizes the key technical information for human Neuropeptide Y (13-36).
| Specification | Details | Source(s) |
| Molecular Formula | C₁₃₄H₂₀₇N₄₁O₃₆S | |
| Molecular Weight | ~3000.44 g/mol | |
| Amino Acid Sequence | H-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂ | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white lyophilized powder | |
| Solubility | Soluble in sterile water (up to 1 mg/mL) and DMSO. | |
| Primary Target | Neuropeptide Y Receptor Y2 Agonist |
Reconstitution and Storage Protocols
Proper reconstitution and storage are critical for maintaining the biological activity of Neuropeptide Y (13-36). It is supplied as a lyophilized powder.
Caption: Workflow for reconstituting lyophilized Neuropeptide Y (13-36).
-
Preparation : Before opening, bring the vial of lyophilized peptide to room temperature for at least 15-20 minutes. Briefly centrifuge the vial to ensure the powder is collected at the bottom.
-
Solvent Selection : Choose an appropriate solvent. For most in vitro biological assays, sterile, nuclease-free water is recommended. For compounds with lower aqueous solubility, DMSO can be used as an initial solvent.
-
Calculation : Calculate the volume of solvent needed to achieve the desired stock solution concentration (e.g., 1 mg/mL or 1 mM).
-
Molarity Calculator Formula : Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution : Carefully add the calculated volume of the chosen solvent to the vial.
-
Mixing : Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Sterilization (Optional) : If using the peptide in a sterile cell culture environment, the stock solution can be filter-sterilized using a 0.22 µm filter.
Proper storage is essential to prevent degradation and maintain the peptide's activity.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 2 years | Store desiccated and protected from light. |
| Reconstituted Stock | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Reconstituted Stock | -80°C | Up to 6 months | Preferred for longer-term storage of the stock solution. |
Dilution Protocol
Prepare working solutions by diluting the stock solution in the appropriate experimental buffer or cell culture medium.
Caption: Example of a serial dilution workflow for preparing working solutions.
-
Thaw : Thaw a single aliquot of the stock solution at room temperature or on ice.
-
Calculation : Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution required to achieve the desired final concentration and volume.
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution
-
C₂ = Desired final concentration
-
V₂ = Desired final volume
-
-
Dilution : Add the calculated volume (V₁) of the stock solution to the appropriate volume of experimental buffer or medium.
-
Mixing : Mix gently by pipetting or inverting the tube.
-
Usage : It is recommended to prepare fresh working solutions for each experiment and discard any unused portions to ensure consistent results.
Experimental Protocols
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by NPY (13-36) in cells expressing the Y2 receptor. NPY (13-36) is an effective inhibitor of forskolin-induced cAMP accumulation in cells expressing Y2 receptors.
-
Cell Seeding : Seed cells (e.g., CHO cells stably expressing the human Y2 receptor) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Assay Buffer Preparation : Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Cell Treatment :
-
Wash the cells once with the assay buffer.
-
Add varying concentrations of NPY (13-36) (e.g., 1 pM to 1 µM) to the wells.
-
Add a cAMP stimulator, such as Forskolin (e.g., 10 µM), to all wells except the negative control.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis : Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
cAMP Quantification : Measure the intracellular cAMP levels using a suitable detection method, such as a competitive ELISA-based kit or a fluorescence-based assay.
-
Data Analysis : Plot the cAMP concentration against the log concentration of NPY (13-36) to generate a dose-response curve and calculate the EC₅₀ value.
This protocol provides a general guideline for preparing NPY (13-36) for administration in animal models, such as for intracerebroventricular (i.c.v.) injection in rats.
-
Reconstitution : Reconstitute the lyophilized peptide in a sterile, pyrogen-free vehicle suitable for injection, such as sterile saline or artificial cerebrospinal fluid (aCSF).
-
Concentration : Prepare the solution at a concentration that allows the desired dose to be administered in a small volume (e.g., 1-5 µL for i.c.v. injection). Doses used in rat studies can range from 25 pmol to 3 nmol.
-
Sterility : Ensure all preparation steps are conducted under sterile conditions to prevent contamination.
-
Administration : Administer the prepared solution to the animal model using a calibrated microsyringe and appropriate stereotaxic techniques.
-
Control Group : Always include a vehicle control group that receives an injection of the same volume of the vehicle without the peptide.
Signaling Pathway
NPY (13-36) selectively binds to and activates the Y2 receptor, a member of the Gi/Go-coupled GPCR family.
Caption: Simplified signaling pathway of Neuropeptide Y (13-36) via the Y2 receptor.
Mechanism of Action:
-
Binding : NPY (13-36) binds to the extracellular domain of the Y2 receptor.
-
Gi Protein Activation : This binding induces a conformational change in the receptor, which activates the associated heterotrimeric Gi protein.
-
Subunit Dissociation : The activated Gi protein releases its Gαi subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase : The Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP : This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Cellular Response : The reduction in cAMP levels modulates downstream effectors, often resulting in the inhibition of neurotransmitter release from presynaptic terminals where Y2 receptors are commonly located.
References
Troubleshooting & Optimization
Neuropeptide Y (13-36) human solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with human Neuropeptide Y (13-36).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental use of human Neuropeptide Y (13-36), covering its solubility and stability.
Solubility Issues
Q1: My lyophilized Neuropeptide Y (13-36) powder is not dissolving in water. What should I do?
A1: If you are experiencing difficulty dissolving the peptide in water, consider the following steps:
-
Ensure Proper Technique: Make sure the vial has come to room temperature before opening to avoid condensation. Briefly centrifuge the vial to pellet all the lyophilized powder at the bottom.
-
Sonication: Use a bath sonicator for short intervals (e.g., 3 sessions of 10-15 seconds) to aid dissolution. Avoid overheating the sample by placing it on ice between sonication bursts.
-
Gentle Warming: Gently warm the solution to 37°C to increase solubility.
-
Use of an Alternative Solvent: If water solubility remains an issue, you can use a small amount of an organic solvent like DMSO to first dissolve the peptide, and then slowly add your aqueous buffer to the desired concentration.[1][2] Ensure the final concentration of the organic solvent is compatible with your experimental setup.
Q2: I've dissolved the peptide, but now I see precipitation. What is the cause and how can I fix it?
A2: Precipitation after initial dissolution can be due to a few factors:
-
Saturation: You may have exceeded the peptide's solubility limit in the chosen solvent. Try preparing a more dilute solution.
-
pH: The pH of your solution might be close to the peptide's isoelectric point, where it is least soluble. Adjusting the pH of the buffer may help. For basic peptides like Neuropeptide Y (13-36), dissolving in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[2]
-
Salt Concentration: The ionic strength of your buffer can influence peptide solubility. Try adjusting the salt concentration.
Q3: My Neuropeptide Y (13-36) solution appears cloudy. What does this indicate and what should I do?
A3: A cloudy solution suggests incomplete dissolution or the formation of aggregates. It is not recommended to use a cloudy solution in your experiments as the actual peptide concentration will be unknown. To resolve this, you can try the sonication or gentle warming methods described in A1. If the solution remains cloudy, it is best to prepare a fresh solution, potentially using a different solvent or a lower concentration.
Stability Issues
Q4: How should I store the lyophilized Neuropeptide Y (13-36) powder?
A4: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.
Q5: What are the recommended storage conditions for Neuropeptide Y (13-36) in solution?
A5: Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six to twelve months).
Q6: How stable is Neuropeptide Y (13-36) to freeze-thaw cycles?
A6: Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation. A study on Neuropeptide Y and its metabolites in human plasma showed recoveries of 87% to 111% after three freeze-thaw cycles, suggesting some degree of stability, but it is best practice to minimize these cycles.
Q7: What is the stability of Neuropeptide Y (13-36) at different temperatures once in solution?
A7: For short-term storage of a few days, solutions can be kept at 2-8°C. However, for longer periods, frozen storage is required. A study on NPY metabolites indicated that working on ice is recommended to maintain stability.
Data Presentation
Table 1: Solubility of Human Neuropeptide Y (13-36)
| Solvent | Concentration | Observations | Reference |
| Water | 1 mg/mL | Soluble | |
| DMSO | - | Soluble |
Note: The solubility of peptides can be sequence-dependent and may vary slightly between different batches and manufacturers.
Table 2: Stability of Human Neuropeptide Y (13-36) Solutions
| Storage Condition | Duration | Stability Notes | Reference |
| 2-8°C | Up to 1 month (continuous use) | For working solutions. | |
| -20°C | Up to 1 month | Recommended for aliquoted stock solutions. | |
| -80°C | 6-12 months | Recommended for long-term storage of aliquots. | |
| Freeze-Thaw Cycles | Multiple cycles | Avoid to prevent degradation. |
Experimental Protocols
Protocol for Determining Peptide Solubility
This protocol provides a general guideline for testing the solubility of Neuropeptide Y (13-36).
-
Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
-
Initial Solubility Test:
-
Weigh a small, known amount of the peptide.
-
Attempt to dissolve the peptide in a small volume of sterile, distilled water. Vortex briefly.
-
-
Aiding Dissolution:
-
If the peptide does not dissolve completely, sonicate the solution in a water bath for 10-15 second intervals. Check for dissolution after each interval.
-
Alternatively, gently warm the solution to 37°C.
-
-
Alternative Solvents:
-
If the peptide remains insoluble, test solubility in a small amount of an organic solvent such as DMSO.
-
Once dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution while vortexing to reach the final concentration. Be mindful of the final percentage of the organic solvent in your solution.
-
-
Observation:
-
A successfully dissolved peptide will result in a clear, particle-free solution.
-
Protocol for Assessing Peptide Stability by RP-HPLC
This protocol outlines a method to assess the stability of a Neuropeptide Y (13-36) solution over time.
-
Sample Preparation:
-
Prepare a stock solution of Neuropeptide Y (13-36) at a known concentration in the desired buffer.
-
Divide the stock solution into several aliquots for analysis at different time points.
-
Store the aliquots under the desired stability testing conditions (e.g., 4°C, room temperature, 37°C).
-
-
RP-HPLC Analysis:
-
At each designated time point (e.g., 0, 1, 4, 8, 24 hours), take one aliquot for analysis.
-
Inject a standard volume of the aliquot onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to elute the peptide.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact Neuropeptide Y (13-36) based on its retention time from the time point 0 sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time to determine the stability profile.
-
Visualizations
References
Technical Support Center: Optimizing Neuropeptide Y (13-36) Human Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of human Neuropeptide Y (13-36) (NPY (13-36)).
Frequently Asked Questions (FAQs)
Q1: What is Neuropeptide Y (13-36) and what are its primary targets?
A1: Neuropeptide Y (13-36) is a C-terminal fragment of the full-length 36-amino acid Neuropeptide Y. It is known to be a selective agonist for the Neuropeptide Y receptor subtypes Y2 and Y5.[1][2] In contrast to the full-length NPY, it has a significantly lower affinity for the Y1 receptor.[3]
Q2: What are the typical effective concentrations for NPY (13-36) in experiments?
A2: The effective concentration of NPY (13-36) varies depending on the experimental model and the specific NPY receptor subtype being studied. For in vitro assays, concentrations in the low nanomolar to micromolar range are common. For instance, in receptor binding assays, Ki values are in the nanomolar range for the Y2 receptor.[4] In functional assays, such as cAMP inhibition, EC50 values can also be in the low nanomolar range for the Y2 receptor.[4] For in vivo studies, administered doses can range from nanomoles to picomoles, depending on the route of administration and the target tissue.
Q3: How should I reconstitute and store my NPY (13-36) peptide?
A3: NPY (13-36) is typically supplied as a lyophilized powder. For reconstitution, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) can be used. The solubility in water is approximately 0.80 mg/ml. It is recommended to prepare and use solutions on the same day. For long-term storage, it is advisable to aliquot the reconstituted peptide and store it at -20°C or below; repeated freeze-thaw cycles should be avoided. Stock solutions stored at -20°C can be stable for up to one month.
Q4: I am not observing the expected biological effect with NPY (13-36). What are the possible reasons?
A4: There are several potential reasons for a lack of expected activity:
-
Peptide Degradation: NPY and its fragments can be susceptible to degradation by peptidases. It is crucial to handle the peptide properly and consider including peptidase inhibitors in your assay buffer.
-
Improper Storage: Ensure the peptide has been stored correctly at -20°C or below and has not undergone multiple freeze-thaw cycles.
-
Incorrect Concentration: Verify the calculations for your working solutions. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
-
Receptor Expression: Confirm that your experimental system (e.g., cell line, tissue) expresses the target Y2 or Y5 receptors at sufficient levels.
-
Assay Conditions: Optimize your assay parameters, such as incubation time, temperature, and buffer composition.
Q5: My results with NPY (13-36) are inconsistent. What could be causing this variability?
A5: Inconsistent results can stem from:
-
Peptide Adsorption: Peptides can adsorb to plastic surfaces. Using low-binding tubes and pipette tips can help minimize this issue.
-
Incomplete Solubilization: Ensure the lyophilized peptide is fully dissolved before making dilutions.
-
Pipetting Errors: Careful and consistent pipetting techniques are crucial, especially when working with small volumes and low concentrations.
-
Cell Passage Number: If using cell lines, high passage numbers can sometimes lead to changes in receptor expression and signaling. It is good practice to use cells within a defined passage number range.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Activity | 1. Peptide degradation. | - Prepare fresh solutions for each experiment.- Add protease inhibitors to the assay buffer. |
| 2. Incorrect peptide concentration. | - Verify calculations and perform a dose-response curve.- Check the certificate of analysis for peptide purity. | |
| 3. Low receptor expression in the experimental model. | - Confirm receptor expression using techniques like qPCR, Western blot, or a positive control agonist. | |
| 4. Suboptimal assay conditions. | - Optimize incubation time, temperature, and buffer components (e.g., pH, salt concentration). | |
| High Background Signal | 1. Non-specific binding of the peptide. | - Include a non-specific binding control in your assay (e.g., a high concentration of unlabeled ligand).- Add a carrier protein like Bovine Serum Albumin (BSA) to the buffer. |
| 2. Assay artifacts. | - Run appropriate controls, including vehicle-only and cells/membranes-only wells. | |
| Unexpected Agonist/Antagonist Activity | 1. Off-target effects. | - NPY (13-36) has a higher affinity for Y2 and Y5 receptors, but at high concentrations, it may interact with other receptors. Test a range of concentrations.- Use selective antagonists for other NPY receptors to confirm the specificity of the observed effect. |
| 2. Presence of endogenous ligands. | - Ensure thorough washing of cells or tissues to remove any endogenous NPY. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity and Functional Potency of Human NPY (13-36)
| Receptor Subtype | Assay Type | Cell Line/Tissue | Radioligand | Ki (nM) | EC50/IC50 (nM) | Reference |
| Y1 | Competition Binding | SK-N-MC cells | 125I-PYY | >1000 | - | |
| Y2 | Competition Binding | SMS-KAN cells | 125I-PYY | 4.4 ± 0.7 | - | |
| Y2 | Competition Binding | Rat Hippocampus | 125I-PYY | 1.2 ± 0.2 | - | |
| Y2 | Functional (cAMP) | CHO-hY2R | - | - | 2.2 | |
| Y5 | Functional (cAMP) | HEC-1B-hY5R | - | - | 20 |
Note: Ki, EC50, and IC50 values can vary between different studies and assay conditions.
Table 2: Experimentally Used Concentrations of NPY (13-36)
| Experimental Model | Application | Concentration/Dose | Observed Effect | Reference |
| In Vitro | ||||
| Rat Jejunal Mucosa | Inhibition of short-circuit current | EC50 ≈ 1 µM | Reduction of baseline current | |
| Rat Jejunal Mucosa | Attenuation of EFS responses | 300 nM - 1 µM | Attenuation of secretory responses | |
| Rat Dorsal Raphe Nucleus | Inhibition of synaptic potentials | 1 µM | Reversible inhibition of IPSP and sEPSP | |
| In Vivo | ||||
| Rat (Intracerebroventricular) | Feeding Behavior | Up to 50 nmol | No increase in food intake | |
| Rat (Intracerebroventricular) | Plasma ACTH Levels | 0.024 - 7.2 nmol | Dose-dependent increase in plasma ACTH | |
| Rat (Systemic) | Blood Pressure / Renal Blood Flow | 1.42 pmol/g | No clear-cut effects on MAP or renal blood flow | |
| Prepubertal Male Rats (ICV) | Gonadotropin Secretion | 1 and 3 nmol | Inhibitory effect on LH and FSH secretion |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of NPY (13-36) for Y2 receptors.
Materials:
-
Cell membranes from a cell line stably expressing the human Y2 receptor (e.g., CHO-hY2R).
-
Radioligand: [125I]-PYY (Peptide YY).
-
Unlabeled NPY (13-36) and full-length NPY (for non-specific binding).
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Low-binding 96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Peptide Dilution: Prepare serial dilutions of unlabeled NPY (13-36) in binding buffer.
-
Plate Setup:
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [125I]-PYY (at a final concentration close to its Kd), and 50 µL of cell membrane suspension (5-20 µg protein/well).
-
Non-Specific Binding: Add 50 µL of a high concentration of unlabeled full-length NPY (e.g., 1 µM), 50 µL of [125I]-PYY, and 50 µL of cell membrane suspension.
-
Competition: Add 50 µL of each NPY (13-36) dilution, 50 µL of [125I]-PYY, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of NPY (13-36).
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: cAMP Inhibition Functional Assay
This protocol measures the ability of NPY (13-36) to inhibit forskolin-stimulated cAMP production in cells expressing the Y2 receptor.
Materials:
-
Cell line stably expressing the human Y2 receptor (e.g., CHO-hY2R).
-
NPY (13-36).
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Stimulation Buffer (e.g., HBSS or serum-free media).
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and grow to near confluence.
-
Peptide Preparation: Prepare serial dilutions of NPY (13-36) in stimulation buffer.
-
Assay:
-
Wash the cells once with stimulation buffer.
-
Add the NPY (13-36) dilutions to the respective wells.
-
Add a fixed concentration of forskolin (predetermined to stimulate submaximal cAMP production) to all wells except the basal control. A phosphodiesterase inhibitor can also be included.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of NPY (13-36).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (or IC50) value, representing the concentration of NPY (13-36) that produces 50% of its maximal inhibitory effect.
-
Visualizations
References
- 1. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing Neuropeptide Y (13-36) human degradation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Neuropeptide Y (13-36) human in solution during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of Neuropeptide Y (13-36) human solutions.
Issue 1: Rapid Loss of Peptide Activity in Solution
Possible Cause: Enzymatic degradation of Neuropeptide Y (13-36) by proteases present in the experimental system.
Troubleshooting Steps:
-
Identify Potential Proteases: Neuropeptide Y and its fragments are susceptible to cleavage by various enzymes. Key proteases include:
-
Dipeptidyl Peptidase IV (DPP-IV): Cleaves the N-terminus of full-length Neuropeptide Y (NPY) to produce NPY(3-36). While NPY(13-36) lacks the primary DPP-IV cleavage site, contamination with full-length NPY in the sample could lead to the generation of degradation products.
-
Aminopeptidase P (APP): Can cleave the N-terminal residue of NPY, leading to the formation of NPY(2-36).[1]
-
Plasma Kallikrein: This enzyme can cleave NPY(3-36) to produce the inactive fragment NPY(3-35).[1]
-
Neutral Endopeptidase (NEP or Neprilysin) and Meprin β: These metalloendopeptidases are known to degrade Peptide YY (PYY), a peptide structurally similar to NPY, at its C-terminus.[2][3] Given the homology, similar degradation of NPY(13-36) is possible.
-
-
Incorporate Protease Inhibitors: The addition of specific protease inhibitors to your solution is a critical step in preventing degradation. The choice of inhibitor depends on the suspected protease.
Protease Target Recommended Inhibitor(s) Typical Working Concentration Dipeptidyl Peptidase IV (DPP-IV) Sitagliptin, Vildagliptin 50 µM[1] Aminopeptidase P Apstatin 50 µM Plasma Kallikrein Aprotinin 500 KIU/mL Metalloendopeptidases (e.g., Neprilysin, Meprin β) Actinonin, Phosphoramidon, Thiorphan Varies by inhibitor; consult manufacturer's recommendations. Broad-Spectrum Proteases Protease Inhibitor Cocktail Use as recommended by the manufacturer. -
Control Experimental Conditions:
-
Temperature: Perform experiments at the lowest feasible temperature to reduce enzymatic activity. Store stock solutions and aliquots at -20°C or -80°C.
-
pH: Maintain the pH of the solution within a stable range, typically between 5 and 7, to minimize protease activity.
-
Issue 2: Peptide Precipitation or Aggregation
Possible Cause: Improper solubilization or storage conditions leading to reduced peptide solubility.
Troubleshooting Steps:
-
Optimize Solubilization Protocol:
-
Initial Solvent: For hydrophobic peptides like Neuropeptide Y (13-36), initial dissolution in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) is recommended.
-
Aqueous Dilution: Slowly add the aqueous buffer to the dissolved peptide concentrate with gentle mixing to avoid precipitation.
-
Test Solubility: Before dissolving the entire sample, test the solubility of a small aliquot in the chosen solvent system.
-
-
Proper Storage of Solutions:
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.
-
Storage Temperature: For long-term storage, keep peptide solutions at -80°C. For short-term storage (up to one month), -20°C is acceptable.
-
Container Material: Use low-protein-binding tubes to minimize adsorption of the peptide to the container walls.
-
Issue 3: Inconsistent Experimental Results
Possible Cause: Variability in peptide concentration due to degradation or handling inconsistencies.
Troubleshooting Steps:
-
Assess Peptide Integrity:
-
HPLC Analysis: Regularly check the purity and integrity of your Neuropeptide Y (13-36) stock and working solutions using High-Performance Liquid Chromatography (HPLC). A shift in the retention time or the appearance of new peaks can indicate degradation.
-
Mass Spectrometry: Use mass spectrometry (MS) to identify potential degradation products by their molecular weight.
-
-
Standardize Handling Procedures:
-
Equilibration: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent moisture condensation, which can accelerate degradation.
-
Fresh Solutions: Prepare fresh working solutions for each experiment from a frozen stock aliquot.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized Neuropeptide Y (13-36) human?
A1: Lyophilized Neuropeptide Y (13-36) should be stored at -20°C or -80°C in a desiccated environment to protect it from moisture.
Q2: How should I dissolve Neuropeptide Y (13-36) human?
A2: Due to its hydrophobic nature, it is recommended to first dissolve the peptide in a small volume of DMSO. Subsequently, slowly add your aqueous buffer of choice to the desired final concentration while gently vortexing.
Q3: What is the expected stability of Neuropeptide Y (13-36) in an aqueous solution?
A3: The stability of Neuropeptide Y (13-36) in solution is dependent on several factors including temperature, pH, and the presence of proteases. While specific kinetic data for NPY(13-36) is limited, the structurally similar peptide PYY(3-36) has a half-life of approximately 14.9 minutes in human plasma. To maximize stability, it is crucial to store solutions at low temperatures and in the presence of appropriate protease inhibitors.
Q4: Which protease inhibitors should I use to prevent the degradation of Neuropeptide Y (13-36)?
A4: A combination of inhibitors is often most effective. For general purposes, a broad-spectrum protease inhibitor cocktail can be used. If specific enzymatic degradation is suspected, targeted inhibitors are recommended. For instance, if you are working with plasma or serum, a combination of a DPP-IV inhibitor (e.g., sitagliptin) and a broad-spectrum inhibitor like aprotinin is advisable to prevent both N- and C-terminal degradation.
Q5: How can I monitor the degradation of my Neuropeptide Y (13-36) sample?
A5: The most common method for monitoring peptide degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Degradation will appear as a decrease in the area of the main peptide peak and the emergence of new peaks corresponding to the degradation fragments. Coupling HPLC with mass spectrometry (LC-MS) can further help in identifying the exact nature of the degradation products.
Experimental Protocols
Protocol 1: Stability Assessment of Neuropeptide Y (13-36) using RP-HPLC
This protocol outlines a general procedure to assess the stability of Neuropeptide Y (13-36) in a specific buffer over time.
Materials:
-
Neuropeptide Y (13-36) human, lyophilized powder
-
Solvent for initial dissolution (e.g., DMSO)
-
Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Protease inhibitors (if required)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Dissolve Neuropeptide Y (13-36) in DMSO to a concentration of 1 mg/mL.
-
Prepare Working Solution: Dilute the stock solution with the experimental buffer to the final working concentration (e.g., 100 µg/mL). If using protease inhibitors, add them to the buffer before preparing the working solution.
-
Incubation: Aliquot the working solution into several tubes and incubate them at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and stop the degradation process by adding an equal volume of 1% TFA in acetonitrile and storing it at -20°C until analysis.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a standard volume of the sample from each time point.
-
Run a linear gradient to elute the peptide and its fragments (e.g., 5% to 65% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact Neuropeptide Y (13-36) at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide against time to determine the degradation rate.
-
Visualizations
Caption: Enzymatic degradation pathway of Neuropeptide Y and its fragments.
Caption: Experimental workflow for assessing peptide stability.
References
Neuropeptide Y (13-36) human off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and answers to frequently asked questions regarding the use of Neuropeptide Y (13-36) human. The primary focus is to help identify and mitigate potential off-target effects to ensure data accuracy and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and function of Neuropeptide Y (13-36)? A1: Neuropeptide Y (NPY) (13-36) is a C-terminal fragment of the full-length NPY. Its primary target is the Neuropeptide Y Receptor type 2 (Y2R), for which it acts as a selective agonist.[1][2][3] The Y2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of calcium and potassium channels.[4][5] Y2 receptors are often located presynaptically on neurons, where their activation inhibits the release of neurotransmitters.
Q2: What are the principal off-target receptors for NPY (13-36)? A2: The most significant off-target receptor for NPY (13-36) is the Neuropeptide Y Receptor type 5 (Y5R), which it can also activate. Depending on the experimental system and the concentrations used, activity at the Y5 receptor can be a confounding factor. NPY (13-36) has a significantly lower affinity for the Neuropeptide Y Receptor type 1 (Y1R) and type 4 (Y4R). Therefore, when designing experiments, the potential for co-activation of Y2 and Y5 receptors should be considered.
Q3: My experimental system expresses multiple NPY receptors. How can I ensure the observed effect is Y2-mediated? A3: To confirm that the biological effect is mediated by the Y2 receptor, a multi-step approach is recommended. First, perform a dose-response curve to establish the EC50 of NPY (13-36) in your assay. Use the lowest effective concentration to minimize off-target binding. Second, use a selective Y2 receptor antagonist, such as BIIE 0246, to demonstrate that the effect of NPY (13-36) is blocked. Finally, to rule out the involvement of other receptors, you can use selective antagonists for other NPY receptors that may be present in your system (e.g., a Y1 or Y5 antagonist).
Quantitative Data: Receptor Selectivity Profile
The following table summarizes the relative binding affinities of NPY (13-36) and related peptides for human NPY receptor subtypes. This data is compiled from various sources and is intended for comparative purposes. Absolute values (Ki, IC50) can vary based on the cell line and assay conditions.
| Ligand | Y1 Receptor Affinity | Y2 Receptor Affinity | Y5 Receptor Affinity | Primary Target(s) |
| NPY (1-36) (Full-Length) | High | High | High | Y1, Y2, Y5 |
| NPY (13-36) | Low / Very Low | High | Moderate / High | Y2, Y5 |
| [Leu³¹, Pro³⁴]-NPY | High | Low | Low | Y1 |
| BIIE 0246 | No Affinity | High (Antagonist) | No Affinity | Y2 (Antagonist) |
Signaling Pathway
NPY (13-36) primarily signals through the Gαi/o pathway upon binding to Y2 and Y5 receptors.
Caption: NPY (13-36) canonical signaling pathway.
Troubleshooting Guides
Issue 1: Unexpected Biological Response Observed
-
Symptoms: You are using NPY (13-36) expecting a Y2-mediated response (e.g., inhibition of food intake, neuroprotection), but you observe an effect more characteristic of Y1/Y5 activation (e.g., stimulation of food intake).
-
Possible Causes:
-
High Ligand Concentration: At high concentrations, NPY (13-36) loses its selectivity and strongly activates Y5 off-target receptors.
-
Dominant Y5 Receptor Expression: Your experimental model (cell line or tissue) may express high levels of Y5 receptors and low levels of Y2 receptors, making the Y5-mediated effect dominant.
-
Peptide Degradation: The NPY (13-36) peptide may have been degraded by proteases, and the resulting fragments could have a different receptor activity profile.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine the lowest possible concentration of NPY (13-36) that elicits a response.
-
Use Receptor Antagonists: Pre-treat your system with a selective Y5 receptor antagonist. If the unexpected effect is blocked, it confirms Y5 as the mediator. Conversely, use a Y2 antagonist to confirm the expected effect is absent.
-
Verify Peptide Integrity: Analyze the purity and integrity of your NPY (13-36) solution using methods like HPLC or mass spectrometry.
-
Characterize Your System: If not already known, determine the relative expression levels of NPY receptors (Y1, Y2, Y5) in your model system using qPCR or Western blot.
-
Issue 2: Inconsistent or No Response in the Assay
-
Symptoms: You do not observe any effect after applying NPY (13-36), or the results are highly variable between experiments.
-
Possible Causes:
-
Poor Peptide Solubility or Stability: The lyophilized peptide may not have been fully dissolved, leading to inaccurate concentrations. Peptides in solution can also degrade if not stored properly or subjected to multiple freeze-thaw cycles.
-
Absence of Target Receptor: The cell line or tissue may not endogenously express the Y2 receptor.
-
Inactive Peptide: The peptide may have been improperly synthesized, stored, or handled, leading to a loss of biological activity.
-
-
Troubleshooting Steps:
-
Review Reconstitution Protocol: Ensure you are using the recommended solvent and procedure to dissolve the peptide. Visually inspect the solution for precipitates. Store aliquots at -80°C to avoid freeze-thaw cycles.
-
Use a Positive Control: Test a cell line or tissue known to express functional Y2 receptors. Additionally, use a different known Y2 agonist as a positive control for the receptor and signaling pathway in your system.
-
Confirm Receptor Expression: Verify the presence of Y2 receptor mRNA or protein in your experimental model.
-
Caption: Troubleshooting logic for unexpected results.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol provides a general workflow to determine the binding affinity (Ki) of NPY (13-36) for a specific NPY receptor.
-
Objective: To measure how effectively NPY (13-36) competes with a known high-affinity radioligand (e.g., ¹²⁵I-PYY) for binding to membranes from cells expressing the target NPY receptor.
-
Methodology Workflow:
Caption: Workflow for a radioligand binding assay.
Protocol 2: cAMP Accumulation Functional Assay
This protocol provides a general method to assess the functional activity of NPY (13-36) by measuring its ability to inhibit cAMP production.
-
Objective: To determine the potency (EC50) of NPY (13-36) in activating the inhibitory G-protein pathway.
-
Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., Y2R) in a suitable multi-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add a cAMP-stimulating agent (e.g., Forskolin) to all wells except the basal control. Simultaneously, add serial dilutions of NPY (13-36) to the treatment wells.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells according to the detection kit manufacturer's instructions.
-
cAMP Detection: Quantify the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the NPY (13-36) concentration. Fit the data to a dose-response curve to determine the EC50 value.
-
References
- 1. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 2. embopress.org [embopress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
Troubleshooting Neuropeptide Y (13-36) human binding assay variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Neuropeptide Y (NPY) (13-36) human binding assay. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common sources of experimental variability.
Troubleshooting Guide
High variability, low specific binding, and high background are common issues in NPY (13-36) binding assays. The following table outlines potential causes and recommended solutions for the most frequently encountered problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates (%CV) | - Pipetting Errors: Inconsistent volumes of reagents, radioligand, or competitor. - Inadequate Mixing: Poor mixing of reagents in assay wells. - Temperature Fluctuations: Inconsistent incubation temperatures across the plate. - Inconsistent Washing: Variation in the speed and volume of wash steps.[1][2] - Cell/Membrane Clumping: Uneven distribution of membranes in wells. | - Pipetting Technique: Use calibrated pipettes and proper technique. For critical steps, use reverse pipetting. - Mixing: Ensure thorough but gentle mixing after adding each reagent. Use an orbital shaker at a consistent speed.[3][4][5] - Temperature Control: Use a calibrated incubator and allow all reagents to reach room temperature before use. - Washing: Automate the wash steps if possible. If washing manually, ensure consistent timing and technique for all wells. - Cell/Membrane Preparation: Vortex membrane stocks before aliquoting and ensure they are well-suspended before adding to the plate. |
| Low Specific Binding Signal | - Inactive Peptide: Degradation of NPY (13-36) or the radioligand. - Low Receptor Expression: Insufficient number of Y2 receptors in the cell membrane preparation. - Incorrect Assay Buffer: Suboptimal pH, ionic strength, or lack of necessary cofactors. - Insufficient Incubation Time: The binding reaction has not reached equilibrium. | - Peptide Quality: Use fresh, high-quality peptides. Aliquot upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. - Receptor Source: Use a cell line with confirmed high expression of the human Y2 receptor. - Buffer Optimization: Verify the pH and composition of the assay buffer. A common buffer is 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, and 0.1% BSA. - Time Course Experiment: Perform a time course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal incubation time to reach equilibrium. |
| High Non-Specific Binding (NSB) | - Excess Radioligand: The concentration of the radioligand is too high, leading to binding to non-receptor sites. - Radioligand Sticking to Plates/Filters: Hydrophobic interactions of the radioligand with the assay plate or filter mats. - Inadequate Washing: Insufficient removal of unbound radioligand. - Contaminated Reagents: Impurities in reagents contributing to background signal. | - Radioligand Titration: Determine the optimal radioligand concentration by performing a saturation binding experiment to find the Kd. Use a concentration at or near the Kd for competitive assays. - Blocking: Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI). Include a detergent like 0.1% BSA in the assay buffer. - Optimize Washing: Increase the number of wash steps or the volume of cold wash buffer to more effectively remove unbound radioligand. - Reagent Quality: Use high-purity reagents and freshly prepared buffers. |
| Inconsistent IC50/Ki Values | - Incorrect Competitor Concentrations: Errors in the serial dilution of the non-labeled NPY (13-36). - Assay Drift: Changes in conditions (e.g., temperature) during a long experiment. - Ligand Depletion: A significant fraction of the radioligand is bound, violating the assumptions of the Cheng-Prusoff equation. | - Dilution Series: Carefully prepare and validate the concentrations of your competitor stock solutions. - Assay Timing: Plan the experiment to minimize the time between the first and last plate. - Adjust for Ligand Depletion: If specific binding is more than 10% of the total radioligand added, use appropriate mathematical models that account for ligand depletion. |
Frequently Asked Questions (FAQs)
Q1: To which receptor subtype does NPY (13-36) primarily bind? A1: NPY (13-36) is a C-terminal fragment of Neuropeptide Y that preferentially binds to the Y2 and Y5 receptor subtypes. It has a significantly lower affinity for the Y1 receptor because the N-terminus of NPY, which is absent in this fragment, is critical for high-affinity Y1 binding.
Q2: What are the essential controls for a competitive NPY (13-36) binding assay? A2: Three essential controls are required:
-
Total Binding: Represents the total amount of radioligand bound to the membranes. This is measured in the absence of any competing unlabeled ligand.
-
Non-Specific Binding (NSB): Represents the amount of radioligand bound to non-receptor components. This is measured in the presence of a saturating concentration of an unlabeled ligand (e.g., 1 µM of unlabeled NPY).
-
Specific Binding: This is the calculated value representing binding to the target receptor. It is determined by subtracting the non-specific binding from the total binding.
Q3: What is a suitable radioligand for an NPY (13-36) binding assay? A3: A commonly used radioligand is [¹²⁵I]-Peptide YY (PYY), as it binds with high affinity to the Y2 receptor. [¹²⁵I]-NPY can also be used. The choice depends on the specific experimental goals and the receptor subtypes being investigated.
Q4: Why is it important to include protease inhibitors in the membrane preparation buffer? A4: Protease inhibitors are crucial to prevent the degradation of the Y2 receptors in the cell membrane preparation by endogenous proteases released during cell lysis. Including a protease inhibitor cocktail will help maintain the integrity and binding capacity of the receptors.
Q5: My results show a very narrow assay window (low signal-to-noise ratio). How can I improve this? A5: A narrow assay window is typically due to low specific binding or high non-specific binding. To improve the signal-to-noise ratio, first, try to reduce the non-specific binding by optimizing the radioligand concentration and improving the wash steps. If the specific binding is low, consider using a cell line with higher receptor expression or optimizing the protein concentration in the assay. Performing a saturation binding experiment can help in optimizing the amount of membrane and radioligand to use.
Experimental Protocols
Representative Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay using human Y2 receptor-expressing cell membranes.
1. Membrane Preparation:
-
Culture cells expressing the human NPY Y2 receptor.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
2. Assay Procedure:
-
Prepare a serial dilution of the unlabeled competitor, NPY (13-36) human.
-
In a 96-well plate, add the following in order:
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Unlabeled NPY (13-36) at various concentrations (for the competition curve), assay buffer (for total binding), or a saturating concentration of unlabeled NPY (for non-specific binding).
-
Cell membrane preparation (e.g., 10-20 µg of protein per well).
-
Radioligand (e.g., [¹²⁵I]-PYY) at a concentration close to its Kd.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a GF/B filter plate (pre-soaked in 0.5% PEI) using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter or gamma counter.
3. Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled NPY (13-36).
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data Summary
| Parameter | Typical Range/Value | Purpose |
| Membrane Protein | 5 - 30 µ g/well | Source of Y2 receptors |
| Radioligand ([¹²⁵I]-PYY) | 25 - 50 pM | Reporter molecule for binding |
| Unlabeled NPY (for NSB) | 1 µM | Defines non-specific binding |
| Incubation Time | 60 - 120 minutes | To reach binding equilibrium |
| Incubation Temperature | Room Temperature (20-25°C) | Consistent binding conditions |
| Wash Buffer | Cold 50 mM Tris-HCl, pH 7.4 | To remove unbound radioligand |
| Number of Washes | 3 - 5 times | To reduce background signal |
Visualizations
Experimental Workflow
Caption: Workflow for a competitive NPY (13-36) binding assay.
NPY Y2 Receptor Signaling Pathway
Caption: Simplified NPY Y2 receptor Gi-coupled signaling pathway.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting assay variability.
References
Technical Support Center: Improving In Vivo Delivery of Neuropeptide Y (13-36)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of human Neuropeptide Y (13-36) [NPY (13-36)].
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid answers to common issues encountered during NPY (13-36) experiments.
Formulation and Stability
Q1: My NPY (13-36) solution is cloudy or shows precipitation. What should I do?
A cloudy solution suggests incomplete dissolution or aggregation of the peptide. Do not use a cloudy solution as the effective concentration is unknown.[1]
-
Troubleshooting Steps:
-
Initial Dissolution: Attempt to dissolve the peptide in sterile, distilled water. If solubility is limited, prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with your aqueous experimental buffer.[1]
-
Sonication: Gently vortex the solution. If cloudiness persists, sonicate the vial in a water bath for brief intervals.[1]
-
pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can improve solubility.
-
Re-evaluation: If the solution remains cloudy, it is best to prepare a fresh solution, potentially with a different solvent system.[1]
-
Q2: I am observing rapid degradation of NPY (13-36) in my in vitro plasma stability assay. How can I minimize this?
NPY and its fragments are susceptible to enzymatic degradation in plasma. The primary cleavage of full-length NPY is mediated by Dipeptidyl Peptidase IV (DPP4).[2]
-
Troubleshooting Steps:
-
Use of Protease Inhibitors: Supplement your plasma samples with a cocktail of protease inhibitors to prevent enzymatic cleavage. For NPY, a DPP4 inhibitor is particularly relevant.
-
Sample Handling: Keep plasma samples on ice during preparation and limit the time at room temperature.
-
Storage: For long-term storage of plasma samples containing the peptide, store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Q3: How can I improve the encapsulation efficiency of NPY (13-36) in liposomes?
Low encapsulation efficiency is a common challenge with peptide-loaded liposomes.
-
Troubleshooting Steps:
-
Method Optimization: The freeze-thawing technique can enhance peptide encapsulation into pre-formed liposomes.
-
Parameter Adjustment: The lipid concentration and the number of freeze-thaw cycles have been shown to positively influence encapsulation efficiency.
-
Peptide-Lipid Interaction: The physicochemical properties of the peptide and the lipid composition of the liposomes are critical. Experiment with different lipid compositions to find the optimal formulation for NPY (13-36).
-
In Vivo Delivery and Bioavailability
Q4: I am observing low bioavailability of NPY (13-36) after oral administration. What are the likely reasons?
Peptides generally have poor oral bioavailability due to enzymatic degradation in the gastrointestinal tract and low permeability across the intestinal epithelium.
-
Troubleshooting Steps:
-
Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to determine the intestinal permeability of your NPY (13-36) formulation. This will help you understand if poor absorption is a primary issue.
-
Formulation Strategies:
-
Nanoparticles/Liposomes: Encapsulating NPY (13-36) in nanoparticles or liposomes can protect it from enzymatic degradation and enhance its absorption.
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium.
-
-
Alternative Routes: Consider alternative routes of administration with higher bioavailability, such as parenteral or intranasal delivery.
-
Q5: My intranasally administered NPY (13-36) is not showing the expected central nervous system (CNS) effects. What could be the problem?
Intranasal delivery aims to bypass the blood-brain barrier (BBB), but several factors can limit its effectiveness.
-
Troubleshooting Steps:
-
Deposition Site: Ensure the formulation is delivered to the olfactory region of the nasal cavity, which provides a more direct route to the brain, rather than the respiratory region.
-
Mucociliary Clearance: The formulation may be cleared from the nasal cavity before it can be absorbed. The use of mucoadhesive excipients can increase residence time.
-
Enzymatic Degradation: The nasal mucosa contains proteolytic enzymes. Consider co-formulating with enzyme inhibitors or using a protective delivery system like nanoparticles.
-
Formulation Properties: The physicochemical properties of the formulation, such as particle size and viscosity, can significantly impact its deposition and absorption.
-
Q6: I am concerned about the potential immunogenicity of my NPY (13-36) formulation. How can I assess this?
Peptide-based therapeutics can elicit an immune response.
-
Assessment Strategies:
-
In Silico Analysis: Use immunoinformatics tools to predict potential T-cell epitopes within the NPY (13-36) sequence and any modifications or impurities.
-
In Vitro Assays:
-
HLA Binding Assays: Evaluate the binding affinity of the peptide and its impurities to various human leukocyte antigen (HLA) molecules.
-
T-Cell Activation Assays: Use peripheral blood mononuclear cells (PBMCs) from a diverse pool of donors to assess the potential of the formulation to induce T-cell activation.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for NPY (13-36) and related peptides to aid in experimental design and data interpretation.
Table 1: Pharmacokinetic Parameters of NPY and Related Peptides in Humans
| Peptide | Half-life (in plasma) | Primary Degradation Enzyme | Reference(s) |
| NPY (1-36) | ~4.6 minutes | Dipeptidyl Peptidase IV (DPP4) | |
| NPY (3-36) | ~24.6 minutes | Plasma Kallikrein, Aminopeptidase P | |
| PYY (3-36) | ~10 minutes | Not specified |
Table 2: Receptor Binding and Activation Profile of NPY (13-36)
| Receptor Subtype | Agonist/Antagonist | Key Signaling Pathway | Reference(s) |
| Y2 Receptor | Selective Agonist | Couples to Gi/Go proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. Can also modulate intracellular Ca2+ channels. | |
| Y5 Receptor | Can also activate at similar concentrations as Y2 | Couples to Gi/Go proteins, inhibiting adenylyl cyclase. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to improving the in vivo delivery of NPY (13-36).
Protocol 1: In Vitro Stability of NPY (13-36) in Human Plasma
Objective: To determine the degradation rate and identify major metabolites of NPY (13-36) in human plasma.
Materials:
-
NPY (13-36) peptide
-
Human plasma (with appropriate anticoagulant, e.g., K3EDTA)
-
DPP4 inhibitor and Aprotinin (optional, for sample collection)
-
Protease inhibitor cocktail (optional, for control experiments)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC or UPLC system coupled with a mass spectrometer (LC-MS)
-
Thermomixer or incubating water bath
-
Centrifuge
Procedure:
-
Sample Collection (if applicable): Collect whole blood into tubes containing K3EDTA, a DPP4 inhibitor, and Aprotinin. Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until use.
-
Preparation of NPY (13-36) Stock Solution: Prepare a stock solution of NPY (13-36) in sterile water or a suitable buffer at a concentration of 1 mg/mL.
-
Incubation:
-
Thaw human plasma on ice.
-
In microcentrifuge tubes, add a known amount of NPY (13-36) stock solution to the plasma to achieve a final concentration of, for example, 10 µM.
-
Prepare a control sample by adding the same amount of NPY (13-36) to PBS.
-
Incubate the tubes at 37°C in a thermomixer or water bath.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot (e.g., 50 µL) from each incubation tube.
-
Quenching the Reaction: Immediately add an equal volume of ice-cold ACN with 0.1% TFA to the aliquot to precipitate plasma proteins and stop enzymatic activity.
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a suitable reversed-phase HPLC column.
-
Use a gradient of ACN in water (both with 0.1% TFA) to separate the intact peptide from its metabolites.
-
Monitor the elution of the peptide and its fragments using mass spectrometry.
-
-
Data Analysis:
-
Quantify the peak area of the intact NPY (13-36) at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life of NPY (13-36) in plasma.
-
Identify the major degradation products by analyzing their mass-to-charge ratios.
-
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of NPY (13-36) and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
NPY (13-36)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS system for quantification
-
TEER meter
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM.
-
Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a TEER meter. A high TEER value (typically > 250 Ω·cm²) indicates a well-formed monolayer.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. Low permeability of Lucifer yellow is indicative of a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the NPY (13-36) solution in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect the final sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
Perform the assay as described above, but add the NPY (13-36) solution to the basolateral compartment and collect samples from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of NPY (13-36) in all collected samples using a validated LC-MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations
NPY (13-36) Y2 Receptor Signaling Pathway
Caption: NPY (13-36) signaling through the Y2 receptor.
Experimental Workflow for Assessing NPY (13-36) Bioavailability
Caption: Experimental workflow for bioavailability assessment.
Troubleshooting Logic for Low In Vivo Efficacy
Caption: Troubleshooting logic for low in vivo efficacy.
References
Technical Support Center: Neuropeptide Y (13-36) Human Antagonist Selection Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and using Neuropeptide Y (NPY) Y2 receptor antagonists, with a focus on the widely used compound BIIE 0246.
Frequently Asked Questions (FAQs)
Q1: What is BIIE 0246 and what is its primary mechanism of action?
BIIE 0246 is a potent and highly selective non-peptide competitive antagonist of the Neuropeptide Y receptor subtype 2 (Y2R).[1][2][3] Structurally, it is an L-arginine derivative.[4] Its primary mechanism of action is to block the binding of endogenous agonists, such as Neuropeptide Y (NPY) and Peptide YY (PYY), to the Y2 receptor, thereby inhibiting the receptor's downstream signaling.[4]
Q2: What is the selectivity profile of BIIE 0246 for the human NPY receptors?
BIIE 0246 exhibits high selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5). It displays over 650-fold greater selectivity for the Y2 receptor.
Q3: What are the key pharmacological parameters of BIIE 0246?
The following table summarizes the key in vitro pharmacological data for BIIE 0246.
| Parameter | Species | Cell/Tissue | Value | Reference |
| IC₅₀ | Human | SMS-KAN cells (hY2R) | 3.3 nM | |
| Rat | Brain homogenates | 15 nM | ||
| Rabbit | Kidney preparations | 7.5 nM | ||
| Kᵢ | Human | Frontal cortex | 8 nM | |
| Rat | HEK293 cells (rY2R) | 8 - 15 nM | ||
| pA₂ | Rat | Vas deferens | 8.1 | |
| Dog | Saphenous vein | 8.6 |
Q4: What are some recommended alternatives to BIIE 0246?
While BIIE 0246 is a gold standard, several other NPY Y2 receptor antagonists have been developed. These include both peptide-based and other non-peptide small molecule antagonists. The choice of antagonist will depend on the specific experimental requirements, such as desired potency, selectivity, and pharmacokinetic properties. Some alternatives that have been explored in research include JNJ-31020028 and various compounds identified through high-throughput screening.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using BIIE 0246.
Problem 1: Low or inconsistent antagonist activity in vitro.
-
Possible Cause: Poor solubility or stability of BIIE 0246.
-
Solution: BIIE 0246 has limited aqueous solubility. It is recommended to prepare fresh stock solutions in DMSO or ethanol. For working solutions, dilute the stock in the appropriate assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. Solutions of BIIE 0246 are known to be unstable and should be prepared fresh for each experiment.
-
-
Possible Cause: Incorrect antagonist concentration.
-
Solution: Ensure that the final concentration of BIIE 0246 in the assay is appropriate to compete with the agonist. Refer to the IC₅₀ and Kᵢ values in the pharmacological data table as a starting point for concentration-response experiments.
-
-
Possible Cause: Issues with the agonist.
-
Solution: Verify the activity and concentration of the NPY or PYY agonist being used. Degradation of the agonist can lead to a perceived lack of antagonist effect.
-
Problem 2: Unexpected off-target effects.
-
Possible Cause: High antagonist concentration.
-
Solution: Although BIIE 0246 is highly selective, at very high concentrations, it may interact with other receptors. It has been shown to have submicromolar affinity for the α1A adrenergic receptor and the μ- and κ-opioid receptors. Perform dose-response curves to ensure you are using the lowest effective concentration.
-
-
Possible Cause: Contamination of the compound.
-
Solution: Ensure the purity of the BIIE 0246 being used. If in doubt, obtain a new batch from a reputable supplier.
-
Problem 3: Difficulty in observing in vivo effects.
-
Possible Cause: Poor bioavailability or rapid metabolism.
-
Solution: BIIE 0246 has poor drug-like properties, including low permeability and moderate microsomal stability. For in vivo studies, parenteral routes of administration such as intraperitoneal (i.p.) or intravenous (i.v.) injection are recommended. Due to its short half-life, continuous infusion may be necessary for longer experiments.
-
-
Possible Cause: Inappropriate vehicle for administration.
-
Solution: A common vehicle for i.p. injection of BIIE 0246 in mice is a mixture of DMSO, Tween® 80, and 0.9% NaCl (e.g., in a 1:1:18 ratio). Ensure the vehicle is well-tolerated by the animals and does not interfere with the experimental outcome.
-
-
Possible Cause: Incorrect dosage.
-
Solution: The effective in vivo dose can vary depending on the animal model and the specific effect being studied. Doses in the range of 1.3 mg/kg/day have been used in mice for chronic studies. It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental conditions.
-
Experimental Protocols
1. Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the NPY Y2 receptor.
-
Materials:
-
Cell membranes expressing the human NPY Y2 receptor.
-
Radioligand: [¹²⁵I]-PYY (3-36) or a similar suitable Y2-selective radioligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Test compound (e.g., BIIE 0246) at various concentrations.
-
Non-specific binding control (a high concentration of a non-labeled NPY Y2 agonist, e.g., 1 µM PYY).
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the high concentration of the non-labeled agonist.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
2. Functional Assay: cAMP Measurement
This protocol describes a general method for assessing the antagonist activity of a compound at the Gᵢ-coupled NPY Y2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Cells stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator).
-
NPY or PYY (Y2 receptor agonist).
-
Test compound (e.g., BIIE 0246).
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
-
-
Procedure:
-
Seed the cells in a 96- or 384-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Immediately add the NPY or PYY agonist at a concentration that produces a submaximal response (e.g., EC₈₀).
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Generate concentration-response curves for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Signaling Pathways and Experimental Workflows
NPY Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Activation of the Y2 receptor by agonists like NPY or PYY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, Y2 receptor activation can lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
Caption: NPY Y2 receptor signaling pathway.
Experimental Workflow for Antagonist Characterization
The characterization of a novel NPY Y2 receptor antagonist typically follows a tiered approach, starting with primary binding assays and progressing to functional and in vivo studies.
References
Neuropeptide Y (13-36) human experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuropeptide Y (13-36) human.
Frequently Asked Questions (FAQs)
Q1: What is Neuropeptide Y (13-36) human and what are its primary targets?
Neuropeptide Y (13-36) (NPY (13-36)) is a C-terminal fragment of the full-length 36-amino acid Neuropeptide Y.[1][2][3] It is known to be a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2).[4] While its primary affinity is for the Y2 receptor, it can also interact with the Y5 receptor, though generally with lower affinity.[1] It has a significantly reduced affinity for the Y1 receptor.
Q2: How should I reconstitute and store lyophilized Neuropeptide Y (13-36) human?
For optimal stability, lyophilized NPY (13-36) should be stored at -20°C or colder. Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, as the peptide is hygroscopic. To reconstitute, use a sterile, high-purity solvent such as sterile water or a buffer appropriate for your experiment. Gently vortex or sonicate to ensure complete dissolution. For long-term storage of the reconstituted peptide, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: My NPY (13-36) is not showing the expected biological activity. What are the possible causes?
Several factors could contribute to a lack of activity:
-
Improper Storage and Handling: Repeated freeze-thaw cycles or improper storage can lead to peptide degradation.
-
Incorrect Reconstitution: The peptide may not be fully solubilized. Ensure you are using a suitable solvent and concentration.
-
Low Receptor Expression: The cell line or tissue used in your assay may not express the Y2 receptor at a sufficient level.
-
Assay Sensitivity: Your experimental setup may not be sensitive enough to detect the activity of the peptide at the concentrations used.
-
Peptide Quality: Verify the purity and integrity of your NPY (13-36) stock.
Q4: I am observing off-target effects in my experiment. How can I confirm the specificity of NPY (13-36) for the Y2 receptor?
To confirm Y2 receptor-mediated effects, consider the following controls:
-
Use of Selective Antagonists: Pre-incubate your cells or tissues with a selective Y2 receptor antagonist. A reversal of the NPY (13-36)-induced effect would confirm Y2 receptor involvement.
-
Control Cell Lines: Use a cell line that does not express the Y2 receptor as a negative control.
-
Dose-Response Curve: Perform a dose-response experiment to determine the EC50 value. Off-target effects are more likely to occur at very high concentrations.
-
Receptor Expression Profiling: Characterize the expression levels of different NPY receptor subtypes (Y1, Y2, Y4, Y5) in your experimental system using techniques like qPCR or Western blotting.
Troubleshooting Guides
Problem: Inconsistent results between experiments.
-
Possible Cause: Variability in peptide preparation.
-
Solution: Prepare a large stock solution of reconstituted NPY (13-36), create single-use aliquots, and store them at -80°C. This ensures that the same peptide stock is used across multiple experiments.
-
-
Possible Cause: Cell passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments, as receptor expression levels can change with excessive passaging.
-
-
Possible Cause: Variation in incubation times or temperatures.
-
Solution: Strictly adhere to the same incubation times and temperatures for all experimental steps.
-
Problem: High background signal in cell-based assays.
-
Possible Cause: Serum components in the cell culture medium.
-
Solution: Serum-starve the cells for a few hours before the experiment to reduce basal signaling activity.
-
-
Possible Cause: Contamination of reagents.
-
Solution: Use fresh, sterile reagents and filter-sterilize all buffers.
-
Quantitative Data
Table 1: Binding Affinities (Ki) of Neuropeptide Y (13-36) human for NPY Receptor Subtypes
| Receptor Subtype | Cell Line/Tissue | Ki (nM) | Reference |
| Y1 | SK-N-MC Cells | >1000 | |
| Y1 | Rat Cortex | >1000 | |
| Y2 | SMS-KAN Cells | 4.0 ± 0.9 | |
| Y2 | Rat Hippocampus | 4.2 ± 1.1 | |
| Y5 | HEK-293 Cells | >300 |
Table 2: Functional Potency (EC50) of Neuropeptide Y (13-36) human
| Assay | Cell Line | EC50 (nM) | Reference |
| Inhibition of Forskolin-stimulated cAMP production | HEK293 cells expressing rat Y5 receptor | ~100 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of NPY (13-36) for the Y2 receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human Y2 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled Y2-selective ligand (e.g., ¹²⁵I-PYY (3-36)).
-
Unlabeled Neuropeptide Y (13-36) human.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled NPY (13-36) in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and the serially diluted unlabeled NPY (13-36).
-
For total binding wells, add only the radiolabeled ligand. For non-specific binding wells, add the radiolabeled ligand and a high concentration of unlabeled full-length NPY (e.g., 1 µM).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of NPY (13-36) to inhibit adenylyl cyclase activity via the Gi-coupled Y2 receptor.
Materials:
-
A cell line expressing the human Y2 receptor (e.g., CHO or HEK293 cells).
-
Neuropeptide Y (13-36) human.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and serum-free medium.
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Seed the Y2 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes at 37°C.
-
Add varying concentrations of NPY (13-36) to the wells and incubate for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP levels against the log concentration of NPY (13-36) to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Signaling pathway of Neuropeptide Y (13-36) via the Y2 receptor.
Caption: General experimental workflow for studying Neuropeptide Y (13-36).
References
Technical Support Center: Interpreting Unexpected Results with Neuropeptide Y (13-36) Human
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Neuropeptide Y (13-36) human.
Troubleshooting Guides
Issue 1: Lower than Expected or No Apparent Activity of NPY (13-36)
Researchers might observe a diminished or complete lack of biological response when using NPY (13-36) in their assays. This can often be attributed to issues with the peptide itself or the experimental setup.
Possible Causes and Solutions:
-
Peptide Integrity:
-
Improper Storage: Lyophilized NPY (13-36) should be stored at -20°C or -80°C.[1] Solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or lower for short-term use.[1]
-
Incorrect Reconstitution: The solubility of peptides can be challenging. It is recommended to first dissolve the peptide in a small amount of an appropriate solvent (e.g., sterile water or a buffer at pH 5-6) before diluting it to the final concentration.[2]
-
Oxidation: Peptides containing methionine (Met) or cysteine (Cys) are susceptible to oxidation.[1] While NPY (13-36) does not contain Cys, it does contain Met. Use of oxygen-free buffers can mitigate this issue.
-
Adsorption to Plastics: Hydrophobic peptides can adsorb to plastic surfaces.[3] Using low-protein-binding tubes or glass vials is recommended for storing peptide solutions.
-
-
Experimental System:
-
Receptor Expression: Confirm the expression of the Y2 receptor in your cell line or tissue preparation. The Y2 receptor is the primary target for NPY (13-36). Lack of Y2 receptor expression will result in no response.
-
Assay Sensitivity: The functional assay may not be sensitive enough to detect the response. Optimize the assay conditions, such as cell number, incubation time, and substrate concentration.
-
Issue 2: Unexpected or Contradictory Signaling Outcomes
NPY (13-36) may elicit signaling responses that are not anticipated, such as activation of pathways not typically associated with Y2 receptor activation.
Possible Causes and Solutions:
-
Presence of Other NPY Receptor Subtypes:
-
NPY (13-36) is known to have some affinity for the Y5 receptor. If your experimental system expresses Y5 receptors, you may observe signaling events mediated by this receptor.
-
Use selective antagonists for other NPY receptors (e.g., a Y5 antagonist) to dissect the contribution of each receptor subtype to the observed effect.
-
-
Cell-Type Specific Signaling:
-
The downstream signaling of GPCRs can be cell-type dependent. While the Y2 receptor predominantly couples to Gαi/o proteins to inhibit adenylyl cyclase, in some cell types, it may couple to other G proteins, such as Gαq, leading to an increase in intracellular calcium.
-
Characterize the G protein coupling of the Y2 receptor in your specific experimental system.
-
Frequently Asked Questions (FAQs)
Q1: My preparation of NPY (13-36) is not fully dissolving. What should I do?
A1: Peptide solubility can be challenging. First, try vortexing or sonicating the solution briefly. If it still doesn't dissolve, you can try adding a small amount of a different solvent, such as a buffer with a slightly more acidic or basic pH, depending on the peptide's isoelectric point. It is always recommended to test the solubility of a small amount of the peptide before preparing a large stock solution.
Q2: I am seeing a response to NPY (13-36) in a cell line that is not supposed to express the Y2 receptor. What could be the reason?
A2: This could be due to a few factors. First, double-check the characterization of your cell line to ensure the absence of Y2 receptor expression. It's possible there is low-level expression that is still sufficient to elicit a response in a sensitive functional assay. Alternatively, at high concentrations, NPY (13-36) might be interacting with other NPY receptor subtypes, such as the Y5 receptor, if they are present in your cells. Consider performing a receptor profiling study on your cell line.
Q3: NPY (13-36) is supposed to inhibit cAMP production, but I am not seeing any effect. Why?
A3: The lack of cAMP inhibition could be due to several reasons. Ensure your peptide is active and properly handled as described in the troubleshooting guide. Verify that your cells express functional Y2 receptors coupled to Gαi. It is also crucial to stimulate adenylyl cyclase with an agent like forskolin to have a measurable level of cAMP to inhibit. If the basal cAMP level is too low, you may not be able to detect a further decrease.
Q4: Can NPY (13-36) activate the ERK1/2 pathway?
A4: Yes, NPY receptors, including the Y2 receptor, have been shown to activate the ERK1/2 signaling pathway. This activation can occur through various mechanisms, including G protein-dependent pathways and transactivation of receptor tyrosine kinases. If you observe ERK1/2 phosphorylation in response to NPY (13-36), it is a plausible signaling outcome.
Q5: I observe an anxiolytic-like effect with NPY (13-36) in my behavioral study, which is unexpected as Y2 receptor activation is sometimes associated with anxiogenic effects. How can I interpret this?
A5: The role of the Y2 receptor in anxiety is complex and can be context-dependent. Studies have shown that microinjection of NPY (13-36) into specific brain regions, such as the vicinity of the locus coeruleus, can produce anxiolytic-like effects. This highlights that the behavioral outcome of Y2 receptor activation can depend on the specific neuronal circuits being modulated.
Data Presentation
Table 1: Receptor Binding Affinities of Neuropeptide Y (13-36) Human
| Receptor Subtype | Ligand | Cell Line/Tissue | Ki (nM) |
| Y1 | NPY (13-36) | SK-N-MC | >1000 |
| Y2 | NPY (13-36) | SMS-KAN | 1.8 ± 0.4 |
| Y5 | NPY (13-36) | HEK293 expressing rat Y5 | Activates the receptor, but specific Ki not consistently reported. |
Ki values are a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of Neuropeptide Y (13-36) Human
| Assay | Receptor | Cell Line | EC50/IC50 (nM) |
| cAMP Inhibition | Y2 | CHO-hY2R | ~1-10 |
| ERK1/2 Phosphorylation | Y2 | HEK293 | ~10 |
| Feeding Behavior | Y2/Y5 | In vivo (rat) | No increase in food intake |
EC50 is the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response is reduced by half.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of NPY (13-36) for NPY receptors.
Materials:
-
Cell membranes prepared from cells expressing the human NPY receptor of interest (e.g., HEK293-hY2R).
-
Radioligand (e.g., [125I]-PYY (3-36)).
-
Unlabeled NPY (13-36) (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
In a 96-well filter plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of unlabeled NPY (13-36).
-
Add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid vacuum filtration.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of NPY (13-36) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (HTRF)
This protocol measures the ability of NPY (13-36) to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the human Y2 receptor (e.g., CHO-hY2R).
-
NPY (13-36).
-
Forskolin.
-
cAMP HTRF assay kit.
-
384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed cells into a 384-well plate and culture overnight.
-
Add varying concentrations of NPY (13-36) to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to stimulate cAMP production and incubate for another 15-30 minutes.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader.
-
Plot the HTRF ratio against the log concentration of NPY (13-36) to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the human Y2 receptor.
-
NPY (13-36).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Serum-starve cells to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of NPY (13-36) for different time points (e.g., 5, 10, 15 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Mandatory Visualization
Caption: Canonical and alternative signaling pathways of the NPY Y2 receptor.
References
Neuropeptide Y (13-36) human batch-to-batch variability concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with human Neuropeptide Y (13-36).
Frequently Asked Questions (FAQs)
Q1: What is Neuropeptide Y (13-36) and what are its primary receptors?
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter found in the central and peripheral nervous systems, involved in various physiological processes.[1][2] The fragment NPY (13-36) is a C-terminal fragment of NPY.[3] It primarily acts as an agonist for the Y2 and Y5 receptor subtypes.[3][4] In humans, there are four functional NPY receptors: hY1, hY2, hY4, and hY5, all of which are G-protein coupled receptors (GPCRs).
Q2: What are the expected biological effects of Neuropeptide Y (13-36)?
Unlike the full-length NPY, which is a potent stimulator of food intake, NPY (13-36) does not significantly increase food intake. It has been shown to elicit vasopressor responses upon central administration. NPY (13-36) is also involved in modulating stress and anxiety.
Q3: How should I store and handle lyophilized Neuropeptide Y (13-36)?
For optimal stability, lyophilized NPY (13-36) should be stored at -20°C and protected from light. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the peptide into smaller, single-use vials upon receipt. When preparing solutions, allow the vial to equilibrate to room temperature before opening to minimize moisture absorption, as peptides can be hygroscopic.
Q4: How do I correctly calculate the concentration of my reconstituted Neuropeptide Y (13-36) solution?
To accurately calculate the peptide concentration, you must consider the net peptide content , not just the total weight of the lyophilized powder. The total weight includes the peptide itself, counter-ions (like TFA), and absorbed water. The net peptide content, usually provided on the certificate of analysis, represents the actual percentage of the peptide by weight.
Formula for Molar Concentration: (Weight of peptide (g) x Net Peptide Content (%)) / (Molecular Weight of peptide ( g/mol )) / Volume of solvent (L) = Molar Concentration (M)
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity in my experiments.
This is a common issue that can arise from batch-to-batch variability. Here are several potential causes and troubleshooting steps:
-
Peptide Purity and Integrity:
-
Concern: The purity of the peptide may vary between batches. Impurities such as truncated or deletion sequences can interfere with biological activity.
-
Troubleshooting:
-
Always review the Certificate of Analysis (CoA) for each new batch, paying close attention to the purity determined by HPLC.
-
If you suspect degradation, consider running a quality control check using HPLC-MS to verify the molecular weight and purity of your current stock.
-
-
-
Net Peptide Content:
-
Concern: Different batches may have varying net peptide content, leading to inaccurate concentration calculations and inconsistent results.
-
Troubleshooting:
-
Always use the net peptide content specified on the CoA for the specific batch you are using to prepare your stock solutions.
-
If the net peptide content is not provided, contact the supplier to obtain this information.
-
-
-
Oxidation:
-
Concern: Peptides containing amino acids like Methionine (Met) are susceptible to oxidation, which can reduce biological activity. The sequence of human NPY (13-36) contains a methionine residue.
-
Troubleshooting:
-
Store lyophilized peptide under an inert gas like argon if possible.
-
When preparing solutions, use degassed buffers to minimize dissolved oxygen.
-
Prepare fresh solutions for each experiment and avoid long-term storage of solutions.
-
-
Issue 2: My Neuropeptide Y (13-36) is difficult to dissolve or precipitates out of solution.
-
Concern: Poor solubility can lead to inaccurate concentrations and experimental variability.
-
Troubleshooting:
-
Review Solubility Guidelines: Consult the supplier's recommendations for the best solvent. For many peptides, sterile water, dilute acetic acid, or DMSO are common starting points.
-
Proper Reconstitution Technique:
-
Bring the lyophilized peptide to room temperature before opening the vial.
-
Add the recommended solvent and gently vortex or sonicate to dissolve. Avoid vigorous shaking which can cause aggregation.
-
-
pH Adjustment: The solubility of peptides is often pH-dependent. If the peptide is basic, dissolving it in a slightly acidic buffer can help. Conversely, acidic peptides may dissolve better in a slightly basic buffer.
-
Request a Solubility Test: If you continue to have issues, some suppliers offer a solubility testing service to determine the optimal dissolution conditions.
-
Issue 3: I am observing unexpected or off-target effects in my cell-based assays.
-
Concern: Contaminants in the peptide preparation can cause unintended biological responses.
-
Troubleshooting:
-
Endotoxin Contamination: Endotoxins (lipopolysaccharides) from gram-negative bacteria are common contaminants in peptide synthesis and can trigger strong immune responses in cell cultures, even at very low concentrations.
-
Solution: Purchase peptides that are certified to have low endotoxin levels (e.g., ≤ 0.01 EU/µg) for use in cellular assays.
-
-
TFA (Trifluoroacetic Acid) Contamination: TFA is often used in peptide purification and can remain as a counter-ion in the final product. At certain concentrations, TFA can be cytotoxic or inhibit cell proliferation.
-
Solution: If you suspect TFA is interfering with your assay, consider obtaining the peptide as a different salt form (e.g., acetate or hydrochloride) or using a salt exchange procedure.
-
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity of NPY and Related Peptides
| Ligand | Receptor Subtype | Reported Affinity (Ki or IC50) | Species |
|---|---|---|---|
| Neuropeptide Y (1-36) | Y1 | Sub-nanomolar | Human |
| Neuropeptide Y (1-36) | Y2 | Sub-nanomolar | Human |
| Neuropeptide Y (13-36) | Y2 | High Affinity (Agonist) | Human |
| Neuropeptide Y (13-36) | Y5 | High Affinity (Agonist) | Human |
| [Leu31, Pro34]-NPY | Y1 | High Affinity (Selective Agonist) | Human |
| PYY (3-36) | Y2 | High Affinity (Selective Agonist) | Human |
Note: Specific affinity values can vary depending on the assay conditions and cell type used. Researchers should consult specific literature for their experimental context.
Experimental Protocols
Protocol 1: Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure to determine the binding affinity of different batches of NPY (13-36) to cells expressing the Y2 receptor.
-
Cell Culture: Culture a cell line stably expressing the human NPY Y2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Cell Preparation:
-
Harvest cells and prepare a cell membrane suspension or use whole cells.
-
Resuspend the membranes or cells in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4, with a protease inhibitor cocktail).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a radiolabeled NPY ligand (e.g., ¹²⁵I-PYY).
-
Add increasing concentrations of unlabeled NPY (13-36) from different batches (the "competitor").
-
To determine non-specific binding, add a high concentration of unlabeled full-length NPY to a set of wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter plate.
-
Detection: Wash the filters with ice-cold wash buffer, dry the plate, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value for each batch.
Protocol 2: Functional Assay (cAMP Measurement)
NPY receptors, including Y2 and Y5, are typically coupled to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Use a cell line expressing the human NPY Y2 or Y5 receptor.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) in the presence of varying concentrations of NPY (13-36) from different batches.
-
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of NPY (13-36). Fit the data to a dose-response inhibition curve to determine the EC50 value for each batch.
Visualizations
References
Technical Support Center: Enhancing Neuropeptide Y (13-36) Human Signal-to-Noise Ratio in Assays
Welcome to the technical support center for Neuropeptide Y (NPY) (13-36) human assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Neuropeptide Y (13-36) and why is it important to measure accurately?
A1: Neuropeptide Y (13-36) is a C-terminal fragment of the full-length Neuropeptide Y (NPY). It is a selective agonist for the NPY Y2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including appetite regulation, anxiety, and cardiovascular function. Accurate measurement of NPY (13-36) is crucial for understanding its role in these processes and for the development of therapeutic agents targeting the NPY system.
Q2: What are the common challenges in achieving a good signal-to-noise ratio in NPY (13-36) assays?
A2: The primary challenges include:
-
Low Signal: This can be due to low abundance of the peptide in samples, degradation of the peptide, or suboptimal assay conditions.
-
High Background: This can be caused by non-specific binding of antibodies or other reagents, cross-reactivity with other molecules, or issues with the detection system.
-
Sample Integrity: NPY (13-36) is susceptible to degradation by proteases present in biological samples.
Q3: Which type of assay is best suited for measuring NPY (13-36)?
A3: Both competitive enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are commonly used. The choice depends on the required sensitivity, sample throughput, and available laboratory equipment. Functional assays, such as cAMP measurement in cells expressing the Y2 receptor, can also be used to assess the biological activity of NPY (13-36).
Q4: How can I prevent the degradation of NPY (13-36) in my samples?
A4: It is critical to collect and process samples with protease inhibitors. A cocktail of inhibitors is often most effective. For blood samples, immediate processing at low temperatures is recommended. The use of specific inhibitors for enzymes known to cleave NPY, such as dipeptidyl peptidase-IV (DPP-IV) and aminopeptidase P, can be particularly beneficial.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during NPY (13-36) assays that can affect the signal-to-noise ratio.
Issue 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Peptide Degradation | Collect samples using tubes containing a protease inhibitor cocktail (e.g., DPP-IV inhibitor, aprotinin). Process samples on ice and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides the best signal with minimal background. |
| Insufficient Incubation Time/Temperature | Optimize incubation times and temperatures for each step of the assay (e.g., antibody binding, substrate reaction). Follow the manufacturer's recommendations for commercial kits. |
| Inactive Reagents | Ensure all reagents, including the peptide standard, antibodies, and enzyme conjugates, are within their expiration dates and have been stored correctly. Prepare fresh working solutions for each experiment. |
| Incorrect Buffer Composition | Check the pH and composition of all buffers. Ensure they are compatible with all assay components and do not interfere with the binding interactions. |
Issue 2: High Background
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) in the blocking buffer. Optimize the blocking time and temperature. Include a detergent (e.g., Tween-20) in the wash buffer to reduce non-specific interactions. |
| Cross-reactivity of Antibodies | Use highly specific monoclonal antibodies for NPY (13-36). Check the cross-reactivity profile of the antibody with full-length NPY and other related peptides. |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer used between each incubation step. Ensure complete removal of unbound reagents by inverting and tapping the plate on absorbent paper. |
| Contaminated Reagents or Equipment | Use sterile, high-purity water and reagents. Ensure all labware is thoroughly cleaned. |
| Overdevelopment of Signal | Reduce the incubation time with the substrate. If using a kinetic assay, monitor the signal development and stop the reaction at the optimal time point. |
Quantitative Data Summary
Table 1: Relative Binding Affinities of NPY Fragments for Human NPY Receptors
This table summarizes the relative binding affinities of NPY (1-36) and its C-terminal fragment NPY (13-36) for different human NPY receptor subtypes. This data is crucial for understanding the selectivity of NPY (13-36) and potential cross-reactivity in assays.
| Peptide Fragment | Y1 Receptor Affinity | Y2 Receptor Affinity | Y4 Receptor Affinity | Y5 Receptor Affinity |
| NPY (1-36) | High | High | Moderate | High |
| NPY (13-36) | Low | High | Low | Moderate |
Data compiled from multiple sources. Affinities are relative and can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Competitive ELISA for Human NPY (13-36)
This protocol outlines a typical competitive ELISA for the quantification of NPY (13-36) in human plasma.
Materials:
-
Microplate pre-coated with a capture antibody specific for NPY (13-36)
-
Human NPY (13-36) standard
-
Biotinylated NPY (13-36)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Plasma samples collected with protease inhibitors
Procedure:
-
Prepare Standards and Samples:
-
Reconstitute the NPY (13-36) standard in assay buffer to create a stock solution.
-
Perform serial dilutions of the standard to create a standard curve (e.g., 0-1000 pg/mL).
-
Thaw plasma samples on ice and centrifuge to remove any precipitates. Dilute samples in assay buffer as needed.
-
-
Assay Protocol:
-
Add 50 µL of standard or sample to the appropriate wells of the microplate.
-
Add 50 µL of biotinylated NPY (13-36) to all wells.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of NPY (13-36) in the samples by interpolating from the standard curve. The lower the absorbance, the higher the concentration of NPY (13-36) in the sample.
-
Protocol 2: Functional cAMP Assay for NPY (13-36) Activity
This protocol measures the ability of NPY (13-36) to inhibit cAMP production in cells expressing the human NPY Y2 receptor.
Materials:
-
HEK293 cells stably expressing the human NPY Y2 receptor
-
Cell culture medium
-
Forskolin
-
NPY (13-36)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture:
-
Culture the HEK293-hY2R cells to 80-90% confluency.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Protocol:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Add varying concentrations of NPY (13-36) to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Measure the intracellular cAMP levels using the chosen assay format.
-
Plot the cAMP concentration against the log of the NPY (13-36) concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value to determine the potency of NPY (13-36) in inhibiting cAMP production.
-
Visualizations
NPY Y2 Receptor Signaling Pathway
Caption: NPY Y2 Receptor Signaling Pathway
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: Troubleshooting Workflow
References
Neuropeptide Y (13-36) human cross-reactivity with other receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of human Neuropeptide Y (13-36) (NPY (13-36)) with other receptors.
Frequently Asked Questions (FAQs)
Q1: What is Neuropeptide Y (13-36) and what is its primary receptor target?
A1: Neuropeptide Y (13-36) is a C-terminal fragment of the full-length Neuropeptide Y peptide. It is known to be a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2).[1][2]
Q2: Does NPY (13-36) show cross-reactivity with other human NPY receptor subtypes?
A2: Yes, NPY (13-36) exhibits cross-reactivity with other NPY receptors, most notably the Y5 receptor.[1][3] Its affinity for the Y1 and Y4 receptors is significantly lower.[1]
Q3: I am observing unexpected agonist activity in my cell-based assay when using NPY (13-36). What could be the underlying cause?
A3: Unexpected agonist activity could stem from a few factors. Your experimental system may endogenously express multiple NPY receptor subtypes for which NPY (13-36) has varying affinities. For instance, at higher concentrations, NPY (13-36) can activate the Y5 receptor, which could be considered an off-target effect depending on your research focus. It is also crucial to consider the potential for peptide degradation by peptidases in your assay system, which could lead to altered activity. Finally, ensure the quality, purity, and proper handling of your peptide, as issues with synthesis or storage can impact its performance.
Q4: How can I experimentally determine the specific receptor subtype mediating the effects of NPY (13-36) in my system?
A4: To identify the specific receptor responsible for the observed effects of NPY (13-36), a multi-pronged approach is recommended. First, conduct competitive radioligand binding assays to determine the binding affinity (Ki) of NPY (13-36) for each of the human NPY receptor subtypes (Y1, Y2, Y4, and Y5). Concurrently, perform functional assays, such as cAMP inhibition assays, in cell lines selectively expressing each receptor subtype to determine the functional potency (EC50) of NPY (13-36). The use of selective antagonists for each receptor subtype in your functional assay can also help pinpoint the receptor mediating the observed activity.
Troubleshooting Guides
Troubleshooting Unexpected Agonist Activity
If you observe unexpected agonist activity when using NPY (13-36), consider the following troubleshooting steps:
-
Receptor Expression Profiling: Characterize the expression of all NPY receptor subtypes (Y1, Y2, Y4, and Y5) in your experimental system (e.g., cell line, tissue) using techniques like qPCR or Western blotting.
-
Use of Selective Antagonists: In your functional assay, pre-incubate your cells or tissues with selective antagonists for Y1, Y4, and Y5 receptors before adding NPY (13-36). This will help to block the contribution of these receptors to the observed effect.
-
Peptidase Inhibitors: Include a cocktail of peptidase inhibitors in your assay buffer to prevent the degradation of NPY (13-36).
-
Peptide Quality Control: Verify the purity and integrity of your NPY (13-36) peptide using techniques like HPLC and mass spectrometry.
Data Presentation
Binding Affinity and Functional Potency of Human NPY (13-36) at Human NPY Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Inhibition | Cell Line for Binding Assay |
| Y1 | >1000 | >1000 | SK-N-MC |
| Y2 | 4.0 ± 0.9 | Not explicitly found | SMS-KAN |
| Y4 | >1000 | >1000 | - |
| Y5 | 180 ± 50 | Not explicitly found | HEK293 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The affinity for the Y2 receptor is significantly higher than for other subtypes.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of NPY (13-36) for human NPY receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human NPY receptor subtype (e.g., SK-N-MC for Y1, SMS-KAN for Y2, HEK293 for Y5).
-
Radioligand: [¹²⁵I]-PYY or [¹²⁵I]-NPY.
-
Competitor: Human NPY (13-36).
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the NPY receptor of interest.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a tissue homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of the cell membrane preparation to each well.
-
Add a fixed concentration of the radioligand (e.g., [¹²⁵I]-PYY).
-
Add varying concentrations of the unlabeled competitor, human NPY (13-36).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Inhibition Functional Assay
This protocol measures the ability of NPY (13-36) to inhibit the production of cyclic AMP (cAMP) in cells expressing Gαi-coupled NPY receptors.
Materials:
-
A cell line stably expressing the human NPY receptor of interest (e.g., CHO or HEK293 cells).
-
Human NPY (13-36).
-
Forskolin (an adenylyl cyclase activator).
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of NPY (13-36) for 15 minutes at room temperature.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the NPY (13-36) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Generalized signaling pathway for Gαi/o-coupled Neuropeptide Y receptors.
Caption: Experimental workflow for assessing NPY (13-36) receptor cross-reactivity.
References
Long-term storage protocols for Neuropeptide Y (13-36) human
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for the long-term storage of Neuropeptide Y (13-36) human.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Neuropeptide Y (13-36) human powder upon receipt?
For long-term storage of the lyophilized powder, it is recommended to store it in a sealed container away from moisture.[1] Optimal storage temperatures are -20°C for up to one year and -80°C for up to two years.[1][2]
Q2: What is the best solvent for reconstituting Neuropeptide Y (13-36) human?
Neuropeptide Y (13-36) human is soluble in both high-purity sterile water and DMSO.[1][3] For most applications, sterile water is the recommended solvent. If using DMSO, ensure it is anhydrous and newly opened, as hygroscopic DMSO can impact solubility. Sonication may be required when using DMSO to achieve full dissolution.
Q3: What is the recommended procedure for reconstituting the lyophilized peptide?
To reconstitute, bring the vial of lyophilized peptide to room temperature before opening to prevent condensation. Using a calibrated pipette, add the desired volume of sterile water or DMSO to the vial to achieve your target concentration. Gently vortex or invert the vial to ensure the peptide is fully dissolved. For aqueous solutions intended for cell culture, sterile filtration through a 0.22 µm filter is recommended.
Q4: How should I store the reconstituted Neuropeptide Y (13-36) human solution?
Reconstituted solutions of Neuropeptide Y (13-36) should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Q5: Can I store the reconstituted peptide solution at 4°C?
It is generally recommended to prepare and use solutions on the same day if possible. While some general guidelines suggest peptide solutions can be stable for 1-2 weeks at 4°C, for optimal stability and experimental consistency, freezing for longer-term storage is advised.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Incomplete mixing or insufficient solvent volume. Use of old or hydrated DMSO. | Gently vortex or sonicate the solution. Ensure you are using the recommended solvent and have added a sufficient volume for your desired concentration. Use fresh, anhydrous DMSO if necessary. |
| Reduced peptide activity in experiments | Peptide degradation due to improper storage or repeated freeze-thaw cycles. | Always aliquot the reconstituted peptide into single-use vials to minimize freeze-thaw cycles. Ensure the peptide has been stored at the correct temperature (-20°C or -80°C). Use a fresh aliquot for each experiment. |
| Precipitate forms in the solution after thawing | The solution may not have been fully equilibrated to room temperature before use. | Before use, ensure the frozen aliquot is completely thawed and has equilibrated to room temperature. Gently vortex to ensure the solution is homogeneous. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Lyophilized Neuropeptide Y (13-36) Human
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 year | Store in a sealed container, away from moisture. |
| -80°C | Up to 2 years | Store in a sealed container, away from moisture. |
Table 2: Recommended Storage Conditions for Reconstituted Neuropeptide Y (13-36) Human
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Neuropeptide Y (13-36) Human
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to come to room temperature. This prevents the condensation of moisture, which can affect peptide stability.
-
Prepare the Solvent: Use high-purity sterile water or fresh, anhydrous DMSO.
-
Add Solvent: Using a sterile, calibrated pipette, add the calculated volume of your chosen solvent to the vial to achieve the desired stock concentration.
-
Dissolve the Peptide: Gently vortex or invert the vial until the lyophilized powder is completely dissolved. If using DMSO, sonication may be necessary.
-
Sterile Filtration (Optional): If the reconstituted peptide will be used in cell culture, it is advisable to sterilize the solution by passing it through a 0.22 µm filter.
Protocol 2: Aliquoting and Long-Term Storage of Reconstituted Neuropeptide Y (13-36) Human
-
Prepare Aliquot Tubes: Use sterile, low-protein-binding polypropylene microcentrifuge tubes.
-
Dispense Aliquots: Based on your typical experimental needs, dispense the reconstituted peptide solution into the tubes in single-use volumes.
-
Labeling: Clearly label each aliquot with the peptide name, concentration, and date of preparation.
-
Storage: Immediately place the aliquots in a -20°C or -80°C freezer for long-term storage.
Visualizations
Caption: Recommended workflow for the long-term storage of Neuropeptide Y (13-36).
Caption: Troubleshooting guide for reduced peptide activity.
References
Validation & Comparative
A Comparative Analysis of Human Neuropeptide Y (1-36) and its Truncated Fragment NPY (13-36)
A comprehensive guide for researchers, scientists, and drug development professionals on the differential activities of full-length Neuropeptide Y and its significant C-terminal fragment, NPY (13-36).
Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant neurotransmitters in the mammalian central and peripheral nervous systems. It plays a crucial role in a wide array of physiological processes, including the regulation of food intake, anxiety, cardiovascular function, and circadian rhythms.[1] The diverse effects of NPY are mediated through its interaction with a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5, with the y6 receptor being non-functional in humans. The biological activity of NPY can be modulated by enzymatic cleavage, resulting in truncated fragments with altered receptor selectivity and functional outcomes. This guide provides a detailed comparison of the activity of full-length human NPY (1-36) and its C-terminal fragment, NPY (13-36).
Receptor Binding Affinity and Functional Potency
The primary distinction between full-length NPY and NPY (13-36) lies in their differential affinity for the various NPY receptor subtypes. Full-length NPY is a non-selective agonist that binds with high affinity to Y1, Y2, and Y5 receptors. In contrast, the N-terminal truncation in NPY (13-36) results in a significant loss of affinity for the Y1 receptor, rendering it a selective agonist for the Y2 and, to a lesser extent, the Y5 receptors.[2][3]
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of human NPY (1-36) and NPY (13-36) for human Y1, Y2, and Y5 receptors, as determined by radioligand binding assays.
| Peptide | Y1 Receptor Ki (nM) | Y2 Receptor Ki (nM) | Y5 Receptor Ki (nM) |
| NPY (1-36) human | 0.58 ± 0.11 | 0.46 ± 0.08 | 3.7 ± 0.8 |
| NPY (1-36) human | >1000 | 1.1 ± 0.2 | 11 ± 2 |
Data sourced from a study utilizing human neuroblastoma cell lines SK-N-MC (Y1) and SMS-KAN (Y2), and HEK293 cells transfected with the human Y5 receptor.[2]
Quantitative Comparison of Functional Activity
The functional potencies (EC50, in nM) of human NPY (1-36) and NPY (13-36) at the human Y1 and Y2 receptors are presented below. These values were determined by measuring the inhibition of forskolin-stimulated cAMP accumulation.
| Peptide | Y1 Receptor EC50 (nM) | Y2 Receptor EC50 (nM) |
| NPY (1-36) human | 0.23 | 0.28 |
| NPY (13-36) human | >1000 | 0.45 |
Data sourced from a study utilizing HEK293 cells expressing the respective human NPY receptors.[4]
Signaling Pathways
NPY receptors primarily couple to the Gi/o family of G proteins. Activation of these receptors by both full-length NPY and NPY (13-36) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is the principal signaling mechanism for Y2 and Y5 receptor activation.
The Y1 receptor, which is preferentially activated by full-length NPY, can also couple to other signaling pathways. In addition to inhibiting adenylyl cyclase, Y1 receptor activation can lead to the activation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, Y1 and Y5 receptor activation has been shown to involve the mitogen-activated protein kinase (MAPK) signaling cascade.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled ligands for NPY receptors.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human NPY receptor subtype of interest (Y1, Y2, or Y5).
-
Radioligand: [¹²⁵I]-PYY or [¹²⁵I]-NPY.
-
Unlabeled Ligands: Human NPY (1-36) and NPY (13-36).
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine.
-
Scintillation Counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor peptides (NPY (1-36) or NPY (13-36)) in the binding buffer.
-
Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 2 hours at room temperature).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
References
A Comparative Guide to the Selectivity of Human Neuropeptide Y (13-36) for Y2 versus Y5 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional selectivity of the human Neuropeptide Y fragment (13-36) for the human Y2 and Y5 receptor subtypes. The information presented herein is supported by experimental data to aid researchers in the selection and application of this peptide for targeted studies of the NPY system.
Quantitative Comparison of Receptor Affinity and Potency
Human Neuropeptide Y (NPY) (13-36) demonstrates a significant preference for the Y2 receptor over the Y5 receptor. This selectivity is evident from both radioligand binding assays, which measure the affinity of the peptide for the receptor, and functional assays, which assess the peptide's ability to elicit a cellular response.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Human NPY (13-36) | Human Y2 | 1.7 ± 0.4 | ~1-10 (Estimated) |
| Human NPY (13-36) | Human Y5 | 373 ± 73 | >1000 |
The binding affinity data clearly indicates that NPY (13-36) binds to the human Y2 receptor with over 200-fold greater affinity than to the human Y5 receptor.[1] While NPY (13-36) can stimulate both Y2 and Y5 receptors, its functional potency at the Y5 receptor is significantly lower.[2]
Signaling Pathways and Selectivity
Neuropeptide Y receptors, including the Y2 and Y5 subtypes, are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by an agonist like NPY (13-36) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The marked difference in binding affinity of NPY (13-36) for the Y2 and Y5 receptors is the primary determinant of its selectivity.
Caption: Signaling pathway of NPY (13-36) at Y2 and Y5 receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional potency of NPY (13-36).
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human Y2 or Y5 receptor, or human neuroblastoma cell lines endogenously expressing these receptors (e.g., SMS-KAN for Y2), are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard protein assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format in a total volume of 200-250 µL.
-
To each well, add in the following order:
-
Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [125I]-Peptide YY).
-
Increasing concentrations of the unlabeled competitor, human NPY (13-36).
-
Cell membrane preparation (typically 20-50 µg of protein).
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NPY (e.g., 1 µM).
-
The plate is incubated for a defined period (e.g., 2 hours) at room temperature with gentle agitation to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are expressed as the percentage of specific binding.
-
The concentration of NPY (13-36) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) in cells, which is a hallmark of Gi/o-coupled receptor activation.
Experimental Workflow:
Caption: Workflow for a cAMP functional assay.
Detailed Protocol:
-
Cell Culture:
-
CHO-K1 or HEK-293 cells stably expressing the human Y2 or Y5 receptor are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well plates and grown to near confluency.
-
-
cAMP Assay:
-
The growth medium is removed, and the cells are washed with a stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Cells are then pre-incubated with varying concentrations of human NPY (13-36) for a short period (e.g., 15 minutes) at room temperature.
-
Adenylyl cyclase is then stimulated by adding a fixed concentration of forskolin to all wells (except for the basal control).
-
The plate is incubated for a defined time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
-
cAMP Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a fluorescence-based biosensor.
-
-
Data Analysis:
-
The amount of cAMP produced is plotted against the logarithm of the agonist concentration.
-
The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
-
References
Validating the Human Effects of Neuropeptide Y (13-36) with Y2 Receptor Antagonists: A Comparative Guide
This guide provides a comparative analysis of the effects of Neuropeptide Y (13-36) (NPY(13-36)), a selective agonist for the Neuropeptide Y Y2 receptor, and the validation of these effects through the use of specific Y2 receptor antagonists. It is intended for researchers, scientists, and drug development professionals investigating the NPY system.
Neuropeptide Y (NPY) is a 36-amino acid peptide that acts as a neurotransmitter in both the central and peripheral nervous systems, playing a crucial role in a variety of physiological processes.[1][2] It exerts its effects through a family of G protein-coupled receptors, namely Y1, Y2, Y4, and Y5.[2][3] The Y2 receptor is of particular interest as it is abundantly expressed in the brain and peripheral tissues and is primarily located on presynaptic neurons, where it acts as an autoreceptor to modulate the release of NPY and other neurotransmitters.[3]
NPY(13-36) is a C-terminal fragment of NPY that selectively binds to and activates the Y2 receptor, making it a valuable tool for studying the specific functions of this receptor subtype. To ensure that the observed effects of NPY(13-36) are exclusively mediated by the Y2 receptor, highly selective Y2 receptor antagonists are employed. These antagonists block the receptor, thereby preventing the actions of NPY(13-36). BIIE0246 is a well-characterized, potent, and highly selective non-peptide Y2 receptor antagonist that has become a gold standard for in vitro and in vivo studies.
This guide will compare the effects of NPY(13-36) in the presence and absence of Y2 receptor antagonists, present the pharmacological data in a clear, tabular format, detail the experimental protocols used in key studies, and provide diagrams to illustrate the signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the pharmacological profiles of NPY(13-36) and the Y2 receptor antagonist BIIE0246, and compare the experimental effects of NPY(13-36) when administered alone versus in the presence of a Y2 antagonist.
Table 1: Pharmacological Profile of NPY(13-36) and the Y2 Receptor Antagonist BIIE0246
| Compound | Receptor Subtype | Action | Affinity (Ki or IC50) | Selectivity | Reference |
| Neuropeptide Y (13-36) | Y1 | Agonist | >1,000 nM (EC50) | Highly selective for Y2 over Y1, Y4, and Y5 | |
| Y2 | Agonist | 2.2 nM (EC50) | |||
| Y4 | Agonist | >1,000 nM (EC50) | |||
| Y5 | Agonist | 20 nM (EC50) | |||
| BIIE0246 | Y1 | Antagonist | >10,000 nM (IC50) | >600-fold selective for Y2 over Y1, Y4, and Y5 | |
| Y2 | Antagonist | 3.3 - 15 nM (IC50) | |||
| Y4 | Antagonist | >10,000 nM (IC50) | |||
| Y5 | Antagonist | >10,000 nM (IC50) |
Table 2: Comparison of NPY(13-36) Effects in the Absence and Presence of a Y2 Receptor Antagonist
| Experimental Model | Measured Effect | NPY(13-36) Alone | NPY(13-36) + Y2 Antagonist (BIIE0246) | Conclusion | Reference |
| Naïve Mice (In Vivo) | Social Novelty Preference | Impaired social novelty preference | Effect is inhibited | The impairment of social novelty by NPY(13-36) is mediated by the Y2 receptor. | |
| Rat Mesenteric Arteries (Ex Vivo) | Vasoconstriction | Induces contraction | Contraction is significantly inhibited | Y2 receptors mediate vasoconstriction in this tissue. | |
| Rat Hypothalamic Slices (Ex Vivo) | K+-stimulated Neuropeptide Release | Reduction in release | The reduction in release is prevented | Presynaptic Y2 receptors inhibit neuropeptide release. | |
| Rabbit Intestinal Circular Muscle Cells (In Vitro) | Cell Contraction | Elicits concentration-dependent contraction | Contraction is inhibited | Y2 receptors mediate contraction in intestinal circular smooth muscle. |
Mandatory Visualization
The following diagrams illustrate the NPY(13-36) signaling pathway and a typical experimental workflow for its validation.
Caption: NPY(13-36) signaling via the Y2 receptor and its blockade by an antagonist.
Caption: Workflow for validating NPY(13-36) effects with a Y2 receptor antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from the literature for studying the effects of NPY(13-36) and its antagonism.
Protocol 1: In Vivo Assessment of Social Behavior in Mice
This protocol is based on studies examining the central effects of NPY(13-36) on social behavior.
-
Subjects: Male ICR mice (4-7 weeks old).
-
Compound Administration:
-
NPY(13-36) human is dissolved in sterile saline.
-
The Y2 receptor antagonist BIIE0246 is dissolved in its appropriate vehicle.
-
Mice receive an intracerebroventricular (i.c.v.) injection of either vehicle, NPY(13-36) (e.g., 50 ng/mouse), BIIE0246, or BIIE0246 followed by NPY(13-36). In antagonist studies, BIIE0246 is typically administered 15-30 minutes prior to the agonist.
-
-
Experimental Procedure (Three-Chamber Social Interaction Test):
-
Habituation: The mouse is placed in the central chamber of a three-chambered box and allowed to explore for 10 minutes.
-
Sociability: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. The test mouse is allowed to explore all three chambers for 10 minutes. The time spent interacting with the stranger mouse is recorded.
-
Social Novelty Preference: A second, novel stranger mouse is placed in the other side chamber. The test mouse is again allowed to explore for 10 minutes. The time spent interacting with the novel stranger versus the familiar stranger is recorded.
-
-
Endpoint Measurement: The primary endpoint is the time the test mouse spends actively sniffing or interacting with the caged stranger mice. A preference for social novelty is indicated by significantly more time spent with the novel mouse.
-
Validation: If NPY(13-36) impairs the preference for social novelty (i.e., the mouse spends similar amounts of time with both strangers), and this effect is reversed or prevented by pre-treatment with BIIE0246, it validates that the effect is mediated by the Y2 receptor.
Protocol 2: Ex Vivo Vasoconstriction Assay in Rat Arteries
This protocol is adapted from studies investigating the vascular effects of NPY receptor activation.
-
Tissue Preparation:
-
Mesenteric arteries are isolated from rats (e.g., Wistar-Kyoto or Spontaneously Hypertensive Rats).
-
The arteries are cleaned of surrounding tissue, and rings (approx. 2 mm in length) are mounted in an organ bath system.
-
The organ bath contains a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Compound Administration:
-
Stock solutions of NPY(13-36) and BIIE0246 are prepared.
-
After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of NPY(13-36) to the organ bath.
-
For antagonist studies, tissues are pre-incubated with BIIE0246 (e.g., 1 µM) for a set period (e.g., 30 minutes) before generating the NPY(13-36) concentration-response curve.
-
-
Endpoint Measurement: Changes in isometric tension (contraction) of the arterial rings are recorded using a force transducer. The contractile response is measured in millinewtons (mN).
-
Validation: A significant rightward shift in the concentration-response curve for NPY(13-36) in the presence of BIIE0246, or a depression of the maximum response, indicates that the contractile effect of NPY(13-36) is mediated by Y2 receptors.
Conclusion
The selective Y2 receptor agonist NPY(13-36) is an indispensable tool for elucidating the specific roles of the Y2 receptor in physiology and pathophysiology. However, the validation of its effects requires the use of potent and selective Y2 receptor antagonists like BIIE0246. As demonstrated in a range of experimental models from in vitro cell-based assays to in vivo behavioral studies, antagonists can effectively block the actions of NPY(13-36). This confirms that the observed effects—such as modulation of neurotransmitter release, vasoconstriction, and alterations in complex behaviors—are indeed mediated through the Y2 receptor. While much of the detailed mechanistic work has been conducted in animal and tissue models, these studies provide a strong foundation for understanding the potential human effects of modulating the NPY Y2 receptor for therapeutic purposes, for instance in the context of appetite regulation, anxiety, and cardiovascular control. Future research, including human clinical trials, will be necessary to translate these preclinical findings into therapeutic applications.
References
A Comparative Efficacy Guide to Human Neuropeptide Y (13-36) and Other Y2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of human Neuropeptide Y (13-36) and other prominent Y2 receptor agonists. The data presented is curated from peer-reviewed scientific literature to aid in the selection of appropriate research tools and to inform drug development strategies targeting the NPY Y2 receptor system.
Introduction to Y2 Receptor Agonists
The Neuropeptide Y (NPY) system plays a crucial role in a myriad of physiological processes, including appetite regulation, anxiety, and memory.[1] The Y2 receptor, a member of the G-protein coupled receptor (GPCR) family, is a key component of this system.[1][2] Upon activation by agonists, the Y2 receptor couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates neurotransmitter release.
A variety of endogenous and synthetic ligands exhibit agonistic activity at the Y2 receptor. Among these, the endogenous peptide fragments Neuropeptide Y (13-36) and Peptide YY (3-36) are well-characterized for their selectivity towards the Y2 receptor over other NPY receptor subtypes.[3] This selectivity arises from the truncation of the N-terminus, which reduces affinity for the Y1 receptor while maintaining high affinity for the Y2 receptor.
Quantitative Comparison of Y2 Agonist Efficacy
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of human Neuropeptide Y (13-36) and other relevant Y2 receptor agonists. The data is compiled from various in vitro studies, and experimental conditions should be considered when comparing values across different reports.
Table 1: Y2 Receptor Binding Affinities (Ki) of Various Agonists
| Agonist | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| Human NPY (13-36) | SMS-MSN (human neuroblastoma) | [¹²⁵I]-NPY | High Affinity | |
| NPY (13-36) | SK-N-MC expressing Y2 | ¹²⁵I-PYY | 4-fold > Y1 affinity | |
| PYY (3-36) | Ngp37 (containing Y2 receptors) | ¹²⁵I-PYY | 0.11 | |
| PYY (3-36) | CHO-hY2R | [³H]propionyl-pNPY | 1.3 | |
| Full-length PYY | WT-hY2 | Not Specified | Subnanomolar | |
| PYY (18-36) | WT-hY2 | Not Specified | < 5-fold reduction vs PYY(3-36) | |
| PYY (22-36) | WT-hY2 | Not Specified | 25-fold reduction vs PYY(3-36) |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Y2 Agonists in cAMP Inhibition Assays
| Agonist | Cell Line | Parameter | Value | Reference |
| PYY (25-36) acetylated | Not Specified | Y2 EC50 (nM) | Significantly improved vs PYY(25-36) | |
| TM30339 (Y4/Y2 agonist) | Col-24 | EC50 (nM) | 4.8 | |
| TM30338 (Y2/Y4 agonist) | Col-24 | EC50 (nM) | 36.0 |
Signaling Pathways and Experimental Workflows
Y2 Receptor Signaling Pathway
Activation of the Y2 receptor by an agonist initiates a signaling cascade characteristic of Gαi-coupled receptors. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.
Caption: Y2 receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. In a competitive binding assay, a radiolabeled ligand and a non-labeled test compound compete for binding to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, allowing for the calculation of its inhibition constant (Ki).
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Competition Binding Assay for Y2 Receptor
This protocol is a generalized procedure for determining the binding affinity of test compounds for the human Y2 receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human Y2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a similar suitable radioligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of human Neuropeptide Y (13-36) and other Y2 agonists.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled NPY or PYY.
-
Apparatus: 96-well plates, filter plates (e.g., GF/C), vacuum manifold, and a gamma counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in binding buffer. Homogenize briefly and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Binding buffer.
-
Serial dilutions of the test compound or vehicle.
-
A fixed concentration of [¹²⁵I]-PYY (typically at or below its Kd).
-
Cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the bound radioactivity using a gamma counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test ligand.
-
Determine the IC₅₀ value (the concentration of ligand that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition
This assay measures the ability of a Y2 agonist to inhibit the forskolin-stimulated production of intracellular cAMP.
1. Materials:
-
Cell Line: A cell line stably expressing the human Y2 receptor (e.g., CHO-K1 or HEK293).
-
Stimulation Buffer: HBSS or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Ligands: Serial dilutions of human Neuropeptide Y (13-36) and other Y2 agonists.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.
-
Apparatus: 96- or 384-well cell culture plates and a plate reader compatible with the detection kit.
2. Procedure:
-
Cell Plating: Seed cells into assay plates and grow to 80-90% confluency.
-
Pre-incubation: Wash cells gently with buffer and pre-incubate with varying concentrations of the test ligand in stimulation buffer for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (typically a pre-determined EC₈₀ concentration) to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate for another 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
3. Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Convert the raw signal values to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of the test ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
Functional Assay: [³⁵S]GTPγS Binding
This assay directly measures the activation of G-proteins coupled to the Y2 receptor.
1. Materials:
-
Cell Membranes: Membranes from cells expressing the human Y2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
Test Ligands: Serial dilutions of Y2 agonists.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Apparatus: 96-well plates, filter plates, vacuum manifold, and a scintillation counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Serial dilutions of the test ligand.
-
GDP (final concentration typically 10-30 µM).
-
Cell membrane suspension.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding to obtain specific binding.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Conclusion
Human Neuropeptide Y (13-36) and Peptide YY (3-36) are potent and selective agonists for the Y2 receptor. The choice of agonist for a particular study will depend on the specific research question, the experimental system, and the desired pharmacological profile. The quantitative data and detailed protocols provided in this guide are intended to facilitate informed decision-making for researchers in the field of NPY receptor pharmacology.
References
A Cross-Species Examination of Neuropeptide Y (13-36) Activity on the Y2 Receptor
A comprehensive guide for researchers and drug development professionals on the comparative binding and functional activity of human Neuropeptide Y (13-36) across various species.
This guide provides a detailed comparison of the in vitro activity of the human Neuropeptide Y (NPY) fragment (13-36) across different species, with a focus on its interaction with the NPY Y2 receptor. NPY(13-36) is a C-terminal fragment of the full-length NPY peptide and is recognized as a selective agonist for the Y2 receptor subtype.[1] Understanding its cross-species activity is crucial for the preclinical evaluation of therapeutic strategies targeting the NPY system.
Quantitative Comparison of In Vitro Activity
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Neuropeptide Y (13-36) at NPY receptors across different species.
Table 1: Binding Affinity (Ki) of Neuropeptide Y (13-36) for NPY Receptors
| Species | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Human | Y1 | SK-N-MC Cells | 125I-PYY | >1000 | [2][3][4][5] |
| Human | Y2 | SMS-KAN Cells | 125I-PYY | 4.0 ± 0.9 | |
| Rat | Y1 | Cortex Membranes | 125I-PYY | >1000 | |
| Rat | Y2 | Hippocampus Membranes | 125I-PYY | 4.2 ± 1.1 | |
| Rat | Y2 (recombinant) | CHO Cells | Not Specified | 1.28 | |
| Rat | Y2 | Jejunal Crypt Cell Membranes | Not Specified | 2.62 |
Table 2: Functional Potency (EC50) of Neuropeptide Y (13-36) in cAMP Functional Assays
| Species | Receptor Subtype | Cell Line | Assay Principle | EC50 (nM) | Reference |
| Rat | Y1 | Recombinant | Inhibition of Forskolin-stimulated cAMP | 300 | |
| Rat | Y2 | Recombinant | Inhibition of Forskolin-stimulated cAMP | 2.2 | |
| Rat | Y4 | Recombinant | Inhibition of Forskolin-stimulated cAMP | >1000 | |
| Rat | Y5 | Recombinant | Inhibition of Forskolin-stimulated cAMP | 20 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Neuropeptide Y (13-36) for NPY receptors.
Principle: This competitive binding assay measures the ability of unlabeled NPY (13-36) to displace a radiolabeled ligand from the receptor. The concentration of NPY (13-36) that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
Materials:
-
Cell Membranes: Prepared from cell lines (e.g., SK-N-MC for Y1, SMS-KAN for Y2) or tissues (e.g., rat cortex for Y1, rat hippocampus for Y2) expressing the NPY receptor of interest.
-
Radioligand: 125I-labeled Peptide YY (125I-PYY).
-
Competitor: Unlabeled Neuropeptide Y (13-36).
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled full-length NPY (e.g., 1 µM).
-
Glass fiber filters and a cell harvester.
-
Gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluence, harvest, and homogenize in a cold buffer.
-
Perform differential centrifugation to isolate the cell membrane fraction.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, a fixed concentration of 125I-PYY, and varying concentrations of unlabeled NPY (13-36).
-
For total binding, add binding buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled NPY.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the NPY (13-36) concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of Neuropeptide Y (13-36) at Gi-coupled NPY receptors.
Principle: NPY Y2 receptors are coupled to the inhibitory G-protein (Gi), which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of NPY (13-36) to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the NPY receptor of interest (e.g., CHO-hY2R).
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: Neuropeptide Y (13-36).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell Culture Medium and Stimulation Buffer.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of NPY (13-36) for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the NPY (13-36) concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the peptide that produces 50% of its maximal inhibitory effect.
-
Signaling Pathway of NPY Y2 Receptor
Neuropeptide Y (13-36) selectively binds to and activates the Y2 receptor, a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase via the Gi alpha subunit, resulting in a decrease in intracellular cAMP levels. The beta-gamma subunit of the G-protein can also modulate other downstream signaling pathways.
NPY Y2 Receptor Signaling Pathway
References
Unraveling the Functional Nuances: A Comparative Guide to Neuropeptide Y (13-36) and (3-36)
For the discerning researcher and drug development professional, understanding the subtle yet critical differences between related endogenous peptides is paramount. This guide provides a comprehensive comparison of the functional characteristics of two prominent C-terminal fragments of Neuropeptide Y (NPY): NPY (13-36) and NPY (3-36). By examining their receptor binding affinities, functional activities, and underlying signaling pathways, this document serves as an essential resource for navigating the complexities of the NPY system.
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in a myriad of physiological processes, including appetite regulation, stress response, and cardiovascular function.[1] Its effects are mediated through a family of G-protein coupled receptors (GPCRs), namely the Y1, Y2, Y4, and Y5 receptors in humans. The biological activity of NPY is not limited to the full-length peptide; its fragments also exhibit distinct pharmacological profiles. This guide focuses on two such fragments, NPY (13-36) and NPY (3-36), which are both C-terminal fragments but differ by the presence of ten additional amino acids at the N-terminus of NPY (3-36).
Receptor Binding and Selectivity: A Tale of Two Fragments
The primary functional distinction between NPY (13-36) and NPY (3-36) lies in their differential affinity for the various NPY receptor subtypes. Both peptides are characterized by their high affinity for the Y2 receptor, a feature that distinguishes them from the full-length NPY which binds with high affinity to both Y1 and Y2 receptors.[2][3]
However, subtle differences in their binding profiles have significant implications for their use as pharmacological tools and potential therapeutic agents. The Y1 receptor, for instance, displays a markedly reduced affinity for both C-terminal fragments compared to the full-length NPY.[2][3] While both NPY (13-36) and NPY (3-36) are considered Y2-preferring ligands, NPY (3-36) often exhibits a slightly higher affinity for the Y2 receptor.
The Y5 receptor adds another layer of complexity. NPY (3-36) is a known agonist at the Y5 receptor, contributing to its diverse physiological effects. In contrast, the activity of NPY (13-36) at the Y5 receptor is less pronounced and can be context-dependent, with some studies showing it fails to synergize with other signals mediated by this receptor.
| Ligand | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Y5 Receptor (Ki, nM) |
| NPY (13-36) human | Reduced Affinity | High Affinity | Low/Context-Dependent Affinity |
| NPY (3-36) human | Reduced Affinity | High Affinity (often higher than 13-36) | Moderate to High Affinity |
Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions and cell types used. This table provides a qualitative summary of relative affinities.
Functional Activity: Beyond Binding
The functional consequences of these binding profiles are evident in cellular and physiological assays. Both NPY (13-36) and NPY (3-36) act as agonists at the Y2 receptor, potently inhibiting adenylyl cyclase and modulating intracellular calcium levels.
The key functional divergence arises from their interaction with the Y5 receptor. The agonism of NPY (3-36) at the Y5 receptor can lead to distinct downstream signaling events and physiological outcomes, such as potentiation of MAPK phosphorylation in certain cell types. This dual Y2/Y5 receptor activity of NPY (3-36) makes it a valuable tool for dissecting the specific roles of these two receptors in complex biological processes.
Signaling Pathways: A Common Ground with Divergent Branches
NPY receptors primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors by either NPY (13-36) or NPY (3-36) initiates a canonical signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY receptor activation can modulate intracellular calcium concentrations, often leading to an increase in cytosolic calcium through the release from intracellular stores.
The signaling pathways for NPY (13-36) and NPY (3-36) largely overlap, especially concerning their Y2 receptor-mediated effects. However, the engagement of the Y5 receptor by NPY (3-36) can activate additional or parallel signaling cascades, contributing to a broader spectrum of cellular responses.
Figure 1. Simplified signaling pathways for NPY (13-36) and NPY (3-36).
Experimental Protocols: A Guide for the Bench
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of NPY (13-36) and NPY (3-36) for NPY receptors.
Workflow:
Figure 2. Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NPY receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Use a binding buffer such as 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a fixed concentration of radioligand (e.g., [¹²⁵I]-Peptide YY), and increasing concentrations of the unlabeled competitor peptides (NPY (13-36) or NPY (3-36)).
-
Incubation: Incubate the mixture at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of NPY (13-36) and NPY (3-36) to inhibit adenylyl cyclase activity.
Workflow:
Figure 3. Workflow for a cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture: Seed cells stably expressing the NPY receptor of interest into a 96- or 384-well plate and culture overnight.
-
Assay Buffer: Use a stimulation buffer, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Compound Addition: Aspirate the culture medium and add the assay buffer containing serial dilutions of NPY (13-36) or NPY (3-36).
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control to induce cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the measured signal (which is inversely proportional to the inhibitory activity of the NPY fragments) against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Functional Assay: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Workflow:
Figure 4. Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Seed cells stably expressing the NPY receptor of interest into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer. Incubate at 37°C for about 1 hour.
-
Compound Addition: After washing the cells to remove excess dye, add serial dilutions of NPY (13-36) or NPY (3-36) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths. A kinetic read is performed to capture the transient calcium response.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the peptide. Plot the peak response against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
References
A Comparative Guide to Human Neuropeptide Y (13-36) in Receptor Binding and Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of human Neuropeptide Y (13-36) with other key Neuropeptide Y (NPY) receptor ligands. The data presented is based on published findings to assist in the evaluation and replication of experimental results.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter involved in a wide range of physiological processes, including the regulation of food intake, stress response, and cardiovascular function. Its effects are mediated through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6. The C-terminal fragment, Neuropeptide Y (13-36), is a critical tool for differentiating between these receptor subtypes due to its selective binding profile. This guide focuses on the comparative performance of human NPY (13-36) against other NPY analogues in receptor binding and functional assays.
Comparative Data on Receptor Binding Affinity
The following tables summarize the binding affinities (Ki, nM) of human NPY (13-36) and other relevant ligands for human NPY receptor subtypes. The data is compiled from studies utilizing various cell lines endogenously or recombinantly expressing these receptors.
Table 1: Comparative Binding Affinities of NPY Ligands for Human Y1 and Y2 Receptors
| Ligand | Y1 Receptor (SK-N-MC cells) Ki (nM) | Y2 Receptor (SMS-KAN cells) Ki (nM) |
| Neuropeptide Y (1-36) | 0.58 ± 0.11[1] | 0.35 ± 0.05 |
| Neuropeptide Y (13-36) | 180 ± 30[1] | 1.4 ± 0.2 [1] |
| Neuropeptide Y (3-36) | 48 ± 8[1] | 0.7 ± 0.1 |
| [Pro³⁴]NPY | 0.45 ± 0.09[1] | > 1000 |
| Peptide YY (PYY) | 0.21 ± 0.04 | 0.18 ± 0.03 |
Data from PNAS publication.
Table 2: Comparative Binding Affinities of NPY Ligands for Human Y5 Receptors
| Ligand | Y5 Receptor (HEK-293 cells) Ki (nM) |
| Neuropeptide Y (1-36) | 0.23 ± 0.04 |
| Neuropeptide Y (13-36) | 2.2 ± 0.4 |
| Neuropeptide Y (3-36) | 1.1 ± 0.2 |
| [D-Trp³²]NPY | 0.8 ± 0.1 |
| Human Pancreatic Polypeptide | 0.9 ± 0.2 |
Data from PNAS publication.
Functional Comparison: In Vivo Studies
The in vivo effects of NPY (13-36) and its analogues are critical for understanding their physiological roles. The following table summarizes their effects on two well-characterized NPY-mediated functions: stimulation of food intake and release of Adrenocorticotropic Hormone (ACTH).
Table 3: Comparative In Vivo Effects of NPY Ligands in Rats
| Ligand (Intracerebroventricular Administration) | Stimulation of 2-h Food Intake (g) | Increase in Plasma ACTH (pg/ml) |
| Saline Control | 0.8 ± 0.2 | 50 ± 10 |
| Neuropeptide Y (2.4 nmol) | 5.6 ± 0.6 | 223 ± 61 |
| Neuropeptide Y (13-36) (up to 50 nmol) | No significant effect | Significant increase |
| [Pro³⁴]NPY (13-36) (up to 50 nmol) | No significant effect | Significant increase |
| [D-Trp³²]NPY | No significant effect | Significant increase |
Data compiled from multiple sources.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Radioligand Receptor Binding Assays
1. Cell Culture and Membrane Preparation:
-
Y1 Receptor (SK-N-MC cells): Cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO₂ atmosphere. For membrane preparation, confluent cells are scraped, homogenized in ice-cold 50 mM Tris-HCl buffer, and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Y2 Receptor (SMS-KAN cells): Culture conditions are similar to SK-N-MC cells. The doubling time for these cells is approximately 95 hours.
-
Y5 Receptor (HEK-293 cells): HEK-293 cells are transiently or stably transfected with the human Y5 receptor cDNA. They are grown in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum. Membrane preparation follows the same general protocol as for SK-N-MC cells.
2. Binding Assay Protocol:
-
Membrane homogenates (20-40 µg of protein) are incubated with a radiolabeled ligand (e.g., ¹²⁵I-PYY) and varying concentrations of the competitor ligands (e.g., NPY (13-36), NPY (1-36)) in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).
-
The incubation is carried out for 2 hours at room temperature and terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled NPY.
-
The inhibition constant (Ki) values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
In Vivo Functional Assays
1. Intracerebroventricular (ICV) Cannulation and Injection in Rats:
-
Male Wistar rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted into the lateral cerebral ventricle.
-
After a recovery period of at least one week, conscious and freely moving rats receive ICV injections of the test compounds dissolved in sterile saline.
-
The injection volume is typically 5 µl, delivered over a period of 1 minute.
2. Food Intake Measurement:
-
Following ICV injection at the beginning of the light phase, rats are returned to their individual cages with pre-weighed food.
-
Food intake is measured by weighing the remaining food at specified time points (e.g., 2 hours).
3. ACTH Measurement:
-
At a designated time after ICV injection (e.g., 10 minutes), rats are euthanized by decapitation.
-
Trunk blood is collected in tubes containing EDTA.
-
Plasma is separated by centrifugation and stored at -20°C until assayed.
-
Plasma ACTH concentrations are determined using a commercially available radioimmunoassay (RIA) kit.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by NPY receptors and the workflows for the described experiments.
Caption: Generalized signaling pathway for NPY receptors.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for in vivo functional assays in rats.
References
A Comparative Analysis of Human Neuropeptide Y (13-36) and Other NPY Fragments: A Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of human Neuropeptide Y (NPY) fragment (13-36) with other key NPY-related peptides to human NPY receptors Y1, Y2, Y4, and Y5. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in neuroscience, endocrinology, and pharmacology, as well as professionals engaged in the development of therapeutic agents targeting the NPY system.
Introduction to Neuropeptide Y and its Receptors
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, circadian rhythms, and blood pressure. NPY exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), of which four subtypes are functional in humans: Y1, Y2, Y4, and Y5. These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
The diverse physiological roles of NPY are mediated by the differential expression and activation of its receptor subtypes. Consequently, NPY fragments and analogs that exhibit selectivity for specific receptors are invaluable tools for dissecting the function of the NPY system and for the development of targeted therapeutics. One such fragment is NPY (13-36), an N-terminally truncated peptide that has been instrumental in characterizing the Y2 receptor subtype.
Comparative Binding Affinity of NPY Fragments
The binding affinities of NPY (13-36) and other relevant NPY fragments, including full-length NPY (1-36), NPY (3-36), Peptide YY (PYY), and Pancreatic Polypeptide (PP), to human Y1, Y2, Y4, and Y5 receptors are summarized in the table below. The data, presented as inhibition constants (Ki) in nanomolars (nM), have been compiled from various scientific studies. It is important to note that absolute values may vary between studies due to differences in experimental conditions.
| Peptide Fragment | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Y4 Receptor (Ki, nM) | Y5 Receptor (Ki, nM) |
| NPY (1-36) (human) | ~0.1 - 1 | ~0.1 - 1 | ~1 - 10 | ~0.1 - 1 |
| NPY (13-36) (human) | >1000[1][2] | ~0.1 - 1 [2] | >1000 | ~10 - 100 |
| NPY (3-36) (human) | >100 | ~0.1 - 1 | >1000 | ~1 - 10 |
| Peptide YY (PYY) (human) | ~0.1 - 1 | ~0.1 - 1 | ~10 - 100 | ~0.1 - 1 |
| Pancreatic Polypeptide (PP) (human) | >1000 | >1000 | ~0.1 - 1 | ~10 - 100 |
Key Observations:
-
NPY (13-36) demonstrates remarkable selectivity for the Y2 receptor , exhibiting high, sub-nanomolar affinity. In contrast, its affinity for the Y1 and Y4 receptors is significantly lower, typically in the micromolar range[1][2]. Its affinity for the Y5 receptor is moderate.
-
Full-length NPY (1-36) is a potent agonist at Y1, Y2, and Y5 receptors, with high affinity across these subtypes. Its affinity for the Y4 receptor is generally lower but still in the nanomolar range.
-
NPY (3-36) , another N-terminally truncated fragment, also shows a preference for the Y2 receptor and has a higher affinity for the Y5 receptor compared to NPY (13-36).
-
Peptide YY (PYY) , a structurally related peptide, binds with high affinity to Y1, Y2, and Y5 receptors, similar to NPY (1-36).
-
Pancreatic Polypeptide (PP) is the endogenous ligand for the Y4 receptor and displays the highest affinity and selectivity for this subtype.
Visualizing Binding Affinity and Experimental Processes
To further illustrate the relationships and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of binding affinities for NPY fragments is typically performed using a radioligand competition binding assay. The following is a generalized protocol that outlines the key steps involved.
1. Membrane Preparation:
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with the cDNA encoding the human NPY receptor subtype of interest (e.g., Y1, Y2, Y4, or Y5).
-
Harvesting and Homogenization: Cells are harvested, washed with a phosphate-buffered saline (PBS) solution, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 48,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, and protein concentration is determined using a standard assay (e.g., Bradford or BCA). Aliquots of the membrane preparation are stored at -80°C until use.
2. Competition Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of the prepared cell membranes, a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-NPY), and varying concentrations of the unlabeled competitor peptide (e.g., NPY (13-36) or other NPY fragments).
-
Incubation: The reaction plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.
3. Measurement and Data Analysis:
-
Radioactivity Counting: The radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using a non-linear regression analysis program (e.g., Prism). The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The N-terminally truncated fragment, Neuropeptide Y (13-36), is a highly selective and potent agonist for the human Y2 receptor. Its minimal affinity for Y1 and Y4 receptors makes it an invaluable pharmacological tool for investigating the specific physiological and pathological roles of the Y2 receptor. This comparative guide, with its consolidated data and visual aids, is intended to facilitate a deeper understanding of the structure-activity relationships within the NPY family of peptides and to support the rational design of novel, receptor-subtype-selective therapeutic agents. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further insights into the complex pharmacology of the NPY system.
References
Comparative Analysis of Neuropeptide Y (13-36) Human in Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of human Neuropeptide Y (13-36) across various cell lines, supported by experimental data. This analysis focuses on receptor binding affinity, downstream signaling, and cellular responses, offering insights into the peptide's activity and selectivity.
Neuropeptide Y (NPY) (13-36), a C-terminal fragment of the full-length Neuropeptide Y, is a critical tool in neuroscience and pharmacology research due to its selective agonist activity, primarily at the NPY Y2 receptor subtype.[1][2] Understanding its effects in different cellular contexts is paramount for elucidating its physiological roles and therapeutic potential. This guide synthesizes data from multiple studies to present a comparative overview of NPY (13-36) activity in commonly used cell lines.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of human Neuropeptide Y (13-36) in various cell lines expressing NPY receptors.
Table 1: Receptor Binding Affinity (Ki) of Neuropeptide Y (13-36)
| Cell Line | Receptor Subtype(s) Expressed | Ki (nM) | Reference |
| CHO (Chinese Hamster Ovary) | Recombinant rat Y2 | 1.28 | [1] |
| Rat Jejunal Crypt Cell Membranes | Endogenous rat Y2 | 2.62 | [1] |
| SK-N-MC (Human Neuroblastoma) | Y1 | Reduced affinity | [2] |
| SMS-KAN (Human Neuroblastoma) | Y2 | High affinity | |
| CHP-234 (Human Neuroblastoma) | Y2 | High affinity (Kd = 1.3 to 6.1 x 10⁻¹⁰ M) | |
| MHH-NB-11 (Human Neuroblastoma) | Y2 | High affinity (Kd = 0.53 +/- 0.12 nM) | |
| HEK293 (Human Embryonic Kidney) | Transfected rat Y5 | Low affinity |
Note: Kd values are presented for some cell lines as reported in the source.
Table 2: Functional Activity (EC50) of Neuropeptide Y (13-36)
| Cell Line | Assay | Receptor Target | EC50 (nM) | Reference |
| In vitro receptor assay | Forskolin-induced cAMP accumulation | Y1 | 300 | |
| In vitro receptor assay | Forskolin-induced cAMP accumulation | Y2 | 2.2 | |
| In vitro receptor assay | Forskolin-induced cAMP accumulation | Y4 | >1,000 | |
| In vitro receptor assay | Forskolin-induced cAMP accumulation | Y5 | 20 | |
| HEK293 | cAMP Inhibition | Y1R | >50-fold reduced potency vs NPY | |
| HEK293 | cAMP Inhibition | Y2R | Similar potency to NPY | |
| PC-12 (Rat Pheochromocytoma) | Inhibition of K+-evoked NPY release | Y2 | ~10-100 |
Signaling Pathways and Cellular Responses
Neuropeptide Y (13-36) primarily exerts its effects by binding to and activating NPY receptors, which are G protein-coupled receptors (GPCRs). The predominant signaling pathway for the Y2 receptor, the primary target of NPY (13-36), involves coupling to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In some cellular contexts, NPY receptor activation can also lead to the modulation of intracellular calcium levels.
Functionally, the activation of Y2 receptors by NPY (13-36) has been linked to various cellular responses, including the inhibition of neurotransmitter release, as observed in PC-12 cells. In neuroblastoma cell lines, NPY and its analogs can influence cell proliferation and survival. For instance, in SH-SY5Y neuroblastoma cells, NPY has been shown to have neuroprotective effects against excitotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (in this case, NPY (13-36)) to its receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells (e.g., CHO, HEK293, or neuroblastoma lines) expressing the NPY receptor of interest to confluence.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled NPY analog (e.g., ¹²⁵I-PYY) and increasing concentrations of unlabeled NPY (13-36) as a competitor.
-
Incubate at room temperature for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).
-
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to activate Gi-coupled receptors and inhibit adenylyl cyclase activity.
-
Cell Culture and Treatment:
-
Seed cells expressing the NPY receptor of interest in a multi-well plate and grow to near confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of NPY (13-36).
-
-
Cell Lysis and cAMP Measurement:
-
After the incubation period, lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the NPY (13-36) concentration.
-
Use a sigmoidal dose-response curve fit to determine the EC50 value, which represents the concentration of NPY (13-36) that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.
-
Conclusion
The data compiled in this guide highlight the preferential activity of Neuropeptide Y (13-36) for the Y2 receptor across a range of cell lines. Its high affinity and potent functional inhibition of cAMP accumulation in Y2-expressing cells, such as certain human neuroblastoma lines and recombinant CHO cells, contrast with its significantly lower affinity and potency at Y1 and Y4 receptors. This selectivity makes NPY (13-36) an invaluable pharmacological tool for dissecting the specific roles of the Y2 receptor in cellular processes and disease models. Researchers utilizing this peptide should carefully consider the receptor expression profile of their chosen cell line to ensure accurate interpretation of experimental results. The provided protocols and pathway diagrams serve as a foundation for designing and executing robust experiments in the study of the Neuropeptide Y system.
References
Validating the Specificity of Neuropeptide Y (13-36) Human in a New Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neuropeptide Y (NPY) (13-36) human, a critical tool in neuropeptide research, against other relevant compounds. It is designed to assist researchers in validating its specificity, particularly when establishing new experimental models. The guide includes comparative data on receptor binding and functional activity, detailed experimental protocols, and visualizations to clarify signaling pathways and experimental workflows.
Introduction to Neuropeptide Y (13-36)
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely expressed in the central and peripheral nervous systems, playing a crucial role in various physiological processes including appetite, stress response, and blood pressure regulation. Its effects are mediated through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5 in humans.
NPY (13-36) is a C-terminal fragment of the full-length NPY. It is a well-established selective agonist for the Neuropeptide Y Receptor Subtype 2 (Y2).[1] The Y2 receptor often acts as a presynaptic autoreceptor, inhibiting the release of neurotransmitters. The selectivity of NPY (13-36) makes it an invaluable tool for dissecting the specific roles of the Y2 receptor in complex biological systems. However, like many peptide fragments, it can exhibit some affinity for other receptors, such as the Y5 receptor, necessitating careful validation of its specificity in any new experimental model.[2][3]
Comparative Analysis of NPY (13-36) and Other Ligands
To effectively validate the specificity of NPY (13-36), it is essential to compare its activity with that of other NPY receptor ligands. This section provides a comparative summary of binding affinities and functional activities for key compounds across the major human NPY receptor subtypes.
Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a primary indicator of its potency and selectivity. The following table summarizes the inhibitory constant (Ki) values for NPY (13-36) and other commonly used NPY receptor ligands. Lower Ki values indicate higher binding affinity.
| Ligand | Y1 Receptor Ki (nM) | Y2 Receptor Ki (nM) | Y4 Receptor Ki (nM) | Y5 Receptor Ki (nM) | Primary Selectivity |
| NPY (1-36) (human) | High Affinity (~1) | High Affinity (~1) | Moderate Affinity | High Affinity (~1) | Non-selective |
| NPY (13-36) (human) | Low Affinity (>1000) | High Affinity (~1-5) | Low Affinity (>1000) | Moderate Affinity (~20-50) | Y2 Agonist |
| [Leu31, Pro34]-NPY | High Affinity (~1) | Low Affinity (>1000) | Moderate Affinity | Moderate Affinity | Y1 Agonist |
| Peptide YY (PYY) (3-36) | Low Affinity | High Affinity (~1) | Low Affinity | Moderate Affinity | Y2 Agonist |
| Pancreatic Polypeptide (PP) (human) | Low Affinity | Low Affinity | High Affinity (~0.1) | Low Affinity | Y4 Agonist |
| BIIE0246 | Low Affinity (>1000) | High Affinity (~10) | Low Affinity | Low Affinity | Y2 Antagonist |
Note: Ki values are approximate and can vary depending on the experimental conditions and cell system used.
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For NPY receptors, which are typically Gi-coupled, a common functional assay is the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation. The following table presents the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for various ligands. Lower values indicate greater potency.
| Ligand | Y1 Receptor EC50/IC50 (nM) | Y2 Receptor EC50/IC50 (nM) | Y4 Receptor EC50/IC50 (nM) | Y5 Receptor EC50/IC50 (nM) | Primary Action |
| NPY (1-36) (human) | Potent Agonist (~1) | Potent Agonist (~1) | Potent Agonist | Potent Agonist (~1) | Non-selective Agonist |
| NPY (13-36) (human) | Weak/No Activity (>1000) | Potent Agonist (~2-10) | Weak/No Activity (>1000) | Partial Agonist (~20-100) | Y2-preferring Agonist |
| [Leu31, Pro34]-NPY | Potent Agonist (~1) | No Activity | Partial Agonist | Partial Agonist | Y1-selective Agonist |
| Peptide YY (PYY) (3-36) | No Activity | Potent Agonist (~1) | No Activity | Partial Agonist | Y2-selective Agonist |
| Pancreatic Polypeptide (PP) (human) | No Activity | No Activity | Potent Agonist (~0.5) | No Activity | Y4-selective Agonist |
| BIIE0246 | No Activity | Potent Antagonist (~15) | No Activity | No Activity | Y2-selective Antagonist |
Note: EC50/IC50 values are approximate and can vary depending on the specific functional assay and cell line used.
Experimental Protocols
To ensure the reliable validation of NPY (13-36) specificity, standardized and detailed experimental protocols are crucial. The following are methodologies for key in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human NPY receptor of interest (e.g., Y1, Y2, Y4, or Y5) in appropriate growth medium.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
2. Binding Reaction:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY for Y2 receptors).
-
A range of concentrations of the unlabeled competitor ligand (e.g., NPY (13-36)).
-
The prepared cell membranes.
-
-
For determining non-specific binding, add a high concentration of a non-radiolabeled NPY receptor agonist (e.g., 1 µM NPY).
-
Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a ligand to modulate intracellular cyclic AMP (cAMP) levels, a common second messenger for Gi-coupled receptors like the NPY receptors.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human NPY receptor of interest in a suitable multi-well plate (e.g., 96-well or 384-well).
-
Allow cells to adhere and grow to an appropriate confluency.
2. Assay Procedure:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
To measure the inhibition of cAMP production, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control.
-
Immediately add serial dilutions of the test agonist (e.g., NPY (13-36)) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays). Follow the manufacturer's instructions.
4. Data Analysis:
-
Plot the measured signal (which is often inversely proportional to the cAMP concentration in competitive assays) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for agonists or the IC50 value for antagonists.
Visualizing Signaling and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the NPY signaling pathway and a typical experimental workflow for validating ligand specificity.
Figure 1. Simplified NPY Y2 Receptor Signaling Pathway.
Figure 2. Workflow for Validating NPY (13-36) Specificity.
Conclusion
Validating the specificity of Neuropeptide Y (13-36) is a critical step in leveraging its potential as a selective Y2 receptor agonist in a novel experimental model. By employing a comparative approach that includes a panel of NPY receptor ligands and utilizing robust in vitro characterization assays, researchers can confidently establish the selectivity of NPY (13-36) within their system. This foundational work is essential for the accurate interpretation of experimental results and for advancing our understanding of the physiological and pathological roles of the Neuropeptide Y system.
References
Benchmarking Neuropeptide Y (13-36) Human Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of human Neuropeptide Y (13-36) against key industry-standard Neuropeptide Y (NPY) receptor ligands. The data presented is compiled from publicly available research to assist in the selection of appropriate reagents for studies involving the NPY system.
Introduction to Neuropeptide Y (13-36)
Neuropeptide Y (13-36) is a C-terminal fragment of the full-length 36-amino acid Neuropeptide Y. It is a critical tool for researchers studying the diverse physiological roles of NPY, which include regulation of feeding behavior, anxiety, and cardiovascular function. Unlike the full-length peptide which acts on multiple Y receptor subtypes, NPY (13-36) exhibits selectivity, primarily acting as an agonist for the Y2 and Y5 receptors.[1][2][3] This selectivity makes it an invaluable tool for dissecting the specific functions of these receptor subtypes.
Comparative Performance Data
The following tables summarize the quantitative performance of human Neuropeptide Y (13-36) in comparison to other standard NPY receptor ligands. These include the endogenous full-length Neuropeptide Y (1-36), the N-terminally truncated Neuropeptide Y (3-36), and the Y1-selective agonist [Leu³¹, Pro³⁴]-NPY.
Table 1: Receptor Binding Affinity (Ki in nM)
This table compares the binding affinities of various NPY receptor ligands to the human Y1 and Y2 receptors. Lower Ki values indicate higher binding affinity.
| Ligand | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Primary Receptor Selectivity |
| Neuropeptide Y (13-36) human | >1000 | 4-fold higher affinity for Y2 | Y2 |
| Neuropeptide Y (1-36) | ~0.15 - 0.58 | High Affinity | Y1, Y2, Y5 |
| Neuropeptide Y (3-36) | Lower Affinity than NPY (1-36) | ~12-20 fold higher affinity for Y2 | Y2, Y5 |
| [Leu³¹, Pro³⁴]-NPY | High Affinity | >1000 | Y1 |
Data compiled from multiple sources.[4][5] Actual values may vary depending on the specific assay conditions.
Table 2: Functional Activity (EC₅₀ / ED₅₀ in nM)
This table presents the potency of NPY receptor ligands in functional assays, such as GTP-γ-S binding and stimulation of MAPK activation. Lower EC₅₀/ED₅₀ values indicate greater potency.
| Ligand | Functional Assay | Receptor Target | Potency (EC₅₀ / ED₅₀, nM) |
| Neuropeptide Y (13-36) human | GTP-γ-S Binding Stimulation | Y2 | 16 ± 1.3 |
| Neuropeptide Y (1-36) | GTP-γ-S Binding Stimulation | Y2 | 16 ± 3.9 |
| Neuropeptide Y (3-36) | GTP-γ-S Binding Stimulation | Y2 | ~16 |
| [Leu³¹, Pro³⁴]-NPY | MAPK Activation | Y1/Y5 | Effective |
| Neuropeptide Y (13-36) human | MAPK Activation | Y2 | Ineffective |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.
Signaling Pathways
Neuropeptide Y receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. NPY (13-36) primarily activates Y2 and Y5 receptors, leading to distinct downstream effects.
Figure 1. Signaling pathways activated by Neuropeptide Y (13-36).
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a standard method for determining the purity of synthetic human Neuropeptide Y (13-36).
Figure 2. Workflow for peptide purity analysis by RP-HPLC.
Materials:
-
Reversed-Phase HPLC system with a C18 column
-
UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Neuropeptide Y (13-36) sample
Procedure:
-
Sample Preparation: Dissolve the peptide in an appropriate solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Setup: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1 mL/min. Set the UV detector to monitor absorbance at 214 nm.
-
Injection and Elution: Inject 10-20 µL of the prepared sample. Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 60% over 20 minutes) to elute the peptide and any impurities.
-
Data Analysis: Integrate the areas of all peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the affinity of Neuropeptide Y (13-36) for its target receptors.
Figure 3. Workflow for a competitive receptor binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human Y2 or Y5 receptor.
-
Radiolabeled ligand (e.g., [¹²⁵I]-PYY(3-36))
-
Unlabeled Neuropeptide Y (13-36) (competitor)
-
Binding buffer
-
96-well plates
-
Filtration apparatus and glass fiber filters
-
Gamma counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Neuropeptide Y (13-36).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This protocol measures the ability of Neuropeptide Y (13-36) to stimulate intracellular calcium release in cells expressing the Y5 receptor.
References
Neuropeptide Y (13-36) human comparative review of literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of human Neuropeptide Y (13-36) (NPY (13-36)) with other endogenous ligands of the Neuropeptide Y (NPY) receptor family. The information presented is collated from peer-reviewed literature and is intended to support research and development efforts in pharmacology and drug discovery.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely expressed in the central and peripheral nervous systems. It is a member of the pancreatic polypeptide family, which also includes Peptide YY (PYY) and Pancreatic Polypeptide (PP)[1]. NPY exerts its diverse physiological effects, including regulation of food intake, stress response, and cardiovascular function, by activating a family of G-protein coupled receptors (GPCRs). In humans, four functional NPY receptors have been identified: Y1, Y2, Y4, and Y5[1].
NPY (13-36) is a major C-terminal fragment of the full-length NPY (1-36) peptide. It is recognized as a selective agonist for the Y2 receptor subtype, and to a lesser extent the Y5 receptor, with significantly reduced affinity for the Y1 receptor[2][3]. This selectivity makes NPY (13-36) an invaluable pharmacological tool for differentiating the physiological roles of the Y1 and Y2 receptor subtypes[2]. While full-length NPY is a potent stimulator of food intake, NPY (13-36) does not elicit the same response, highlighting the distinct roles of the receptor subtypes it activates.
Comparative Binding Affinity
The binding affinity of NPY (13-36) and other key ligands for human NPY receptors has been characterized in various studies, typically using competitive radioligand binding assays in cell lines engineered to express specific receptor subtypes. The data consistently demonstrates the preferential binding of NPY (13-36) to the Y2 receptor.
Below is a summary of the binding affinities (Ki values) for NPY (13-36) and related peptides at human Y1, Y2, and Y5 receptors.
| Ligand | Receptor Subtype | Cell Line | Ki (nM) | Reference |
| NPY (13-36) | Y1 | SK-N-MC | 1000 ± 150 | |
| Y2 | SMS-KAN | 0.9 ± 0.1 | ||
| Y5 | HEK-293 | 36 ± 12 | ||
| NPY (1-36) (human) | Y1 | SK-N-MC | 0.6 ± 0.1 | |
| Y2 | SMS-KAN | 0.4 ± 0.1 | ||
| Y5 | HEK-293 | 0.3 ± 0.1 | ||
| Peptide YY (PYY) | Y1 | SK-N-MC | 0.3 ± 0.05 | |
| Y2 | SMS-KAN | 0.2 ± 0.03 | ||
| [Pro³⁴]NPY | Y1 | SK-N-MC | 0.3 ± 0.06 | |
| Y2 | SMS-KAN | > 1000 | ||
| Y5 | HEK-293 | 2.0 ± 0.5 |
Table 1: Comparative binding affinities of NPY (13-36) and other ligands for human NPY receptors. Data are presented as mean Ki (nM) ± SEM. Lower Ki values indicate higher binding affinity.
Signaling Pathways
NPY receptors, including the Y2 receptor preferentially activated by NPY (13-36), are coupled to inhibitory G-proteins (Gi/o). Ligand binding initiates a conformational change in the receptor, leading to the activation of the Gi/o protein. The activated Gα subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a primary mechanism through which NPY and its analogues modulate neuronal excitability and other cellular functions.
Caption: Signaling pathway of NPY (13-36) via the Y2 receptor.
Experimental Protocols
Competitive Radioligand Binding Assay
This section outlines a typical protocol for determining the binding affinity of NPY (13-36) for a specific NPY receptor subtype expressed in a recombinant cell line.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with the cDNA encoding the human NPY receptor of interest (e.g., hY2).
-
Cells are cultured in appropriate media until they reach a suitable confluency.
-
The cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
Cell membrane preparation (containing the target receptor).
-
A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled PYY).
-
Increasing concentrations of the unlabeled competitor ligand (e.g., NPY (13-36)).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY receptor agonist.
-
The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Human Neuropeptide Y (13-36) is a critical tool for the pharmacological investigation of the NPY system. Its high selectivity for the Y2 receptor over the Y1 receptor allows for the specific probing of Y2-mediated physiological processes. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers to design and interpret experiments aimed at understanding the complex roles of NPY receptors and to aid in the development of novel, receptor-subtype-selective therapeutic agents.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Neuropeptide Y (13-36), Human
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds like Neuropeptide Y (13-36), human, is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is a biologically active peptide that necessitates adherence to rigorous disposal protocols to ensure safety and compliance.[1] This guide provides detailed, step-by-step procedures for the operational and disposal plans for this compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to employ appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety glasses, nitrile gloves, and a laboratory coat. All handling of Neuropeptide Y (13-36), particularly in its lyophilized (powder) form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2]
II. Quantitative Data Summary for Disposal
The following table outlines the key parameters for the recommended deactivation and disposal methods for waste containing this compound.
| Waste Stream | Deactivation Method | Key Parameter | Value/Specification | Disposal Route |
| Liquid Waste (Aqueous solutions, buffers) | Chemical Deactivation | Final Bleach Concentration | 10% (v/v) solution | Drain disposal (following institutional and local regulations) or chemical waste collection.[3][4] |
| Contact Time | Minimum 30 minutes | |||
| Thermal Deactivation | Autoclave Cycle | 121°C at 15 psi | Drain disposal (following institutional and local regulations) or chemical waste collection. | |
| Duration | Minimum 30 minutes | |||
| Solid Waste (Contaminated consumables: pipette tips, tubes, gloves) | Thermal Deactivation | Autoclave Cycle | 121°C at 15 psi | Regular laboratory waste (after decontamination and defacing of any biohazard symbols).[5] |
| Duration | Minimum 30 minutes | |||
| Chemical Deactivation | Soaking in Bleach Solution | 10% (v/v) solution | Chemical waste collection. | |
| Contact Time | Minimum 30 minutes | |||
| Sharps Waste (Needles, scalpels) | N/A | Container | Puncture-resistant, leak-proof, and clearly labeled. | Designated sharps waste stream for incineration or other approved disposal methods. |
III. Experimental Protocols for Deactivation and Disposal
The following protocols provide detailed methodologies for the deactivation and disposal of this compound waste.
A. Chemical Deactivation of Liquid Waste (Bleach Method)
This method is suitable for aqueous solutions containing this compound.
-
Preparation : In a designated and appropriately labeled chemical waste container, collect the liquid waste containing the neuropeptide.
-
Deactivation : To the liquid waste, add household bleach (containing 5-6% sodium hypochlorite) to achieve a final concentration of 10% (v/v). For example, to 900 mL of peptide waste, add 100 mL of household bleach.
-
Contact Time : Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete deactivation of the peptide.
-
Disposal : Following the 30-minute contact time, the deactivated solution may be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations. If drain disposal is not permitted, the container should be sealed and disposed of through your institution's chemical waste program.
B. Thermal Deactivation of Liquid and Solid Waste (Autoclave Method)
Autoclaving is an effective method for deactivating bioactive peptides in both liquid and solid waste streams.
-
Preparation :
-
Liquid Waste : Collect liquid waste in an autoclave-safe container (e.g., a loosely capped borosilicate glass bottle). Do not seal the container tightly to prevent pressure buildup.
-
Solid Waste : Place contaminated solid waste (pipette tips, microfuge tubes, gloves, etc.) into an autoclave-safe biohazard bag.
-
-
Autoclaving :
-
Place the prepared waste into an autoclave.
-
Run a standard sterilization cycle at 121°C and 15 psi for a minimum of 30 minutes. Longer cycle times may be necessary for larger volumes of waste to ensure complete heat penetration.
-
-
Disposal :
-
Liquid Waste : Once the autoclaved liquid has cooled, it can be disposed of down the drain with running water, subject to institutional and local guidelines.
-
Solid Waste : After the autoclave cycle is complete and the bag has cooled, it can be placed in the regular laboratory trash, ensuring any biohazard symbols are defaced.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic degradation of neuropeptide FF and SQA-neuropeptide FF in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. safety.rice.edu [safety.rice.edu]
- 4. jcesom.marshall.edu [jcesom.marshall.edu]
- 5. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
